molecular formula C6H8AlO7 B3423633 Aluminum citrate CAS No. 31142-56-0

Aluminum citrate

Cat. No.: B3423633
CAS No.: 31142-56-0
M. Wt: 219.10 g/mol
InChI Key: GPDXEQOKQXLJCK-UHFFFAOYSA-N
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Description

Aluminum citrate is a chemical compound with the formula AlC₆H₅O₇, appearing as a white, crystalline solid . In industrial research, it is valued as a crosslinking agent for polymers, particularly in applications for enhanced oil recovery . In the life sciences, this compound is a critical compound for studying the bioavailability and neurotoxicology of aluminum . Research shows that the citrate ligand markedly enhances the intestinal absorption of aluminum via the paracellular pathway by chelating free calcium and disrupting cellular tight junctions . This makes it a key reagent in models investigating aluminum pharmacokinetics. The primary excretion route for aluminum in the body is renal, and it is postulated that aluminum is cleared as a citrate complex . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

31142-56-0

Molecular Formula

C6H8AlO7

Molecular Weight

219.10 g/mol

IUPAC Name

aluminum;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);

InChI Key

GPDXEQOKQXLJCK-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Al+3]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Al]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Aluminum Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of aluminum citrate (B86180), a compound of significant interest due to its versatile applications in pharmaceuticals, materials science, and industrial processes. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Synthesis of Aluminum Citrate

This compound can be synthesized through various methods, with the choice of precursor and reaction conditions influencing the properties of the final product. The most common methods involve the reaction of an aluminum salt with citric acid in an aqueous solution, followed by pH adjustment to facilitate the formation of the desired this compound complex.[1][2] The structure and properties of the resulting complex are highly dependent on parameters such as the molar ratio of aluminum to citrate, the final pH of the solution, and the reaction temperature.[2]

Two prevalent methods for the synthesis of this compound are co-precipitation and the sol-gel method, particularly for producing nanoparticles.[3]

1.1. Co-precipitation Method

This method involves the precipitation of this compound from a solution containing aluminum and citrate ions by adjusting the pH.

1.2. Sol-Gel Method

The sol-gel method is employed for the synthesis of this compound nanoparticles and involves the formation of a polymeric this compound precursor.[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible results.

2.1. Synthesis Protocols

Protocol 1: Co-precipitation Synthesis of this compound [4]

  • Preparation of Solutions: Prepare an aqueous solution of aluminum chloride (AlCl₃) and a separate aqueous solution of citric acid.

  • Mixing: Add the citric acid solution to the aluminum chloride solution to achieve the desired molar ratio of aluminum to citrate (e.g., 2:1).

  • Vigorous Stirring: Stir the resulting solution vigorously to ensure homogeneity.

  • pH Adjustment: Slowly add a solution of sodium hydroxide (B78521) or ammonium (B1175870) hydroxide using a burette to adjust the pH of the mixture to a level between 5.0 and 9.0.

  • Temperature Control: Maintain the temperature of the solution between 20°C and 90°C during the addition of the base.

  • Continuous Agitation: Continue vigorous agitation throughout the process to ensure a homogeneous reaction.

  • Final Product: The final product is a stable aqueous solution of this compound. For a solid product, drying may be required.[5]

Protocol 2: Sol-Gel Synthesis of this compound Nanoparticles [3]

  • Precursor Solutions: Prepare a 0.5 M solution of aluminum nitrate (B79036) nonahydrate [Al(NO₃)₃·9H₂O] and a 0.5 M solution of citric acid in distilled water.

  • Mixing: Mix the two solutions.

  • pH Adjustment: Adjust the pH of the mixture to approximately 6 with ammonia.

  • Heating: Heat the solution to a temperature between 80°C and 100°C.

  • Gel Formation: Continue heating until a gel is formed.

  • Drying: Dry the gel at 200°C to obtain the this compound nanoparticles.

2.2. Characterization Protocols

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy [6]

  • Sample Preparation: Prepare the this compound sample, either as a solid mixed with KBr to form a pellet or as a thin film.

  • Analysis: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Interpretation: Identify characteristic peaks corresponding to the carboxylate (COO⁻) and hydroxyl (OH) groups of the citrate ligand and observe shifts upon coordination to aluminum.[7] Strong absorptions corresponding to the carbonyls of the citrate carboxylates are expected.[7]

Protocol 4: Thermogravimetric Analysis (TGA) [8]

  • Sample Preparation: Place a small, accurately weighed amount of the this compound sample into the TGA crucible.

  • Analysis: Heat the sample at a controlled rate under a specific atmosphere (e.g., nitrogen or air).

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Interpretation: Analyze the resulting thermogram to determine the thermal stability and decomposition profile of the this compound.

Protocol 5: Scanning Electron Microscopy (SEM) [6]

  • Sample Preparation: Mount the this compound powder onto an SEM stub using conductive adhesive and coat with a thin layer of a conductive material (e.g., gold) to prevent charging.

  • Imaging: Scan the sample with a focused beam of electrons.

  • Data Acquisition: Collect the secondary electrons to form an image of the sample's surface morphology.

Data Presentation

The following tables summarize quantitative data related to the synthesis and characterization of this compound.

Table 1: Synthesis Parameters for this compound

ParameterCo-precipitation MethodSol-Gel MethodReference
Aluminum Precursor Aluminum chloride (AlCl₃)Aluminum nitrate nonahydrate [Al(NO₃)₃·9H₂O][3][4]
Citrate Source Citric acid (C₆H₈O₇)Citric acid (C₆H₈O₇)[3][4]
Precursor Concentration Not specified0.5 M Aluminum Nitrate, 0.5 M Citric Acid[3]
Solvent Distilled waterDistilled water[3]
Reaction Temperature Room Temperature80°C - 100°C[3]
pH Adjustment pH adjusted to 5.0 - 9.0pH adjusted to ~6 with ammonia[3][5]
Drying Temperature Not specified200°C[3]

Table 2: Physicochemical Properties and Quality Standards of this compound

PropertyValueReference
Appearance White to off-white crystalline powder[9]
Molecular Weight 216.08 g/mol [10]
Solubility in Water Soluble[1]
Purity (HPLC) ≥99.0%[9]
Aluminum Content 10.5-11.5%[9]
pH (5% Solution) 2.8-3.5[9]
Melting Point Decomposes above 250°C[9]

Mandatory Visualizations

4.1. Experimental and Logical Workflows

The synthesis of this compound involves a series of controlled steps to ensure the desired product is obtained. The following diagram illustrates a general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Formation & Isolation Al_precursor Aluminum Precursor Solution (e.g., AlCl₃, Al(NO₃)₃) Mixing Mixing Al_precursor->Mixing Citric_acid Citric Acid Solution Citric_acid->Mixing pH_adjustment pH Adjustment (e.g., with NH₄OH or NaOH) Mixing->pH_adjustment Heating Heating (optional) pH_adjustment->Heating Formation This compound Formation (Solution or Precipitate) Heating->Formation Drying Drying (optional) Formation->Drying Final_product Final this compound Product Drying->Final_product

General workflow for the synthesis of this compound.

4.2. Characterization Workflow

A systematic approach is required to fully characterize the synthesized this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis cluster_microscopy Microscopic Analysis start Synthesized This compound FTIR FTIR (Functional Groups) start->FTIR NMR NMR (¹³C, ²⁷Al) (Structure) start->NMR TGA TGA (Thermal Stability) start->TGA DSC DSC (Phase Transitions) start->DSC SEM SEM (Morphology) start->SEM TEM TEM (Nanostructure) start->TEM Characterization_Report Comprehensive Characterization Report FTIR->Characterization_Report NMR->Characterization_Report TGA->Characterization_Report DSC->Characterization_Report SEM->Characterization_Report TEM->Characterization_Report

Workflow for the characterization of this compound.

4.3. Signaling and Interaction Pathways

This compound has been shown to enhance the intestinal absorption of aluminum.[11] This process is thought to occur via the paracellular pathway due to the opening of cellular tight junctions.[11]

Aluminum_Absorption_Pathway Al_Citrate This compound (Alcitr) Intestinal_Lumen Intestinal Lumen Al_Citrate->Intestinal_Lumen Tight_Junctions Cellular Tight Junctions Intestinal_Lumen->Tight_Junctions Chelation of Ca²⁺ Disruption of Integrity Paracellular_Pathway Paracellular Pathway Tight_Junctions->Paracellular_Pathway Opening of Junctions Bloodstream Bloodstream Paracellular_Pathway->Bloodstream Enhanced Al³⁺ Absorption

Mechanism of enhanced aluminum absorption by citrate.

Characterization Techniques

A variety of analytical techniques are employed to thoroughly characterize this compound.

5.1. Spectroscopic Techniques

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in this compound. The coordination of the carboxylate and hydroxyl groups of the citrate molecule to the aluminum ion results in characteristic shifts in their vibrational frequencies.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ²⁷Al NMR are powerful tools for elucidating the structure of this compound complexes in solution. The ²⁷Al NMR spectrum can provide information about the coordination environment of the aluminum atoms, while the ¹³C NMR spectrum reveals details about the citrate ligand upon complexation.[12]

5.2. Thermal Analysis

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition pattern of this compound by measuring the change in mass as a function of temperature.[8]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in the material, such as melting and decomposition, providing information on phase changes.[8]

5.3. Microscopic Techniques

  • Scanning Electron Microscopy (SEM): SEM is utilized to visualize the surface morphology and particle shape of this compound.[6]

  • Transmission Electron Microscopy (TEM): TEM provides higher resolution images, allowing for the characterization of the size and shape of nanoparticles.

Conclusion

The synthesis and characterization of this compound are critical for its application in various scientific and industrial fields. By carefully controlling synthesis parameters such as pH, temperature, and reactant ratios, the properties of this compound can be tailored to specific needs. The comprehensive characterization using a suite of analytical techniques ensures the quality and suitability of the synthesized material for its intended purpose, particularly in the highly regulated field of drug development.

References

Unraveling the Intricacies of Aluminum Citrate in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction of aluminum with citrate (B86180) in aqueous solutions is a complex phenomenon of significant interest in fields ranging from pharmaceutical sciences to environmental chemistry. The speciation and coordination chemistry of aluminum citrate are critically dependent on factors such as pH and the molar ratio of aluminum to citrate. This technical guide provides an in-depth analysis of the molecular structure of this compound in solution, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the complex equilibria and workflows involved. Understanding these interactions is paramount for controlling aluminum bioavailability, developing effective drug delivery systems, and assessing its toxicological profile.

pH-Dependent Speciation of this compound

The molecular form of this compound in solution is not static; it exists as a dynamic equilibrium of various mononuclear and polynuclear species, the distribution of which is primarily governed by the pH of the medium.[1][2] At lower pH values, typically below 3, mononuclear this compound complexes are the predominant species.[3] As the pH increases, the system shifts towards the formation of more complex polynuclear species, with trinuclear complexes being particularly stable and well-characterized.[1][3]

Mononuclear Complexes

In acidic conditions, aluminum and citric acid form a variety of 1:1 and 1:2 (Al:citrate) complexes. Species such as AlCit⁰, AlHCit⁺, and Al(OH)(H₋₁Cit)²⁻ have been proposed to exist in these solutions.[4] The citrate ligand typically acts in a tridentate fashion, coordinating with the aluminum ion through its central hydroxyl group and two of its carboxylate groups.[1]

Polynuclear Complexes

With an increase in pH to 4 and above, oligomerization occurs, leading to the formation of polynuclear this compound species.[1][3] A notable and extensively studied example is the trinuclear complex, [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻, which has been identified at a pH of around 6.[1][3] The formation of these larger complexes significantly alters the solution chemistry and the bioavailability of aluminum.

The equilibrium between these different species can be visualized as a pH-dependent pathway:

pH_Dependent_Speciation A Mononuclear Species (e.g., AlHCit⁺, AlCit⁰) pH < 4 B Transition to Polynuclear Species pH 4-6 A->B Increasing pH C Trinuclear and Other Polynuclear Species (e.g., [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻) pH > 6 B->C Increasing pH

Figure 1: pH-Dependent Speciation of this compound.

Quantitative Analysis of this compound Equilibria

The stability and formation of different this compound complexes are quantified by their stability constants (log β) and pKa values. These parameters are crucial for modeling the behavior of this compound in various chemical and biological systems.

Stability Constants

The following table summarizes the stability constants for several key this compound complexes as determined by potentiometric titration.

Complex SpeciesLog βConditionsReference
AlHL⁺11.02 ± 0.02I = 0.10 M KCl, 25°C[5]
AlL8.35 ± 0.23I = 0.10 M KCl, 25°C[5]
AlL₂³⁻13.40 ± 0.35I = 0.10 M KCl, 25°C[5]
Al(HL)L²⁻17.36 ± 0.11I = 0.10 M KCl, 25°C[5]

H represents a protonated ligand (citric acid), and L represents the fully deprotonated citrate ligand.

pKa Values

The acidity of the coordinated citrate ligand is significantly affected by the aluminum ion. The table below presents computationally estimated pKa values for citric acid both free in solution and when complexed with Al(III).

Ionizable GroupFree Citric Acid (Experimental)Al(III)-Complexed Citric Acid (Computational)Reference
pKa₁2.91 ± 0.02-14.5[5][6]
pKa₂4.35 ± 0.01-8.0[5][6]
pKa₃5.90 ± 0.020.6[5][6]
pKa₄ (hydroxyl)~14.45.4[6]

These values highlight that complexation with Al(III) dramatically increases the acidity of the citrate molecule.[1]

Experimental Protocols for Characterization

The elucidation of the complex solution chemistry of this compound relies on a combination of sophisticated analytical techniques. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful methods employed.

Potentiometric Titration

Potentiometric titration is a fundamental technique used to determine the stability constants of metal-ligand complexes.[7]

Objective: To determine the formation constants of this compound species by monitoring the change in hydrogen ion concentration upon titration.

Methodology:

  • Solution Preparation: Prepare aqueous solutions of known concentrations of aluminum (e.g., from AlCl₃) and citric acid in a constant ionic strength medium (e.g., 0.10 M KCl).[5]

  • Instrumentation: Utilize a potentiometric titrator equipped with a glass electrode and a reference electrode (e.g., Ag/AgCl).[7] The system should be calibrated with standard buffer solutions.

  • Titration: Titrate the aluminum-citrate solution with a standardized solution of a strong base (e.g., NaOH). The potential (or pH) is recorded after each addition of the titrant.

  • Data Analysis: The resulting titration curve (pH vs. volume of titrant) is analyzed using computer programs (e.g., LETAGROPVRID) to calculate the protonation constants of citrate and the stability constants of the various aluminum-citrate complexes.[8]

²⁷Al and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the coordination environment of the aluminum nucleus and the structure of the citrate ligand in solution.

Objective: To identify the different this compound species present in solution and to probe their coordination geometry.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in D₂O at various pH values and Al:citrate molar ratios.[4]

  • Instrumentation: A high-field NMR spectrometer is used. For ²⁷Al NMR, a typical external standard is an aqueous solution of Al(NO₃)₃. For ¹³C NMR, an external standard such as TMS can be used.[4]

  • Data Acquisition:

    • ²⁷Al NMR: Acquire single-pulse spectra. The chemical shift provides information about the coordination number and symmetry of the aluminum center. For instance, a study on a trinuclear this compound complex identified three distinct singlets in the ²⁷Al NMR spectrum.[1]

    • ¹³C NMR: Acquire ¹³C spectra to observe the resonances of the citrate carbon atoms. The chemical shifts of the carboxylate and methylene (B1212753) carbons can distinguish between free and coordinated citrate, and can also provide evidence for the presence of coordination isomers.[4][5]

  • Data Interpretation: The number of signals, their chemical shifts, and their line widths in both ²⁷Al and ¹³C NMR spectra are used to deduce the structures and relative concentrations of the this compound species in solution.[4]

The general workflow for characterizing this compound in solution using these techniques can be visualized as follows:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Interpretation cluster_results Results A Prepare Al³⁺ and Citrate Solutions (Varying pH and Molar Ratios) B Potentiometric Titration A->B C ²⁷Al NMR Spectroscopy A->C D ¹³C NMR Spectroscopy A->D E Titration Curve Analysis B->E F NMR Spectra Analysis (Chemical Shifts, Line Widths) C->F D->F G Stability Constants (log β) and pKa Values E->G H Identification of Species and Coordination Environment F->H

Figure 2: Experimental Workflow for this compound Characterization.

Conclusion

The molecular structure of this compound in solution is a multifaceted topic with significant implications for its chemical and biological behavior. The speciation is intricately linked to pH, with a transition from mononuclear to polynuclear complexes as the pH increases. Quantitative data, such as stability constants and pKa values, are essential for accurately modeling these systems. The combined application of experimental techniques like potentiometric titration and multinuclear NMR spectroscopy provides a powerful approach to characterizing the various species present and their coordination chemistry. For researchers and professionals in drug development, a thorough understanding of these principles is crucial for harnessing the properties of this compound while mitigating its potential risks.

References

aluminum citrate CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Aluminum Citrate (B86180)

Introduction

Aluminum citrate is a coordination complex formed between aluminum ions (Al³⁺) and citrate ions, the conjugate base of citric acid.[1] As a multidentate ligand, the citrate ion can form stable complexes with metal ions, making this compound a versatile compound.[1] It sees application in diverse fields, including the oil and gas industry as a polymer crosslinking agent for water control, in medicine, and as an antiperspirant in cosmetics.[2][3][4] This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications, with a focus on data relevant to researchers and drug development professionals.

Chemical Identifiers and Physicochemical Properties

This compound is a white, crystalline powder or solid.[2][3][5] Its identification and core properties are summarized below. There are multiple CAS Numbers associated with this compound, which may refer to different salt ratios or hydration states. The most commonly cited are 813-92-3 and 31142-56-0.[6][7]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name aluminum;2-hydroxypropane-1,2,3-tricarboxylate[1][8]
CAS Number 813-92-3[1][6], 31142-56-0[2][7]
EC Number 250-484-4[2][7]
Molecular Formula C₆H₅AlO₇[6][7]
Molecular Weight ~216.08 g/mol [2][6][7]
PubChem CID 91599[6]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance White to off-white crystalline powder or solid[2][5]
Purity ≥98% or ≥99.0% (typical)[4][5]
Solubility Freely soluble in water (≥50 g/L at 20°C); Insoluble in ethanol[5]
Melting Point Decomposes above 250°C[5]
Density 1.5-1.7 g/cm³[5]
pH (5% Solution) 2.8-3.5[5]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of an aluminum salt with citric acid in an aqueous solution, followed by pH adjustment to facilitate the formation of the desired complex.[1]

Protocol 1: General Synthesis from Aluminum Chloride and Citric Acid

This protocol describes a common laboratory method for producing this compound.

Materials:

  • Aluminum chloride (AlCl₃) or Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)[1]

  • Citric acid (H₃C₆H₅O₇)[1]

  • Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) solution[1]

  • Deionized water

Procedure:

  • Prepare separate aqueous solutions of the aluminum salt and citric acid. A molar ratio of aluminum to citrate between 1.5:1 and 2:1 is often targeted.[9]

  • With vigorous agitation, add the citric acid solution to the aluminum salt solution.[1]

  • The initial pH of the mixture will be highly acidic (typically < 1).[1]

  • Slowly add the base (e.g., 50% NaOH or NH₄OH) dropwise to the mixture while maintaining vigorous stirring.[1]

  • Monitor the reaction temperature, maintaining it between 40°C and 60°C, as the neutralization is exothermic.[10]

  • Continue adding the base until the pH of the solution reaches a stable value between 6.0 and 9.0, depending on the desired final product.[1][9]

  • The resulting product can be a stable aqueous solution or, upon slow evaporation, colorless crystals can be isolated by filtration.[1]

Protocol 2: Determination of Aluminum Content by Complexometric Titration

Citric acid interferes with standard complexometric titration of aluminum. This protocol provides a method to remove this interference for accurate quantification.[11]

Objective: To accurately determine the aluminum content in an this compound sample.

Procedure:

  • Digest the this compound sample with a mixture of sulfuric acid and nitric acid (volume fraction > 50%) to remove interference from citrate ions.[11]

  • Add xylenol orange indicator to the digested sample solution.

  • Add an appropriate amount of sodium hydroxide solution until the solution color changes from yellow to purple.[11]

  • Carefully add 8% nitric acid solution to adjust the color back to a light yellow, achieving a final pH between 5.5 and 6.0.[11]

  • Titrate the solution with a standardized EDTA solution. The endpoint is indicated by a clear color change. The recovery rate for this method ranges from 99.46% to 100.28%.[11]

Applications in Research and Development

This compound's properties make it valuable in several areas of research and drug development.

Crosslinking Agent for Hydrogels

This compound is frequently used as a crosslinking agent to form hydrogels from polymers like polyacrylamide or hydroxypropyl methylcellulose (B11928114) (HPMC).[1][3] These hydrogels are investigated for controlled drug delivery applications. The workflow for synthesizing such a hydrogel is outlined below.

G cluster_prep 1. Preparation of Solutions cluster_synth 2. Hydrogel Synthesis cluster_char 3. Characterization p_sol Dissolve Polymer (e.g., HPMC) in Water mix Mix Polymer and Drug Solutions p_sol->mix d_sol Dissolve Drug in Water d_sol->mix c_sol Prepare this compound Crosslinker Solution crosslink Add Crosslinker and Stir c_sol->crosslink mix->crosslink gel Cast Mixture into Molds and Allow to Gel crosslink->gel ftir FTIR Spectroscopy (Confirm Crosslinking) gel->ftir sem SEM Analysis (Morphology) gel->sem swell Swelling Studies gel->swell release In Vitro Drug Release gel->release G Lumen Intestinal Lumen: This compound (Al-Cit) Chelation Citrate Chelates Ca²⁺ Lumen->Chelation 1 TJ_Disrupt Tight Junction Disruption Chelation->TJ_Disrupt 2 Paracellular Increased Paracellular Permeability TJ_Disrupt->Paracellular 3 Absorption Enhanced Al³⁺ Absorption into Bloodstream Paracellular->Absorption 4

References

An In-depth Technical Guide to the Solubility of Aluminum Citrate in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum citrate (B86180), a compound formed from the complexation of aluminum ions with citric acid, sees wide application in pharmaceuticals, cosmetics, and industrial processes as a cross-linking agent, antiperspirant, and pH regulator. A thorough understanding of its solubility characteristics in different solvent systems is paramount for formulation development, ensuring product stability, and optimizing its function. This technical guide provides a comprehensive overview of the solubility of aluminum citrate, detailing its behavior in aqueous and organic solvents, the critical influence of pH and temperature, and standardized protocols for solubility determination.

Physicochemical Properties of this compound

  • Molecular Formula: AlC₆H₅O₇

  • Molecular Weight: 216.08 g/mol

  • Appearance: White to off-white crystalline powder or solid.[1]

  • General Solubility Profile: this compound's solubility is highly dependent on the solvent and the physicochemical conditions, particularly pH and temperature. It is generally considered soluble in water, especially under specific pH conditions and at elevated temperatures, while its solubility in most organic solvents is limited.

Solubility of this compound in Aqueous Systems

The solubility of this compound in water is a complex phenomenon governed by temperature and, most critically, the pH of the solution.

Effect of Temperature

In aqueous solutions, the solubility of this compound increases with temperature. It dissolves slowly in cold water but exhibits enhanced solubility in hot water.[2] While specific temperature-dependent solubility curves are not widely published, empirical evidence consistently supports this positive correlation. A dried this compound product is reported to have a solubility of about 15% in water, and this solubility is readily achieved to form a clear solution.[3]

Effect of pH

The pH of the aqueous medium is the most significant factor influencing the solubility of this compound. The speciation of this compound, i.e., the formation of different soluble and insoluble complexes, is directly controlled by the pH.

  • Acidic Conditions (pH < 5.5): At lower pH values, the solubility of this compound is limited.[4]

  • Neutral to Slightly Alkaline Conditions (pH 5.5 - 9.0): The solubility of this compound is significantly enhanced in this pH range. Stable aqueous solutions of this compound can be prepared by adjusting the pH to between 5.5 and 7.5.[4] This is attributed to the formation of various soluble mononuclear and polynuclear citrate complexes.

  • Strongly Alkaline Conditions: Information on solubility in strongly alkaline conditions is less prevalent in the literature.

The interplay between pH and aluminum-citrate speciation is a dynamic equilibrium. The following diagram illustrates the logical relationship between pH and the formation of different this compound species, which in turn affects solubility.

ph_speciation cluster_low_ph Low pH (Acidic) cluster_mid_ph Mid pH (5.5 - 9.0) cluster_high_ph High pH (Alkaline) low_ph Predominantly Al³⁺ and protonated citric acid low_solubility Limited Solubility low_ph->low_solubility Insoluble species favored mid_ph Formation of soluble mononuclear and polynuclear Al-Citrate complexes low_ph->mid_ph Increase pH high_solubility Enhanced Solubility mid_ph->high_solubility Complexation prevents precipitation high_ph Formation of various hydroxo-citrate complexes mid_ph->high_ph Further Increase pH variable_solubility Solubility may vary high_ph->variable_solubility

pH-Dependent Speciation of this compound

Solubility of this compound in Organic Solvents

Comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in public literature. The existing information is summarized below. For many organic solvents, experimental determination of solubility is necessary.

Protic Solvents
  • Ethanol: this compound is consistently reported as being insoluble in ethanol.[1]

  • Methanol, Isopropanol, and other Alcohols: While specific data is scarce, based on its insolubility in ethanol, it is anticipated that this compound has very low solubility in other short-chain alcohols.

  • Glycerol and Glycols (Propylene Glycol, Polyethylene Glycol): There is a lack of specific solubility data for this compound in these solvents. Given their polar, protic nature, some degree of solubility might be expected, but this requires experimental verification.

Aprotic Solvents

Data Presentation: Summary of Solubility Data

The following table summarizes the known quantitative and qualitative solubility data for this compound.

SolventTemperature (°C)SolubilityCitation(s)
Water (cold)Not SpecifiedDissolves slowly[2]
Water (hot)Not SpecifiedSoluble[2]
Water20≥ 50 g/L[1]
WaterNot Specified~15% (for a dried product)[3]
Ammonia SolutionNot SpecifiedSoluble[2]
EthanolNot SpecifiedInsoluble[1]
MethanolNot SpecifiedData not available
IsopropanolNot SpecifiedData not available
GlycerolNot SpecifiedData not available
Propylene GlycolNot SpecifiedData not available
Polyethylene Glycol (PEG)Not SpecifiedData not available
AcetoneNot SpecifiedData not available
Dimethyl Sulfoxide (DMSO)Not SpecifiedData not available
Dimethylformamide (DMF)Not SpecifiedData not available

Experimental Protocols

Synthesis of a Stable Aqueous this compound Solution

This protocol is adapted from patented industrial methods for preparing stable this compound solutions.[4]

synthesis_workflow start Start prepare_solutions Prepare aqueous solutions of aluminum chloride and citric acid start->prepare_solutions mix_solutions Combine solutions with vigorous agitation prepare_solutions->mix_solutions adjust_ph Slowly add alkali (e.g., NaOH or NH₄OH) to adjust pH to 5.5 - 7.5 mix_solutions->adjust_ph control_temp Maintain temperature between 20°C and 90°C adjust_ph->control_temp During pH adjustment end Stable this compound Solution adjust_ph->end control_temp->adjust_ph

Workflow for the Synthesis of a Stable this compound Solution

Materials:

  • Aluminum chloride (AlCl₃) solution (e.g., 34%)

  • Citric acid solution (e.g., 50%)

  • Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH) solution (for pH adjustment)

  • Deionized water

  • Reaction vessel with vigorous agitation (e.g., magnetic stirrer or overhead mixer)

  • pH meter

  • Temperature probe and control system

Procedure:

  • Charge the reaction vessel with the aluminum chloride solution.

  • While maintaining vigorous agitation, slowly add the citric acid solution. The molar ratio of aluminum to citrate should be controlled, typically in the range of 1.5:1 to 2:1 for optimal stability.

  • Begin the slow addition of the base (NaOH or NH₄OH solution) to the mixture.

  • Monitor the pH and temperature of the solution continuously. Maintain the temperature between 20°C and 90°C.

  • Continue adding the base until the pH of the solution is stable within the desired range of 5.5 to 7.5.

  • The resulting product is a stable aqueous solution of this compound.

Determination of Equilibrium Solubility (Shake-Flask Method)

This is a general and widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.

solubility_protocol start Start add_excess Add excess solid this compound to the solvent in a sealed vial start->add_excess equilibrate Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours) to reach equilibrium add_excess->equilibrate separate Separate the solid and liquid phases (e.g., by centrifugation and/or filtration) equilibrate->separate quantify Quantify the concentration of dissolved aluminum in the supernatant separate->quantify end Determine Solubility quantify->end

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Aluminum Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum citrate (B86180), a compound with significant applications in the pharmaceutical and other industries, exhibits a multi-stage thermal decomposition profile. This technical guide provides a comprehensive overview of the thermal stability of aluminum citrate, detailing its decomposition pathway from a hydrated or anhydrous state to its ultimate degradation product, amorphous alumina (B75360). The process is characterized by discrete steps of dehydroxylation, decomposition of the organic citrate backbone, and subsequent combustion of residual carbonaceous material. This document synthesizes available data on the temperature ranges, mass losses, and thermal events associated with each stage, providing researchers and professionals with critical information for formulation, processing, and stability analysis.

Thermal Decomposition Profile

The thermal decomposition of this compound is a complex process that generally proceeds in three main stages when heated in an oxidizing atmosphere such as air. The final solid product of this decomposition is amorphous alumina (Al₂O₃).[1]

Decomposition Pathway:

The overall decomposition process can be visualized as a sequential breakdown of the this compound molecule.

DecompositionPathway cluster_0 Decomposition Stages This compound (Hydrated/Anhydrous) This compound (Hydrated/Anhydrous) Dehydroxylation Dehydroxylation This compound (Hydrated/Anhydrous)->Dehydroxylation Heat Decomposition of Organic Skeleton Decomposition of Organic Skeleton Dehydroxylation->Decomposition of Organic Skeleton Further Heating Combustion of Carbonaceous Residue Combustion of Carbonaceous Residue Decomposition of Organic Skeleton->Combustion of Carbonaceous Residue Increased Temperature Amorphous Alumina Amorphous Alumina Combustion of Carbonaceous Residue->Amorphous Alumina

Figure 1: General decomposition pathway of this compound.
Quantitative Thermal Analysis Data

The following table summarizes the key thermal events and corresponding mass losses observed during the thermal decomposition of aluminum-containing citrate compounds. It is important to note that the exact temperatures and mass loss percentages can vary depending on factors such as the heating rate, atmosphere, and the specific form of the this compound (e.g., anhydrous vs. hydrated, crystalline vs. amorphous).

Decomposition StageTemperature Range (°C)Approximate Mass Loss (%)Key Events & Evolved Products
Stage 1: Dehydroxylation/Dehydration < 100 - 250VariableRemoval of adsorbed and structural water (H₂O). For hydrated forms, this is a distinct initial step. For anhydrous forms, this stage corresponds to the removal of hydroxyl groups from the citrate molecule.
Stage 2: Decomposition of Organic Skeleton 300 - 420SignificantBreakdown of the citrate ligand. This is a major mass loss event and is often associated with the evolution of carbon monoxide (CO) and water (H₂O).[2] A major increase in the DSC signal is often observed in the 300-400°C range, indicative of exothermic processes.[2]
Stage 3: Combustion of Carbonaceous Residue > 420VariableOxidation of the remaining carbonaceous material to carbon dioxide (CO₂) in an oxidizing atmosphere. This step is characterized by an exothermic reaction.[2]

Note: The data presented is a synthesis of information from related aluminum carboxylates and citrate-containing systems, as specific quantitative data for pure this compound is limited in the available literature.

Experimental Protocols

The characterization of the thermal stability and decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound, identifying the different stages of decomposition.

Methodology:

  • Instrument: A thermogravimetric analyzer (e.g., TA Instruments Q-series 600 or similar).[3]

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).[3]

  • Atmosphere: The experiment is typically run under a controlled atmosphere, such as dry air or nitrogen, at a constant flow rate (e.g., 100 mL/min).[3]

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate. A typical heating rate is 10°C/min or 20°C/min.[3]

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset and end temperatures of each mass loss step, as well as the percentage of mass lost in each stage. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions occurring in this compound as a function of temperature.

Methodology:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable sample pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen, to prevent oxidative side reactions.

  • Temperature Program: The sample and reference are heated from ambient temperature to a final temperature at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram reveals endothermic (heat absorbing) and exothermic (heat releasing) events, such as melting, crystallization, and decomposition. The area under a peak can be integrated to determine the enthalpy change (ΔH) of the transition.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.

ExperimentalWorkflow cluster_workflow Thermal Analysis Workflow start Sample Preparation (this compound) tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc data_analysis Data Analysis (TGA/DTG and DSC curves) tga->data_analysis dsc->data_analysis interpretation Interpretation of Results (Decomposition Stages, Mass Loss, Thermal Events) data_analysis->interpretation

Figure 2: Workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that is critical to understand for its application in various fields. The primary stages of dehydroxylation, organic skeleton decomposition, and combustion are characterized by distinct temperature ranges and mass losses. While the general pathway is established, the specific quantitative data can be influenced by experimental conditions. The methodologies of TGA and DSC provide the necessary tools for a detailed characterization of the thermal stability and decomposition profile of this compound, enabling informed decisions in research, development, and quality control. Further research focusing on pure, well-characterized this compound under a variety of controlled conditions would be beneficial to refine the quantitative understanding of its thermal behavior.

References

An In-depth Technical Guide to Aluminum Citrate Coordination Chemistry and Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of aluminum citrate (B86180), detailing the formation, structure, and characterization of its various complexes. The content herein is curated for professionals in research and drug development who require a deep understanding of the interactions between aluminum and citric acid, a key chelator in biological systems.

Introduction to Aluminum Citrate Chemistry

The interaction between the aluminum cation (Al³⁺) and citrate, the conjugate base of citric acid, is of significant interest due to its biological relevance and industrial applications. Citrate is a multidentate ligand, possessing three carboxylate groups and one hydroxyl group, which allows for the formation of a variety of stable, water-soluble complexes with aluminum. The speciation of these complexes is highly dependent on factors such as the molar ratio of aluminum to citrate and, most critically, the pH of the solution. These structural variations influence the bioavailability, transport, and potential toxicity of aluminum in biological systems.

Structural Chemistry of this compound Complexes

The coordination of aluminum by citrate is complex, leading to the formation of mononuclear, dinuclear, trinuclear, and polynuclear species in solution. The stoichiometry and pH are the primary determinants of the predominant species.

  • Mononuclear Complexes: At low pH (around 3) and with an excess of citrate, mononuclear species such as [Al(citrate)]⁰ and [Al(citrate)₂]³⁻ are formed. In the 1:2 complex, each citrate ligand can coordinate to the aluminum ion in a tridentate fashion through the α-hydroxyl group, the α-carboxylate group, and one of the β-carboxylate groups.[1]

  • Dinuclear Complexes: As the pH and the aluminum-to-citrate ratio increase, dinuclear species can form. These complexes often feature bridging citrate ligands or hydroxide (B78521) bridges between the aluminum centers.

  • Trinuclear Complexes: A well-characterized trinuclear complex, [Al₃(H₋₁cit)₃(OH)(H₂O)]⁴⁻, has been isolated from aqueous solutions at a pH between 7 and 9.[2] In this structure, the aluminum atoms are bridged by the deprotonated hydroxyl groups of the citrate ligands and a hydroxide ion.[2]

  • Polynuclear Complexes: At higher pH values, further hydrolysis and polymerization can lead to the formation of larger polynuclear this compound species.[3]

The structure of several this compound complexes, which vary based on the molar ratio of aluminum to citrate, has been studied.[4] For instance, a 2:1 ratio of Al³⁺ to citrate can result in a complex where two aluminum atoms are bridged by two hydroxyl groups.[4] A 1:1 molar ratio can lead to a unit structure with a 3:3 ratio of Al³⁺ to citrate.[4] In a 1:2 Al³⁺ to citrate mole ratio, the aluminum atom is bridged by two hydroxyl groups and four carboxyl groups from the two citrate ligands.[4]

Quantitative Data

A thorough understanding of the thermodynamics and structural parameters of this compound complexes is crucial for predicting their behavior in various systems.

Stability Constants

The formation of this compound complexes is governed by equilibrium constants, which are influenced by temperature and ionic strength. The following table summarizes some of the reported stability constants for various mononuclear this compound species.

Complex SpeciesLog βTemperature (°C)Ionic Strength (M)Reference
[Al(H₂cit)]²⁺-20.7-[5]
[Al(Hcit)]⁺6.5620.7-[5]
[Al(cit)]⁰10.7220.7-[5]
[Al(Hcit)]⁺11.02250.10 (KCl)[6]
[Al(cit)]⁰8.35250.10 (KCl)[6]
[Al(cit)₂]³⁻13.40250.10 (KCl)[6]
[Al(Hcit)(cit)]²⁻17.36250.10 (KCl)[6]
[Al(cit)₂(H₋₁)]⁴⁻-250.10 (KCl)[6]
[Al(cit(H₋₁))₂]⁵⁻-250.10 (KCl)[6]
Crystallographic Data

X-ray crystallography provides precise information on the bond lengths and angles within this compound complexes. The following table presents selected structural data for a well-characterized trinuclear this compound complex.

Table 2: Selected Bond Lengths and Angles for [NH₄]₅[Al₃(H₋₁cit)₃(OH)(H₂O)]·NO₃·6H₂O [2]

BondLength (Å)AngleDegrees (°)
Al(1)-O(13)1.838O(13)-Al(1)-O(23)98.4
Al(1)-O(23)1.845O(13)-Al(1)-O(33)98.1
Al(1)-O(33)1.832O(23)-Al(1)-O(33)98.5
Al(2)-O(13)1.935O(13)-Al(2)-O(23)78.7
Al(2)-O(23)1.933O(13)-Al(2)-O(42)91.5
Al(2)-O(42)1.832O(23)-Al(2)-O(42)90.9
Al(3)-O(33)1.931O(33)-Al(3)-O(42)88.9
Al(3)-O(42)1.839O(33)-Al(3)-O(41)88.2
NMR Spectroscopic Data

²⁷Al and ¹³C NMR spectroscopy are powerful tools for characterizing the coordination environment of aluminum and the citrate ligand in solution.

Table 3: ²⁷Al and ¹³C NMR Chemical Shifts for Selected this compound Species

NucleusSpecies/ConditionChemical Shift (ppm)Reference
²⁷Al[Al₃(H₋₁cit)₃(OH)(H₂O)]⁴⁻12.6, 10.7, 0.2[2]
²⁷AlAl(citrate), AlH(citrate)⁺, Al(citrate)₂³⁻ (pH 4.5-6.5)~8, ~10[3]
²⁷AlAl(citrate) complex (pH 3.4)6.1[2]
²⁷AlAl(citrate)₂ complex (pH 3.4)11.3[2]
¹³CCitric Acid (pH 0.6)43.3, 72.3, 173.4, 176.7[3]
¹³CTrinuclear complex resonancesMultiple distinct groups[2]

Experimental Protocols

Synthesis of a Trinuclear this compound Complex: [NH₄]₅[Al₃(H₋₁cit)₃(OH)(H₂O)]·NO₃·6H₂O[2]
  • Dissolution: Dissolve equimolar amounts of aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) and citric acid in warm distilled water (e.g., 18.76 g of Al(NO₃)₃·9H₂O and 9.60 g of citric acid in 200 mL of water at 60 °C).

  • Neutralization: Slowly add aqueous ammonia (B1221849) (NH₄OH) dropwise to the stirred solution until the pH equilibrates to approximately 7.5.

  • Concentration: Stir the solution for 4 hours, then concentrate it in vacuo to about a quarter of the original volume while heating to 80 °C.

  • Crystallization: Cool the concentrated solution to room temperature to allow for the slow crystallization of large colorless crystals.

  • Isolation: Collect the crystals by filtration. The yield is typically in the range of 60-70%.

Potentiometric Titration for Speciation Analysis[6][7]
  • Apparatus: Use a thermostated titration vessel equipped with a calibrated glass electrode, a reference electrode, a burette for titrant delivery, and a magnetic stirrer.

  • Solutions: Prepare a stock solution of aluminum chloride or nitrate of known concentration. Prepare a stock solution of citric acid of known concentration. Use a standardized, carbonate-free solution of a strong base (e.g., NaOH) as the titrant. Maintain a constant ionic strength using a background electrolyte (e.g., 0.1 M KCl).

  • Titration Procedure:

    • Pipette a known volume and concentration of aluminum salt and citric acid into the titration vessel.

    • Add the background electrolyte and adjust the initial volume with deionized water.

    • Titrate the solution with the standardized base, recording the pH or potential after each addition of titrant. Add smaller increments of titrant near the equivalence points.

  • Data Analysis: Use a suitable computer program (e.g., HYPERQUAD) to refine the protonation constants of citrate and the stability constants of the various aluminum-citrate complexes by fitting the potentiometric data.

NMR Spectroscopic Analysis[2][8]
  • Sample Preparation: Dissolve the synthesized this compound complex in deuterium (B1214612) oxide (D₂O). The concentration should be optimized for the specific nucleus and spectrometer but is typically in the millimolar range.

  • ²⁷Al NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer is recommended.

    • Frequency: The resonance frequency for ²⁷Al is, for example, 104.2 MHz on a 9.4 T instrument.

    • Reference: Use an external standard of aqueous [Al(H₂O)₆]³⁺ (from Al(NO₃)₃ or AlCl₃ solution) set to 0.0 ppm.

    • Acquisition Parameters: Employ a short pulse duration (e.g., a 30° pulse of 1.0 µs), a relaxation delay of 1-5 seconds, and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[7][8]

  • ¹³C NMR Spectroscopy:

    • Spectrometer: A standard high-field NMR spectrometer.

    • Reference: Use an internal or external reference standard appropriate for aqueous solutions (e.g., DSS or TSP).

    • Acquisition: Obtain proton-decoupled ¹³C spectra to simplify the spectrum and improve sensitivity.

Biological Implications and Signaling Pathways

This compound complexes play a crucial role in the bioavailability and transport of aluminum in biological systems. Citrate is a major low-molecular-weight ligand for aluminum in blood plasma.

Transport Across the Blood-Brain Barrier

The transport of this compound across the blood-brain barrier (BBB) is a critical step in aluminum neurotoxicity. Evidence suggests that this transport is carrier-mediated.

  • System Xc⁻: The Na⁺-independent L-cystine/L-glutamate exchanger, system Xc⁻, has been identified as a transporter for this compound into brain endothelial cells.[9]

  • Monocarboxylic Acid Transporter (MCT): There is also evidence for the involvement of an MCT in the efflux of this compound from the brain back into the blood, helping to maintain a low steady-state concentration of aluminum in the brain.[10][11]

BloodBrainBarrier_Transport Figure 1: this compound Transport Across the Blood-Brain Barrier cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain ECF Al-Citrate_Blood Al-Citrate System_Xc System Xc- Al-Citrate_Blood->System_Xc Influx Al-Citrate_Brain Al-Citrate System_Xc->Al-Citrate_Brain MCT Monocarboxylate Transporter (MCT) MCT->Al-Citrate_Blood Al-Citrate_Brain->MCT Efflux

Caption: this compound Transport Across the Blood-Brain Barrier.

Cellular Toxicity and Apoptosis

Aluminum is a known neurotoxin, and its accumulation in neuronal cells can trigger apoptosis (programmed cell death) through various signaling pathways, often initiated by oxidative stress.

  • Oxidative Stress: Aluminum can promote the generation of reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and DNA damage.[8]

  • Mitochondrial Pathway: This oxidative stress can damage mitochondria, leading to the release of cytochrome c, which in turn activates caspases (such as caspase-9 and caspase-3) that execute apoptosis.[1]

  • JNK Signaling: The c-Jun N-terminal kinase (JNK) pathway, a key regulator of apoptosis, can be activated by aluminum-induced oxidative stress.[7]

  • Endoplasmic Reticulum (ER) Stress: Aluminum can also induce ER stress, leading to the activation of caspase-12 and subsequent apoptosis.[12]

Aluminum_Toxicity_Pathway Figure 2: Aluminum-Induced Apoptotic Signaling Pathway Al_Citrate This compound (Cellular Uptake) ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Al_Citrate->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress JNK_Pathway JNK Pathway Activation ROS->JNK_Pathway Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase12 Caspase-12 Activation ER_Stress->Caspase12 Apoptosis Apoptosis JNK_Pathway->Apoptosis Caspase3 Caspase-3 Activation Caspase12->Caspase3 Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Aluminum-Induced Apoptotic Signaling Pathway.

Experimental Workflow for Synthesis and Characterization

A systematic workflow is essential for the successful synthesis and comprehensive characterization of new this compound complexes.

Experimental_Workflow Figure 3: Experimental Workflow for this compound Complexes cluster_synthesis Synthesis cluster_analysis Data Analysis and Interpretation Reactants Define Stoichiometry (Al³⁺:Citrate Ratio) and pH Synthesis Reaction in Aqueous Solution Reactants->Synthesis Isolation Crystallization and Isolation of Product Synthesis->Isolation Elemental Elemental Analysis (C, H, N) Isolation->Elemental FTIR FTIR Spectroscopy (Functional Groups) Isolation->FTIR NMR NMR Spectroscopy (²⁷Al, ¹³C) (Structure in Solution) Isolation->NMR Potentiometry Potentiometric Titration (Speciation and Stability) Isolation->Potentiometry Xray Single Crystal X-ray Diffraction (Solid-State Structure) Isolation->Xray If single crystals obtained TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Isolation->TGA Data_Integration Integrate all data to confirm structure, purity, and properties Elemental->Data_Integration FTIR->Data_Integration NMR->Data_Integration Potentiometry->Data_Integration Xray->Data_Integration TGA->Data_Integration

Caption: Experimental Workflow for this compound Complexes.

Conclusion

The coordination chemistry of this compound is rich and varied, with significant implications for understanding the biological fate of aluminum. The formation of mononuclear, dinuclear, and polynuclear complexes is highly pH-dependent, and these different species exhibit distinct structural and thermodynamic properties. A multi-technique approach, combining synthesis, potentiometry, spectroscopy, and crystallography, is essential for a comprehensive understanding of this system. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to further explore the intricate world of this compound complexes.

References

The Evolving Narrative of Aluminum Citrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Historical Development, Toxicological Profile, and Analytical Methodologies in Aluminum Citrate (B86180) Research.

Introduction

Aluminum citrate, a compound formed by the chelation of aluminum by citric acid, has been a subject of scientific inquiry for decades. Its significance spans multiple disciplines, from clinical toxicology and nephrology to environmental science and industrial applications. This technical guide provides a comprehensive overview of the historical development of this compound research, intended for researchers, scientists, and drug development professionals. We will delve into the key discoveries that have shaped our understanding of its bioavailability, toxicity, and complex chemistry, present detailed experimental protocols for its analysis, and visualize the intricate signaling pathways it influences.

Historical Development of this compound Research

The scientific journey of this compound is deeply intertwined with the broader history of aluminum toxicology. Initially considered benign, the potential for aluminum to cause harm became evident in the mid-20th century, particularly in the context of renal-compromised patients.

Early Observations and the "Dialysis Dementia" Era (1970s)

The story of aluminum toxicity gained significant attention in the 1970s with the emergence of "dialysis dementia," a severe neurological disorder observed in patients undergoing hemodialysis.[1] While the initial suspect was the oral aluminum hydroxide (B78521) used as a phosphate (B84403) binder, it was later discovered that high levels of aluminum in the dialysis water were the primary culprit.[2][3] This period marked the beginning of heightened scrutiny of all forms of aluminum exposure in vulnerable populations.

The Citrate Connection: A Paradigm Shift in Bioavailability (1980s)

A pivotal moment in this compound research occurred in the 1980s with the discovery that citrate dramatically enhances the gastrointestinal absorption of aluminum.[4] This finding was crucial, as it revealed that the co-ingestion of aluminum-containing compounds (like antacids) with citrate-rich substances could lead to significantly increased systemic aluminum levels. This "fatal interplay" of aluminum and citrate became a major concern, especially for individuals with impaired renal function who could not efficiently excrete the absorbed aluminum.

The Alzheimer's Hypothesis and Neurotoxicity Research (1990s - Present)

The "aluminum hypothesis," proposing a link between aluminum exposure and Alzheimer's disease, has been a significant driver of research since the latter half of the 20th century. While a direct causal link remains a subject of debate and is not definitively proven, studies have investigated the potential for aluminum to promote the aggregation of amyloid-beta proteins and induce neuroinflammation, key pathological features of Alzheimer's disease. The ability of citrate to increase aluminum's bioavailability has kept this a pertinent area of investigation.

Speciation and Analytical Advancements (2000s - Present)

The 21st century has seen significant advancements in our ability to characterize the complex solution chemistry of this compound. Techniques like 27Al Nuclear Magnetic Resonance (NMR) spectroscopy and advanced chromatographic methods have allowed researchers to identify and quantify the various mononuclear and polynuclear this compound species that form under different pH conditions. This has been critical for understanding its behavior in biological systems and the environment.

Quantitative Data on Aluminum Bioavailability

The enhanced absorption of aluminum in the presence of citrate is a cornerstone of its toxicological profile. The following tables summarize key quantitative data from human and animal studies.

Human Studies: Fractional Uptake of Aluminum
Aluminum Species Fractional Uptake
This compound5.23 x 10-3[5]
Aluminum Hydroxide1.04 x 10-4[5]
Aluminum Hydroxide with Citrate1.36 x 10-3[5]
Human Studies: Aluminum Absorption from a Citrate-Containing Drink
Parameter Value
Ingested Aluminum280 mg[6]
Ingested Citrate3.2 g[6]
Peak Increase in Blood Aluminum13 +/- 2.1 µg/L[6]
Time to Peak Blood Aluminum87 +/- 19 min[6]
Urinary Excretion in 24h (% of dose)0.4%[6]
Animal Studies (Rat): Effect of Citrate on Aluminum Tissue Distribution
Treatment Effect on Tissue Aluminum Levels
Oral Aluminum ChlorideIncrease in intestinal wall, but not in other tissues.[7]
Oral Aluminum Chloride + Sodium CitrateSignificant increase in tibia, kidney, and intestinal wall.[7]
In Vitro Toxicity Data
Cell Line Effect of Aluminum
Chinese Hamster Ovary (CHO) cellsIncreased micronuclei formation at 1.0 and 2.0 mg/L after 72h.[8]
Human Proximal Tubule CellsThis compound significantly inhibited lactate (B86563) dehydrogenase leakage and cell death from calcium oxalate (B1200264) monohydrate.[9]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of this compound.

Determination of Aluminum in Serum by Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS)

This method is widely used for the quantitative analysis of aluminum in biological fluids.

Principle: The sample is introduced into a graphite tube, which is then heated in a programmed sequence to dry, char, and finally atomize the sample. The aluminum atoms in the vapor phase absorb light at a characteristic wavelength (309.3 nm), and the amount of light absorbed is proportional to the concentration of aluminum in the sample.

Sample Preparation:

  • Collect blood in trace-metal-free tubes.

  • Allow the blood to clot and centrifuge to separate the serum.

  • Dilute the serum sample (e.g., 1:1 or 1:2) with a diluent containing 0.1% Triton X-100 and 0.2% nitric acid to reduce matrix effects.[10]

GFAAS Instrument Settings (Example):

  • Wavelength: 309.3 nm

  • Slit Width: 0.7 nm

  • Lamp Current: 10 mA

  • Background Correction: Zeeman effect

  • Graphite Tube: Pyrolytically coated with L'vov platform

  • Injection Volume: 20 µL

Furnace Program:

Step Temperature (°C) Ramp Time (s) Hold Time (s) Gas Flow (mL/min)
Drying 1110130250 (Argon)
Drying 21301540250 (Argon)
Charring14001020250 (Argon)
Atomization2400050 (Gas stop)
Clean-out250013250 (Argon)

Calibration: Prepare a series of aqueous standards of known aluminum concentrations in the same diluent as the samples. A standard additions method can also be used to overcome matrix interferences.

Speciation of this compound by Ion Chromatography with ICP-AES Detection

This technique separates different aluminum species based on their charge and size, followed by element-specific detection.

Principle: An aqueous sample is injected onto an ion-exchange column. A mobile phase (eluent) is pumped through the column, and different charged species are separated based on their interaction with the stationary phase. The eluent from the column is then introduced into an Inductively Coupled Plasma Atomic Emission Spectrometer (ICP-AES) for the quantification of aluminum in the separated fractions.

Chromatographic System (Example):

  • Column: Anion exchange column (e.g., for anionic aluminum-citrate complexes).

  • Eluent: A suitable buffer system, for example, a gradient of ammonium (B1175870) acetate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 100 µL.

  • Post-column Reaction (optional): A reagent such as Tiron can be used to form a colored complex with aluminum for UV-Vis detection.

ICP-AES Detection:

  • Wavelength: 396.152 nm for aluminum.

  • Plasma Power: 1150 W.

  • Nebulizer Flow: 0.7 L/min.

Procedure:

  • Prepare standards of known this compound species if available.

  • Filter the samples and standards through a 0.45 µm filter.

  • Inject the sample onto the ion chromatography system.

  • Monitor the aluminum-specific wavelength on the ICP-AES as the different species elute from the column.

  • Quantify the different species based on the peak areas in the chromatogram.

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy for Speciation Studies

27Al NMR is a powerful tool for studying the coordination environment of aluminum in solution.

Principle: The 27Al nucleus has a spin of 5/2 and is NMR active. The chemical shift of the 27Al signal is sensitive to the coordination number and the nature of the ligands bound to the aluminum ion. This allows for the differentiation of various this compound complexes in solution.

Sample Preparation:

  • Prepare solutions of aluminum salts (e.g., AlCl3) and citric acid at the desired molar ratios and pH in D2O.

  • Use high-purity reagents to avoid paramagnetic impurities that can broaden the NMR signals.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters (Example):

  • Spectrometer: A high-field NMR spectrometer (e.g., 9.4 T or higher).

  • Frequency: 104.2 MHz for 27Al at 9.4 T.

  • Reference: An external standard of [Al(H2O)6]3+ (from a solution of Al(NO3)3 in D2O) set to 0 ppm.[3]

  • Pulse Program: A simple pulse-acquire sequence is often sufficient.

  • Pulse Width: A 90° pulse calibrated for 27Al.

  • Acquisition Time: ~0.1 s.

  • Relaxation Delay: 1-5 s, depending on the T1 of the species of interest.

  • Number of Scans: Varies depending on the concentration, typically several thousand scans are required for good signal-to-noise.

Key Signaling Pathways and Mechanisms of Action

Aluminum, particularly when its bioavailability is enhanced by citrate, can interfere with numerous cellular processes. The following diagrams illustrate some of the key signaling pathways implicated in aluminum's biological effects.

Mechanism of Citrate-Enhanced Aluminum Absorption

Citrate increases the intestinal absorption of aluminum through a paracellular pathway by disrupting the tight junctions between intestinal epithelial cells. This is thought to occur via the chelation of calcium, which is essential for maintaining the integrity of these junctions.

G cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Bloodstream Al(OH)3 Aluminum Hydroxide (low solubility) Al-Citrate Aluminum-Citrate Complex (soluble) Al(OH)3->Al-Citrate forms complex Citrate Citrate Citrate->Al-Citrate TightJunctions Tight Junctions (Ca2+ dependent) Citrate->TightJunctions chelates Ca2+ ParacellularSpace Paracellular Space Al-Citrate->ParacellularSpace Increased Permeability AbsorbedAl Absorbed Aluminum ParacellularSpace->AbsorbedAl Absorption

Mechanism of Citrate-Enhanced Intestinal Aluminum Absorption.
Aluminum-Induced Neuroinflammation via the P2X7-NLRP3 Inflammasome Pathway

Aluminum can activate microglia, leading to the release of ATP. Extracellular ATP then activates the P2X7 receptor, triggering the assembly of the NLRP3 inflammasome. This leads to the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines like IL-1β.

G cluster_extracellular Extracellular Space cluster_microglia Microglia cluster_release Release Aluminum Aluminum ATP_ext ATP Aluminum->ATP_ext triggers release P2X7R P2X7 Receptor ATP_ext->P2X7R activates NLRP3_inflammasome NLRP3 Inflammasome P2X7R->NLRP3_inflammasome activates Caspase1_inactive Pro-Caspase-1 Caspase1_active Caspase-1 NLRP3_inflammasome->Caspase1_active activates Caspase1_inactive->Caspase1_active cleavage IL1b_inactive Pro-IL-1β IL1b_active IL-1β Caspase1_active->IL1b_active cleaves IL1b_inactive->IL1b_active cleavage Inflammation Neuroinflammation IL1b_active->Inflammation

Aluminum-Induced Neuroinflammation Signaling Pathway.
Aluminum's Role in Tau Protein Hyperphosphorylation

Aluminum exposure has been shown to promote the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. This can occur through the upregulation of kinases like GSK-3β and the downregulation of phosphatases like PP2A. The Wnt signaling pathway is also implicated in this process.

G cluster_wnt Wnt Signaling cluster_kinases Kinase/Phosphatase Balance Aluminum Aluminum Wnt3a Wnt3a Aluminum->Wnt3a inhibits GSK3b GSK-3β Aluminum->GSK3b activates PP2A PP2A Aluminum->PP2A inhibits BetaCatenin β-catenin Wnt3a->BetaCatenin stabilizes BetaCatenin->GSK3b inhibits Tau Tau GSK3b->Tau phosphorylates pTau Hyperphosphorylated Tau (NFTs) PP2A->pTau dephosphorylates Tau->pTau

Simplified Pathway of Aluminum-Induced Tau Hyperphosphorylation.
Aluminum-Induced Oxidative Stress

Aluminum can promote oxidative stress by participating in Fenton-like reactions, leading to the production of reactive oxygen species (ROS). This can result in lipid peroxidation and damage to cellular components.

G Aluminum Aluminum Fe2 Fe²⁺ Aluminum->Fe2 promotes Fenton reaction O2_superoxide O₂⁻ (Superoxide) Aluminum->O2_superoxide stabilizes complex ROS Reactive Oxygen Species (e.g., •OH) Fe2->ROS catalyzes H2O2 H₂O₂ H2O2->ROS O2_superoxide->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation CellDamage Cellular Damage ROS->CellDamage LipidPeroxidation->CellDamage

Mechanism of Aluminum-Induced Oxidative Stress.

Conclusion and Future Directions

The historical trajectory of this compound research highlights a journey from initial unawareness to a nuanced understanding of its complex role in biology and toxicology. The discovery of citrate's profound effect on aluminum's bioavailability was a critical turning point, leading to revised clinical practices and a deeper investigation into its mechanisms of toxicity. While the direct link to Alzheimer's disease remains an area of active debate, the role of aluminum in promoting neuroinflammation and oxidative stress is well-documented.

Future research should continue to focus on elucidating the precise molecular interactions of this compound within biological systems. The development of more sensitive and specific analytical techniques will be crucial for tracking the fate of aluminum at the subcellular level. Furthermore, long-term epidemiological studies are needed to better understand the risks associated with chronic, low-level exposure to aluminum in the presence of dietary citrate. For drug development professionals, a thorough understanding of the potential for citrate-containing excipients to enhance the absorption of any residual aluminum in drug formulations is essential for ensuring patient safety. This comprehensive understanding, built upon decades of research, will continue to inform clinical guidelines and protect public health.

References

Aluminum Citrate: A Comprehensive Technical Guide on its Biological Role and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum citrate (B86180), a complex formed between the trivalent aluminum cation (Al³⁺) and citric acid, plays a pivotal role in the environmental mobility and biological activity of aluminum. While aluminum is the most abundant metal in the Earth's crust, its bioavailability and toxicity are significantly influenced by its chemical form, or speciation. Citrate, a ubiquitous organic acid in biological systems, acts as a primary low-molecular-weight chelator for aluminum, forming a soluble and readily absorbable complex. This guide provides an in-depth examination of the natural occurrence of aluminum citrate, its critical role in biological systems, its pharmacokinetic profile, and the associated toxicological implications. Furthermore, it details key experimental protocols for the analysis of aluminum speciation, offering a critical resource for professionals in research and drug development.

Introduction

Aluminum (Al) is omnipresent in the environment but has no known essential biological function in humans. Its interaction with biological systems is largely dictated by its speciation, which is dependent on factors like pH and the presence of chelating agents[1][2]. Citric acid, a key intermediate in the Krebs cycle, is a potent chelator of metal ions, including Al³⁺[3][4]. The formation of this compound [Al(C₆H₅O₇)] is a critical process that transforms poorly soluble aluminum compounds into a highly bioavailable form[3][[“]]. This complex is central to understanding aluminum's absorption, systemic transport, and potential toxicity. It is particularly relevant in clinical contexts, such as for individuals with renal failure concurrently taking aluminum-containing antacids and citrate, and in environmental science, where organic acids mobilize aluminum in soils[1][6]. This document synthesizes current knowledge on this compound, presenting quantitative data, experimental methodologies, and pathway visualizations to serve as a technical resource.

Natural Occurrence

This compound complexes are found in various natural systems, from soils and plants to microorganisms. The presence of citrate dictates the mobilization and uptake of aluminum in these environments.

In Plants

Certain plants, particularly those adapted to acidic soils, have developed mechanisms to tolerate high levels of soluble aluminum. One primary strategy is the exudation of organic acids, like citrate, from their roots[7][8]. These acids chelate the toxic Al³⁺ in the rhizosphere, forming less harmful aluminum-organic acid complexes, such as this compound[7]. Some aluminum-accumulating plants, like hydrangea, actively take up and store aluminum, and stable aluminum-citrate complexes have been identified in their sap[9]. This process is not only a tolerance mechanism but also influences the color of hydrangea flowers.

In Microorganisms

Microorganisms also interact with aluminum, and citrate plays a key role in these interactions. The bacterium Pseudomonas fluorescens, when stressed with aluminum, has been shown to uptake and metabolize this compound intracellularly[10]. This metabolic process involves the enzyme isocitrate lyase and leads to the production of oxalic acid[10]. This suggests a microbial pathway for the biotransformation of aluminum complexes. While aluminum is generally toxic to microorganisms, the formation of citrate complexes can modulate this toxicity[11].

Biological Role and Speciation

In animals and humans, this compound is not synthesized for a specific biological function but is formed when aluminum is ingested or absorbed and comes into contact with endogenous citrate.

Speciation in Blood Serum

Once in the bloodstream, aluminum does not exist as a free ion. It rapidly binds to various ligands. The majority of aluminum is bound to high-molecular-weight proteins, primarily transferrin[12][13][14]. However, a significant fraction is complexed with low-molecular-weight (LMW) ligands. Citrate is considered the main LMW chelator of aluminum in serum, accounting for a substantial portion of this fraction[3][12][13][14][15][16]. This Al-citrate complex is crucial for aluminum's transport across cell membranes and its distribution to various tissues, including bone and brain[3].

G

Caption: Speciation of aluminum in blood serum.

Pharmacokinetics: Absorption, Distribution, and Excretion

The presence of citrate dramatically alters the pharmacokinetics of aluminum, primarily by enhancing its gastrointestinal absorption.

Absorption

The gastrointestinal absorption of aluminum is generally very low (around 0.1%)[17]. However, citric acid significantly increases this absorption by forming soluble, neutral aluminum-citrate complexes in the gut[3][[“]]. These complexes are more readily absorbed through the paracellular pathway (between intestinal cells)[[“]]. It is thought that citrate enhances permeability by chelating calcium, which is crucial for maintaining the integrity of tight junctions between cells[[“]]. This enhanced absorption is the primary mechanism behind acute aluminum toxicity observed when aluminum-containing drugs are co-administered with citrate sources[6]. Most of this absorption occurs in the proximal small intestine[[“]].

G cluster_lumen Intestinal Lumen cluster_barrier Intestinal Barrier Al_Source Insoluble Al Source (e.g., Al(OH)₃) Al_Citrate Soluble Al-Citrate Complex Al_Source->Al_Citrate Chelation Citrate Citric Acid / Citrate Citrate->Al_Citrate TJ Tight Junctions (Ca²⁺ dependent) Al_Citrate->TJ Disrupts Integrity (Ca²⁺ Chelation) Paracellular Paracellular Pathway Al_Citrate->Paracellular Enhanced Absorption TJ->Paracellular Increases Permeability Blood Bloodstream Paracellular->Blood

Caption: Mechanism of citrate-enhanced aluminum absorption.

Distribution and Excretion

Once absorbed, aluminum bound to citrate and transferrin is distributed throughout the body. It tends to accumulate in certain tissues, notably bone, liver, kidney, and brain[18][19]. The primary route of excretion for absorbed aluminum is via the kidneys into the urine[20]. In healthy individuals, this process is efficient. However, in patients with renal failure, impaired excretion can lead to systemic accumulation and toxicity[6][20]. When ingested, about 80% of this compound is eventually excreted through urine[20].

Quantitative Pharmacokinetic Data

The following table summarizes key quantitative data from studies on aluminum absorption and bioavailability in the presence of citrate.

SpeciesForm AdministeredDoseKey FindingFractional Uptake/AbsorptionReference
Human26Al-labelled this compoundOralUptake was greatest in the citrate form.5.23 x 10⁻³ (0.523%)[21]
Human26Al-labelled Al(OH)₃OralBaseline uptake without citrate.1.04 x 10⁻⁴ (0.0104%)[21]
Human26Al-labelled Al(OH)₃ + CitrateOralCitrate enhanced hydroxide (B78521) uptake significantly.1.36 x 10⁻³ (0.136%)[21]
HumanAl citrate drink280 mg Al, 3.2 g citrateBlood Al peaked at 87 min.0.4% of dose excreted in urine in 24h.[22]
RatAl chloride + Na citrate2 mmol Al + 2 mmol citrate (oral gavage)Citrate significantly increased Al levels in tibia, kidney, and intestinal wall.N/A (Tissue levels increased)[18]
SheepAl citrate2,000 ppm AlIncreased apparent absorption and retention of Al.~30% of ingested Al was apparently absorbed.[23][24]

Toxicological Profile

The formation of this compound is directly linked to enhanced aluminum toxicity.

Acute Toxicity

Acute aluminum toxicity, characterized by progressive encephalopathy (confusion, seizures, coma), has been reported in individuals with renal failure who concurrently ingested aluminum-containing antacids and citrate[6]. The enhanced absorption leads to marked hyperaluminemia (high blood aluminum levels), causing severe neurological symptoms[6].

Chronic Toxicity and Neurological Effects

Chronic exposure to aluminum has been investigated as a potential environmental risk factor for neurodegenerative diseases like Alzheimer's disease (AD)[17][25][26][27][28]. While a causal link remains unproven and controversial, the ability of the Al-citrate complex to cross biological membranes and deliver aluminum to the brain is a key aspect of this hypothesis[3][17][25][26]. Studies have shown that aluminum can promote the aggregation of amyloid-beta plaques and inflammatory signaling, both hallmarks of AD[26]. However, large-scale studies have not found a consistent, compelling link between typical aluminum exposure (e.g., from antacids or cookware) and AD in the general population[27][28].

Effects on Mineral Metabolism

This compound has been shown to interfere with the metabolism of essential minerals. Studies in sheep demonstrated that treatment with this compound decreased the absorption and retention of magnesium, calcium, and phosphorus, and slightly decreased potassium absorption[23][24]. This interference can lead to imbalances in mineral homeostasis, with potential impacts on bone health and other physiological processes[19].

MineralEffect of Al Citrate AdministrationSpeciesReference
Magnesium Decreased apparent absorption and retention.Sheep[23][24]
Calcium Decreased apparent absorption and retention.Sheep[23][24]
Phosphorus Decreased apparent absorption and retention.Sheep[23][24]
Potassium Slightly decreased apparent absorption.Sheep[23][24]
Iron Increased concentration in the kidney.Sheep[19]
Zinc Decreased concentration in the pituitary gland.Sheep[19]

Key Experimental Protocols

Accurate determination of aluminum and its species, like this compound, is crucial for research. Various analytical methods are employed.

Protocol: Determination of Aluminum by Atomic Absorption Spectroscopy (AAS)

This method is widely used for quantifying total aluminum in biological and environmental samples.

  • Objective: To determine the total aluminum concentration in a sample matrix (e.g., serum, water).

  • Principle: Graphite (B72142) Furnace AAS (GFAAS) is typically used for its high sensitivity. A sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, ash, and atomize the sample. The aluminum atoms absorb light at a characteristic wavelength (309.3 nm), and the amount of absorption is proportional to the concentration.

  • Methodology:

    • Sample Preparation: Samples (e.g., serum, urine, digested tissue) are diluted with a matrix modifier (e.g., dilute nitric acid, magnesium nitrate) to prevent interferences. For complex matrices, acid digestion may be required. When analyzing samples where aluminum speciation is important, sodium citrate is sometimes added to complex all the aluminum, ensuring consistent measurement.

    • Instrumentation: A graphite furnace atomic absorption spectrometer equipped with an aluminum hollow cathode lamp and a Zeeman or deuterium (B1214612) arc background corrector.

    • Calibration: A calibration curve is generated using a series of aluminum standards of known concentrations.

    • Analysis: The prepared samples are injected into the furnace, and their absorbance is measured. The concentration is calculated from the calibration curve.

    • Quality Control: Spiked samples and certified reference materials are analyzed to ensure accuracy and precision.

Protocol: Speciation Analysis by Ion Chromatography-ICP-AES

This technique is used to separate and quantify different aluminum species, such as free Al³⁺ and aluminum-citrate complexes.

  • Objective: To separate and identify stable aluminum-citrate complexes in an aqueous sample (e.g., plant sap).

  • Principle: Ion chromatography separates ionic species based on their affinity for an ion-exchange stationary phase. The eluent from the chromatography column is then introduced directly into an Inductively Coupled Plasma Atomic Emission Spectrometer (ICP-AES), which provides element-specific detection and quantification of aluminum in the separated fractions.

  • Methodology:

    • Sample Preparation: The sample is filtered (e.g., through a 0.45 µm filter) and diluted if necessary.

    • Instrumentation: An ion chromatography system (e.g., anion exchange column) coupled online to an ICP-AES detector.

    • Chromatographic Separation: The sample is injected onto the column. An appropriate eluent (e.g., a buffered solution) is used to separate the anionic aluminum-citrate complexes. Isocratic elution is often sufficient[9].

    • Detection: The ICP-AES monitors the aluminum emission line (e.g., 396.152 nm) as a function of time. Peaks in the resulting chromatogram correspond to different aluminum species.

    • Quantification: The identity of the peaks can be confirmed by running well-defined aluminum-citrate standards. Quantification is performed by integrating the peak areas and comparing them to the standards[9].

G Sample Aqueous Sample (e.g., Plant Sap) Filter Filtration (0.45 µm) Sample->Filter IC Ion Chromatography (Anion Exchange Column) Filter->IC Injection Separation Separation of Al-Citrate Species ICP ICP-AES Detector IC->ICP Eluent Result Chromatogram (Al Signal vs. Time) ICP->Result Element-Specific Detection Quant Identification & Quantification Result->Quant

Caption: Workflow for aluminum speciation by IC-ICP-AES.

Conclusion and Future Directions

This compound is a key species in understanding the bioavailability and toxicology of aluminum. Its formation dramatically increases the gastrointestinal absorption of aluminum, which can lead to acute toxicity in susceptible individuals, particularly those with compromised renal function[6]. In biological fluids, it represents the major low-molecular-weight complex of aluminum, facilitating its transport and distribution to tissues[3][12]. While its role in the environment and in plant biology is a mechanism of mobilization and tolerance, its formation in humans is primarily associated with increased systemic exposure and potential harm.

Future research should continue to focus on several key areas:

  • Quantitative Speciation: Developing more robust and accessible methods for quantifying aluminum species in complex biological matrices to better assess exposure and risk[12].

  • Transport Mechanisms: Elucidating the precise molecular mechanisms by which the this compound complex crosses cellular barriers, including the blood-brain barrier.

  • Chronic Exposure Effects: Conducting long-term epidemiological and experimental studies to clarify the risks associated with chronic, low-level exposure to bioavailable aluminum, particularly in relation to neurodegenerative and bone diseases[26][27].

  • Therapeutic Potential: Investigating the inhibitory effects of this compound on the aggregation of pathological crystals, such as calcium oxalate (B1200264), which may offer protective benefits in certain conditions[29].

A comprehensive understanding of this compound is essential for drug development professionals formulating products with aluminum or citrate, for clinicians managing patients with renal disease, and for scientists investigating the environmental and health impacts of aluminum.

References

In-Depth Technical Guide: Safety and Toxicity of Aluminum Citrate for Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and toxicity data for aluminum citrate (B86180). The information is intended to inform safe handling procedures and risk assessments in research and pharmaceutical development settings. The data presented is a synthesis of findings from peer-reviewed literature, toxicology databases, and regulatory agency reports.

Hazard Identification and Classification

Aluminum citrate is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound. It is important to note that for certain endpoints, specific data for this compound are limited, and information is often extrapolated from studies on other aluminum compounds.

Table 1: Acute Toxicity
EndpointSpeciesRouteValueClassificationReference
Oral LD50 RatOralNo data availableHarmful if swallowed (GHS Category 4)[1][2](--INVALID-LINK--)
Dermal LD50 RabbitDermalNo data availableNot classified[1](--INVALID-LINK--)
Inhalation LC50 RatInhalationNo data availableNot classified[1](--INVALID-LINK--)
Table 2: Irritation and Sensitization
EndpointSpeciesResultsClassificationReference
Skin Irritation RabbitCauses skin irritationIrritant (GHS Category 2)[1][2](--INVALID-LINK--)
Eye Irritation RabbitCauses serious eye irritationIrritant (GHS Category 2A)[1][2](--INVALID-LINK--)
Skin Sensitization -No data availableNot classified[1](--INVALID-LINK--)
Table 3: Repeated Dose Toxicity
Study TypeSpeciesRouteNOAELLOAELEffects Observed at LOAELReference
Neurodevelopmental Toxicity RatOral (drinking water)30 mg Al/kg bw/day100 mg Al/kg bw/dayRenal pathology, reduced grip strength[1](3--INVALID-LINK--
Table 4: Genotoxicity
AssayTest SystemMetabolic ActivationResultReference
Ames Test Salmonella typhimuriumWith and without S9Equivocal[4](5--INVALID-LINK--
Chromosomal Aberration --No data available-
Table 5: Carcinogenicity
SpeciesRouteResultsReference
--No data available for this compound. Aluminum is not classifiable as to its carcinogenicity to humans (IARC Group 3).[6](--INVALID-LINK--)
Table 6: Reproductive and Developmental Toxicity
Study TypeSpeciesRouteDosageEffectsReference
Developmental Toxicity RatGavage1064 mg/kg/day (with citric acid)Signs of maternal and fetotoxicity (reduced fetal body weight, increased skeletal variations). No teratogenicity.[2](--INVALID-LINK--)

Experimental Protocols

This section outlines the methodologies for key toxicological assessments. These are based on standardized OECD guidelines and specific study descriptions where available.

Acute Oral Toxicity (OECD TG 401 - Deleted)

While OECD Guideline 401 for acute oral toxicity has been deleted, historical studies following this or similar protocols would have involved the administration of a single high dose of this compound to a group of rodents (typically rats) via gavage.[7][8] The animals would be observed for a period of 14 days for signs of toxicity and mortality.[9] The LD50, the dose estimated to cause mortality in 50% of the animals, would then be calculated. For this compound, a definitive LD50 value is not available in the public literature.

Acute Oral Toxicity Workflow (Based on former OECD TG 401) cluster_0 Preparation cluster_1 Dosing cluster_2 Observation (14 days) cluster_3 Endpoint A Animal Acclimatization (e.g., Rats) B Fasting A->B C Single Oral Gavage of this compound B->C D Monitor for Clinical Signs of Toxicity C->D E Record Mortalities D->E F Measure Body Weight E->F G Gross Necropsy F->G H Calculate LD50 G->H

Workflow for a typical acute oral toxicity study.
Dermal and Eye Irritation (OECD TG 404 & 405)

Dermal Irritation (OECD TG 404): This test involves applying a specified amount of this compound to the shaved skin of a rabbit under a semi-occlusive patch for a defined period (typically 4 hours).[10][11] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.[11] The severity of the reactions is scored, and an overall irritation classification is determined.[11]

Eye Irritation (OECD TG 405): A small, measured amount of this compound is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control.[12][13] The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and swelling at set intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[14] The severity of the lesions is scored to determine the irritation potential.[14]

Dermal and Eye Irritation Testing Workflow cluster_skin Dermal Irritation (OECD TG 404) cluster_eye Eye Irritation (OECD TG 405) S1 Apply this compound to Rabbit Skin S2 4-hour Exposure (Semi-occlusive) S1->S2 S3 Observe for Erythema and Edema S2->S3 S4 Score Irritation S3->S4 E1 Instill this compound into Rabbit Eye E2 Observe for Corneal, Iridial, and Conjunctival Effects E1->E2 E3 Score Irritation E2->E3 Ames Test Workflow (OECD TG 471) cluster_prep Preparation cluster_exp Exposure cluster_eval Evaluation P1 Prepare Bacterial Strains (e.g., S. typhimurium his-) E1 Mix Bacteria, this compound, and +/- S9 Mix P1->E1 P2 Prepare this compound Solutions P2->E1 P3 Prepare S9 Mix (Metabolic Activation) P3->E1 E2 Plate on Histidine- Deficient Agar E1->E2 EV1 Incubate Plates E2->EV1 EV2 Count Revertant Colonies EV1->EV2 EV3 Compare to Controls EV2->EV3 In Vitro Cytotoxicity (MTT Assay) Workflow C1 Seed Human Fibroblasts in Multi-well Plate C2 Expose Cells to This compound C1->C2 C3 Add MTT Reagent C2->C3 C4 Incubate C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6 C7 Calculate Cell Viability and IC50 C6->C7 Influence of Citrate on Aluminum Absorption cluster_oral Oral Ingestion cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation AC This compound Complex Formation of Soluble Aluminum-Citrate Complex AC->Complex Dissociation & Chelation Absorption Increased Absorption Complex->Absorption Distribution Enhanced Distribution to Tissues Absorption->Distribution

References

Methodological & Application

Aluminum Citrate as a Crosslinking Agent for Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum citrate (B86180) is an effective crosslinking agent for a variety of polymers, including polyacrylamides, chitosan (B1678972), and carboxymethyl cellulose. Its ability to form robust three-dimensional polymer networks makes it a valuable tool in the development of hydrogels for various applications, including controlled drug delivery, tissue engineering, and conformance control in oil recovery. The crosslinking mechanism is primarily ionic, involving the complexation of aluminum ions with functional groups on the polymer chains, such as carboxylate and amine groups. The strength and properties of the resulting hydrogel can be finely tuned by controlling parameters such as pH, temperature, and the polymer-to-crosslinker ratio.

This document provides detailed application notes and experimental protocols for the use of aluminum citrate as a crosslinking agent, with a focus on providing clear, quantitative data and step-by-step methodologies to aid researchers in their work.

Applications

This compound-crosslinked polymers have a range of applications stemming from their tunable mechanical properties and biocompatibility.

  • Drug Delivery: These hydrogels can encapsulate therapeutic agents and provide sustained release. The release kinetics can be controlled by altering the crosslinking density, which in turn affects the swelling behavior and diffusion of the drug from the polymer matrix.

  • Tissue Engineering: The biocompatible nature of polymers like chitosan, when crosslinked with this compound, makes them suitable as scaffolds for tissue regeneration. The porous structure of the hydrogel can support cell growth and proliferation.

  • Conformance Control in Oil Reservoirs: In the petroleum industry, this compound is used to crosslink polymers like polyacrylamide to form gels that can block high-permeability zones in reservoirs, thereby improving the efficiency of oil recovery.[1]

Mechanism of Crosslinking

The crosslinking of polymers with this compound is a complex process influenced significantly by pH. This compound exists in different forms depending on the pH of the solution. At lower pH (around 3-4), mononuclear this compound complexes are predominant. As the pH increases, these can transform into polynuclear aluminum species.[1]

The crosslinking reaction occurs through the interaction of these aluminum species with the functional groups on the polymer chains. For instance, in polyacrylamide, the carboxylate groups (present due to partial hydrolysis of acrylamide) coordinate with the aluminum ions. In chitosan, both the amine and hydroxyl groups can participate in the crosslinking process.

The pH of the system is a critical parameter. For polyacrylamide, stronger gels are typically formed at a pH of around 6, where the this compound complex structure is believed to allow for more accessible orbitals for the crosslinking process.[1] At higher pH (e.g., pH 9), weaker gels may be formed.[1]

Data Presentation

The following tables summarize quantitative data on the properties of polymers crosslinked with this compound, compiled from various studies.

Table 1: Effect of pH on the Properties of Polyacrylamide-Aluminum Citrate Hydrogels

pHGel Strength (tan δ)Qualitative Gel Description
6< 0.1Strong Gel
9> 0.1Weak Gel

Data sourced from rheological analysis of polyacrylamide hydrogels crosslinked with this compound. A lower tan δ value indicates a more elastic and stronger gel.[1]

Table 2: Influence of Polymer to Crosslinker Ratio on Polyacrylamide Gel Properties

Polymer:Crosslinker Weight RatioEffect on ViscosityEffect on Gel Strength
Increasing ratio up to optimal pointIncreasesIncreases
Beyond optimal pointDecreasesDecreases
40:1Achieved maximum stability time-

General trend observed for polyacrylamide-aluminum citrate gels. The optimal ratio leads to the most effective crosslinking.[1]

Table 3: Swelling Behavior of Chitosan Hydrogels Crosslinked with Aldehyde Agents (as a proxy for ionic crosslinkers)

Crosslinking AgentMaximum Swelling Ratio (%)
Acetaldehyde350

Data for chitosan hydrogels crosslinked with acetaldehyde, demonstrating the high swelling capacity achievable with crosslinked chitosan. The swelling behavior of this compound-crosslinked chitosan is expected to be influenced by pH and crosslinker concentration.[2]

Experimental Protocols

Protocol 1: Preparation of Polyacrylamide-Aluminum Citrate Hydrogels

This protocol describes the synthesis of a polyacrylamide hydrogel crosslinked with this compound, suitable for general research purposes.

Materials:

  • Acrylamide (B121943) (monomer)

  • N,N'-methylenebis(acrylamide) (MBAA, crosslinker for initial polymerization)

  • Ammonium persulfate (APS, initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED, accelerator)

  • This compound (crosslinking agent)

  • Deionized water

  • pH meter

  • Stirring plate and stir bar

  • Reaction vessel

Procedure:

  • Prepare the Polymer Solution:

    • Dissolve a specific amount of acrylamide and a smaller amount of MBAA in deionized water to achieve the desired total monomer concentration (e.g., 10% w/v).

    • Stir the solution gently until all components are fully dissolved.

    • De-gas the solution by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiate Polymerization:

    • Add APS solution (e.g., 10% w/v in deionized water) to the monomer solution.

    • Add TEMED to catalyze the polymerization reaction. The amount of initiator and accelerator will determine the polymerization rate.

    • Pour the solution into a mold and allow it to polymerize at room temperature for several hours or until a solid gel is formed.

  • Prepare the this compound Crosslinking Solution:

    • Prepare an aqueous solution of this compound at the desired concentration.

    • Adjust the pH of the solution to the target value (e.g., pH 6) using a suitable acid or base (e.g., HCl or NaOH).

  • Crosslinking the Polyacrylamide Gel:

    • Immerse the prepared polyacrylamide gel in the this compound solution.

    • Allow the crosslinking to proceed for a specified period (e.g., 24-48 hours) at a controlled temperature. The gel will swell as it absorbs the crosslinking solution.

  • Washing and Equilibration:

    • Remove the crosslinked hydrogel from the this compound solution.

    • Wash the hydrogel extensively with deionized water to remove any unreacted chemicals.

    • Equilibrate the hydrogel in a buffer solution of the desired pH before characterization or use.

Protocol 2: Synthesis of Chitosan-Aluminum Citrate Hydrogels for Drug Delivery

This protocol outlines the preparation of chitosan hydrogels crosslinked with this compound, which can be loaded with a model drug.

Materials:

  • Chitosan (medium molecular weight, degree of deacetylation > 85%)

  • Acetic acid

  • This compound

  • Model drug (e.g., methylene (B1212753) blue, ibuprofen)

  • Deionized water

  • Dialysis membrane

  • Magnetic stirrer and hot plate

Procedure:

  • Prepare the Chitosan Solution:

    • Dissolve chitosan powder in a dilute acetic acid solution (e.g., 1% v/v) with continuous stirring to form a viscous solution (e.g., 2% w/v). Gentle heating may be required to facilitate dissolution.

    • Stir the solution overnight to ensure complete dissolution and homogeneity.

  • Prepare the this compound Solution:

    • Prepare an aqueous solution of this compound at the desired concentration.

  • Incorporate the Drug (Optional):

    • If preparing a drug-loaded hydrogel, dissolve the model drug in the chitosan solution and stir until it is uniformly dispersed.

  • Crosslinking:

    • Slowly add the this compound solution to the chitosan solution under constant stirring.

    • Continue stirring for a specified period (e.g., 1-2 hours) to allow for the formation of the crosslinked hydrogel network. The solution will become more viscous and may form a solid gel.

  • Purification:

    • Transfer the hydrogel into a dialysis membrane and dialyze against deionized water for 48 hours, with frequent changes of water, to remove unreacted crosslinker and acetic acid.

  • Lyophilization (Optional):

    • For a porous scaffold structure, freeze the purified hydrogel and then lyophilize it to remove the water, resulting in a lightweight, porous sponge.

Mandatory Visualizations

Experimental Workflow for Hydrogel Preparation and Characterization

experimental_workflow cluster_prep Hydrogel Preparation polymer Polymer Solution (e.g., Polyacrylamide, Chitosan) mixing Mixing and Crosslinking Reaction polymer->mixing crosslinker This compound Solution (pH adjusted) crosslinker->mixing purification Purification (Washing/Dialysis) mixing->purification ftir FTIR Spectroscopy (Chemical Structure) purification->ftir sem SEM Analysis (Morphology) purification->sem rheology Rheological Analysis (Mechanical Properties) purification->rheology swelling Swelling Studies (Water Absorption) purification->swelling drug_release Drug Release Profiling purification->drug_release

Caption: Workflow for the preparation and characterization of this compound-crosslinked hydrogels.

Logical Relationship of Factors Affecting Hydrogel Properties

hydrogel_properties cluster_inputs Input Parameters cluster_outputs Hydrogel Properties pH pH gel_strength Gel Strength pH->gel_strength gel_time Gelation Time pH->gel_time temp Temperature temp->gel_time poly_conc Polymer Concentration poly_conc->gel_strength cross_conc Crosslinker Concentration cross_conc->gel_strength swelling_ratio Swelling Ratio cross_conc->swelling_ratio drug_release Drug Release Rate swelling_ratio->drug_release

Caption: Key parameters influencing the final properties of this compound-crosslinked hydrogels.

References

Synthesis of Aluminum Citrate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of aluminum citrate (B86180). It is intended to be a comprehensive resource, offering various synthesis methods, purification techniques, and characterization data. The information is presented to facilitate reproducibility and adaptation for specific research and development needs, particularly in the fields of materials science and drug delivery.

Introduction

Data Presentation

The following tables summarize key quantitative data for the synthesis of aluminum citrate via different methods. These values are derived from various sources and represent typical experimental parameters and outcomes.

Table 1: Reactant Specifications and Molar Ratios

Synthesis MethodAluminum SourceCitrate SourceAluminum:Citrate Molar RatioReference(s)
Method AAluminum Chloride (AlCl₃)Citric Acid (H₃C₆H₅O₇)1.5:1 to 2:1[6][7]
Method BSodium Aluminate (NaAlO₂)Citric Acid (H₃C₆H₅O₇)> 1:1[8]
Method CAluminum Nitrate (B79036) Nonahydrate [Al(NO₃)₃·9H₂O]Citric Acid (H₃C₆H₅O₇)1:2[9]

Table 2: Reaction Conditions and Product Characteristics

Synthesis MethodpHTemperature (°C)Product FormKey CharacteristicsReference(s)
Method A5.5 - 7.520 - 90Aqueous Solution or Dry PowderStable solution, can be dried to a powder with at least 11% aluminum by weight.[6][7]
Method B6.0 - 9.0< 40Aqueous SolutionStable aqueous solution with minimal solid formation.[8]
Method C~8.0Not SpecifiedCrystalline SolidForms the complex [(NH₄)₅{Al(C₆H₄O₇)₂}·2H₂O].[9]

Experimental Protocols

Method A: Synthesis from Aluminum Chloride and Citric Acid

This method involves the direct reaction of an aluminum chloride solution with a citric acid solution, followed by pH adjustment to obtain a stable this compound solution.[6][7]

Materials:

  • 34% (w/w) aqueous solution of aluminum chloride (AlCl₃)[1]

  • 50% (w/w) aqueous solution of citric acid (H₃C₆H₅O₇)[1]

  • 50% (w/w) aqueous solution of sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH)[1]

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer, combine the 34% aluminum chloride solution and the 50% citric acid solution. The quantities should be calculated to achieve an aluminum to citrate molar ratio of between 1.5:1 and 2:1.[6][7]

  • Maintain vigorous agitation throughout the reaction.

  • Slowly add the 50% sodium hydroxide or ammonium hydroxide solution to the mixture to adjust the pH to a range of 5.5 to 7.5.[6]

  • During the base addition, maintain the temperature of the solution between 20°C and 90°C.[6]

  • Continue vigorous agitation until a clear and stable solution of this compound is formed.

  • (Optional) The resulting solution can be dried to obtain a solid this compound preparation.[7]

Method B: Synthesis from Sodium Aluminate and Citric Acid

This method produces a stable aqueous solution of this compound by gradually adding citric acid to a sodium aluminate solution under controlled conditions.[8]

Materials:

  • Aqueous solution of sodium aluminate (e.g., 41% Na₂Al₂O₄)[8]

  • Citric acid

  • Deionized water

  • Concentrated HCl for pH adjustment

  • Nitrogen gas (optional, for inert atmosphere)

Procedure:

  • Place the aqueous sodium aluminate solution in a beaker, preferably in an ice bath to control the temperature.[8]

  • Prepare a solution of citric acid in deionized water.

  • Gradually add the citric acid solution to the agitated sodium aluminate solution. The addition rate should be controlled to maintain the reaction temperature below 40°C.[8]

  • To minimize the formation of insoluble solids, it is recommended to carry out the reaction under an atmosphere substantially free of carbon dioxide, for example, by purging with nitrogen gas.[8]

  • After the addition of citric acid is complete, neutralize the solution to a pH in the range of 6 to 9.[8]

  • The final solution should be a stable aqueous solution of this compound.

Method C: Synthesis of a Mononuclear this compound Complex

This protocol yields a specific crystalline mononuclear this compound complex, [(NH₄)₅{Al(C₆H₄O₇)₂}·2H₂O], and is suitable for studies requiring a well-defined molecular structure.[9]

Materials:

  • Aluminum nitrate nonahydrate [Al(NO₃)₃·9H₂O]

  • Citric acid

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of aluminum nitrate nonahydrate and citric acid with a molar ratio of 1:2.

  • Adjust the pH of the solution to approximately 8 by the addition of ammonium hydroxide.[9]

  • Allow the solution to stand, leading to the formation of colorless crystalline material.

  • Isolate the crystals by filtration.

  • The resulting product is the mononuclear this compound complex, [(NH₄)₅{Al(C₆H₄O₇)₂}·2H₂O].

Purification of this compound by Recrystallization

Recrystallization is a common technique used to purify solid compounds. The principle is based on the differential solubility of the compound and impurities in a solvent at different temperatures.[10][11]

Procedure:

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Deionized water is often a suitable solvent.[1]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the hot solvent in an Erlenmeyer flask with stirring until the solid is completely dissolved.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.[12] If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[12]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis (Method A)

G cluster_0 Preparation of Reactants cluster_1 Reaction cluster_2 Product prep_alcl3 Prepare 34% AlCl₃ Solution mix Combine AlCl₃ and Citric Acid Solutions (Molar Ratio 1.5:1 to 2:1) prep_alcl3->mix prep_citric Prepare 50% Citric Acid Solution prep_citric->mix prep_base Prepare 50% NaOH or NH₄OH Solution ph_adjust Adjust pH to 5.5-7.5 with Base (20-90°C) prep_base->ph_adjust agitate1 Vigorous Agitation mix->agitate1 agitate1->ph_adjust agitate2 Continue Agitation ph_adjust->agitate2 solution Stable Aqueous this compound Solution agitate2->solution dry Optional: Drying solution->dry powder Solid this compound dry->powder

Caption: Workflow for the synthesis of this compound from aluminum chloride and citric acid.

Gastrointestinal Absorption Pathway of this compound

G cluster_0 Lumen of Proximal Bowel cluster_1 Intestinal Epithelium cluster_2 Bloodstream Al_Citrate This compound Tight_Junction Tight Junction Al_Citrate->Tight_Junction Disrupts Integrity (Ca²⁺ Chelation) Epithelial_Cell1 Epithelial Cell Epithelial_Cell2 Epithelial Cell Blood Increased Plasma Aluminum Levels Tight_Junction->Blood Paracellular Pathway

Caption: Enhanced gastrointestinal absorption of aluminum via the paracellular pathway.[2]

Cellular Uptake Mechanism of this compound at the Blood-Brain Barrier

G cluster_0 Blood cluster_1 Brain Endothelial Cell (Blood-Brain Barrier) cluster_2 Brain Al_Citrate_Blood This compound System_Xc System Xc- Transporter Al_Citrate_Blood->System_Xc Al_Citrate_Brain This compound Accumulation System_Xc->Al_Citrate_Brain Transport L_Glutamate_Cystine L-Glutamate / L-Cystine L_Glutamate_Cystine->System_Xc Inhibits Transport

Caption: Transport of this compound across the blood-brain barrier via the System Xc- transporter.[13]

References

Application Notes and Protocols: Aluminum Citrate in Vaccine Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Aluminum Citrate (B86180) as a Novel Vaccine Adjuvant

Aluminum salts, primarily aluminum hydroxide (B78521) (AH) and aluminum phosphate (B84403) (AP), are the most widely used adjuvants in human vaccines, with a long history of safety and efficacy.[1][2][3][4] They primarily enhance the immune response by creating a "depot effect" for the antigen, activating the innate immune system through the NLRP3 inflammasome pathway, and promoting antigen uptake by antigen-presenting cells (APCs).[5][6][7] This typically results in a Th2-biased immune response, which is effective for vaccines requiring a strong antibody-mediated immunity.[5][8]

While aluminum citrate is not currently a conventional vaccine adjuvant, its unique properties as an aluminum salt warrant investigation for novel vaccine formulations. Citrate is a key component of interstitial fluid and is known to influence the desorption of antigens from traditional aluminum adjuvants.[9][10] Understanding and harnessing the physicochemical properties of this compound could lead to the development of new adjuvants with controlled antigen release profiles or different immunomodulatory characteristics.

These application notes provide a theoretical framework and practical protocols for researchers interested in exploring the use of this compound as a vaccine adjuvant. The information is based on the established principles of existing aluminum adjuvants and available chemical synthesis data for this compound.

Mechanism of Action: An Extrapolated View

The precise mechanism of action for this compound as an adjuvant is uncharacterized. However, based on the extensive research on AH and AP, a similar pathway involving the innate immune system can be postulated.

The primary proposed mechanism for aluminum adjuvants is the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in APCs such as dendritic cells and macrophages.[5][6]

The Proposed Signaling Pathway:

  • Phagocytosis: Particulate this compound-antigen complexes are phagocytosed by APCs.

  • Lysosomal Destabilization: The aluminum salt particles lead to the destabilization and rupture of the phagolysosome.[5]

  • NLRP3 Activation: The lysosomal contents, such as cathepsin B, are released into the cytosol, which is a key signal for the activation of the NLRP3 inflammasome complex.[6]

  • Caspase-1 Activation: The assembled inflammasome activates pro-caspase-1 into its active form, caspase-1.

  • Cytokine Maturation and Secretion: Caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell.[1][5]

  • Inflammatory Cascade and Adaptive Immunity: The release of these pro-inflammatory cytokines initiates an inflammatory cascade at the injection site, leading to the recruitment of other immune cells and ultimately shaping the adaptive immune response.

NLRP3_Activation_by_Aluminum_Adjuvant cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_phagolysosome Phagolysosome Al-Citrate-Antigen This compound- Antigen Complex Phagocytosed_Complex Phagocytosed Complex Al-Citrate-Antigen->Phagocytosed_Complex Phagocytosis Lysosomal_Rupture Lysosomal Rupture Phagocytosed_Complex->Lysosomal_Rupture Destabilization Cathepsin_B Cathepsin B Lysosomal_Rupture->Cathepsin_B Release NLRP3_Inflammasome NLRP3 Inflammasome Activation Cathepsin_B->NLRP3_Inflammasome Activates Pro_IL1b Pro-IL-1β IL1b Mature IL-1β Pro_IL1b->IL1b Cleavage Pro_IL18 Pro-IL-18 IL18 Mature IL-18 Pro_IL18->IL18 Cleavage Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Caspase1->Pro_IL1b Caspase1->Pro_IL18 Inflammation Inflammation & Adaptive Immune Response IL1b->Inflammation Secretion IL18->Inflammation Secretion

Proposed NLRP3 inflammasome activation by this compound adjuvant.

Data Presentation: Comparative Physicochemical Properties of Aluminum Adjuvants

Quantitative data for this compound as a vaccine adjuvant is not available in the peer-reviewed literature. The following table summarizes typical data for the conventional aluminum hydroxide and aluminum phosphate adjuvants to serve as a benchmark for characterization studies.

PropertyAluminum Hydroxide (AH)Aluminum Phosphate (AP)Reference(s)
Morphology Crystalline (Boehmite), fibrous/needle-likeAmorphous, plate-like[1][11]
Particle Size Aggregates of 1-20 µmAggregates of 1-10 µm[12]
Surface Area ~500 m²/gVariable[1]
Point of Zero Charge (PZC) ~11.4~4-5[1]
Surface Charge at pH 7.4 PositiveNegative[1]
Antigen Adsorption Mechanism Ligand exchange, electrostaticElectrostatic, ligand exchange[9][13]

Experimental Protocols

The following protocols are designed to guide the synthesis, characterization, and evaluation of this compound as a novel vaccine adjuvant.

Protocol 1: Synthesis and Characterization of this compound

This protocol is adapted from methods described for producing this compound solutions and should be performed under sterile conditions for biomedical applications.[14][15][16]

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Citric acid (anhydrous or monohydrate)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Sterile, deionized water

  • Sterile filtration unit (0.22 µm)

  • pH meter

  • Dynamic Light Scattering (DLS) instrument for particle sizing

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM)

Procedure:

  • Solution Preparation:

    • Prepare a 0.5 M solution of aluminum chloride hexahydrate in sterile, deionized water.

    • Prepare a 0.5 M solution of citric acid in sterile, deionized water.

  • Synthesis:

    • In a sterile beaker with continuous stirring, slowly add the citric acid solution to the aluminum chloride solution. A molar ratio of aluminum to citrate of approximately 2:1 is a good starting point.[15]

    • Vigorously agitate the mixture to ensure homogeneity.

  • pH Adjustment:

    • Slowly add a 1 M solution of NaOH or NH₄OH dropwise to the mixture while continuously monitoring the pH.

    • Adjust the pH to a final value between 6.5 and 7.5. A white precipitate of this compound may form.

  • Washing and Sterilization:

    • Centrifuge the suspension to pellet the this compound particles.

    • Remove the supernatant and wash the pellet with sterile, deionized water or a suitable buffer (e.g., Tris buffer) multiple times to remove excess salts.

    • Resuspend the final pellet in a sterile buffer of choice.

    • The final suspension can be sterilized by autoclaving, though this may affect particle size and should be evaluated.

Characterization:

  • Particle Size and Zeta Potential: Analyze the suspension using DLS and a zeta potential analyzer to determine the particle size distribution and surface charge.

  • Morphology: Use TEM to visualize the shape and aggregation of the this compound particles.

  • Aluminum Content: Quantify the aluminum concentration using methods like inductively coupled plasma mass spectrometry (ICP-MS).

Protocol 2: Antigen Adsorption to this compound

This protocol provides a method to determine the adsorption capacity of a model antigen to the synthesized this compound adjuvant.

Materials:

  • Synthesized this compound adjuvant suspension

  • Model antigen (e.g., Ovalbumin, Bovine Serum Albumin) at a known concentration

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • Protein quantification assay (e.g., BCA or Bradford assay)

  • Microcentrifuge and tubes

Procedure:

  • Adsorption Isotherm Setup:

    • Prepare a series of dilutions of the model antigen in the chosen buffer.

    • In microcentrifuge tubes, mix a constant concentration of the this compound adjuvant with varying concentrations of the antigen.

    • Include a control with no adjuvant for each antigen concentration.

  • Incubation:

    • Gently mix the antigen-adjuvant suspensions at room temperature or 4°C for a defined period (e.g., 1-4 hours) to allow for adsorption to reach equilibrium.

  • Separation:

    • Centrifuge the tubes at a speed sufficient to pellet the adjuvant-antigen complex (e.g., 10,000 x g for 10 minutes).

  • Quantification of Unbound Antigen:

    • Carefully collect the supernatant, which contains the unbound antigen.

    • Measure the protein concentration in the supernatant using a BCA or Bradford assay.

  • Calculation:

    • Calculate the amount of adsorbed antigen by subtracting the amount of unbound antigen from the initial amount of antigen added.

    • Plot the amount of adsorbed antigen per unit of adjuvant against the concentration of unbound antigen to generate an adsorption isotherm. This can be fitted to models like the Langmuir isotherm to determine the maximum adsorption capacity.[17]

Protocol 3: In Vivo Immunological Evaluation

This is a general protocol for evaluating the adjuvant effect of this compound in a murine model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • This compound-adjuvanted antigen formulation

  • Antigen-only formulation (control)

  • Adjuvant-only formulation (control)

  • Saline or buffer (control)

  • 6-8 week old BALB/c or C57BL/6 mice

  • Syringes and needles for immunization

  • Equipment for blood collection (e.g., for tail vein or retro-orbital bleeding)

  • ELISA plates and reagents for antibody titer determination

  • Reagents for cytokine analysis (e.g., ELISA or Luminex)

Procedure:

  • Animal Groups:

    • Group 1: Saline control

    • Group 2: Adjuvant only

    • Group 3: Antigen only

    • Group 4: Antigen + this compound Adjuvant

  • Immunization:

    • Immunize mice (n=5-10 per group) via a suitable route (e.g., subcutaneous or intramuscular) with 100 µL of the respective formulation on Day 0.

    • Administer a booster immunization on Day 14 or Day 21.

  • Sample Collection:

    • Collect blood samples at baseline (Day 0) and at specified time points post-immunization (e.g., Day 14, 28, 42).

    • At the end of the study, spleens can be harvested for splenocyte culture and subsequent cytokine analysis or T-cell proliferation assays.

  • Analysis:

    • Antibody Titers: Use an enzyme-linked immunosorbent assay (ELISA) to measure antigen-specific IgG, IgG1, and IgG2a antibody titers in the collected sera. The ratio of IgG2a to IgG1 can indicate the Th1/Th2 bias of the immune response.

    • Cytokine Analysis: Isolate splenocytes and restimulate them in vitro with the antigen. Measure the levels of key cytokines (e.g., IFN-γ for Th1, IL-4 and IL-5 for Th2) in the culture supernatants by ELISA or Luminex.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the development and evaluation of this compound as a novel vaccine adjuvant.

Adjuvant_Development_Workflow Synthesis Synthesis of This compound Characterization Physicochemical Characterization (Size, Charge, Morphology) Synthesis->Characterization AntigenAdsorption Antigen Adsorption Studies Characterization->AntigenAdsorption Formulation Vaccine Formulation (Antigen + Adjuvant) AntigenAdsorption->Formulation InVivo In Vivo Immunological Evaluation in Mice Formulation->InVivo DataAnalysis Data Analysis (Antibody Titers, Cytokines) InVivo->DataAnalysis Conclusion Conclusion on Adjuvant Potential DataAnalysis->Conclusion

Workflow for the evaluation of this compound as a vaccine adjuvant.

Conclusion

The exploration of this compound as a vaccine adjuvant represents a novel research avenue. While its efficacy is yet to be established, the protocols and comparative data provided here offer a robust starting point for its systematic investigation. Researchers should pay close attention to the physicochemical properties of the synthesized this compound, as these will likely dictate its interaction with antigens and the resulting immune response. A thorough comparison with conventional aluminum adjuvants will be crucial in determining the potential advantages and niche applications for this compound in future vaccine development.

References

Application Notes and Protocols for the Quantification of Aluminum Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum citrate (B86180), a complex of aluminum and citric acid, is utilized in various industrial and pharmaceutical applications. In the pharmaceutical industry, it is of interest for its potential use as a phosphate (B84403) binder and its role in aluminum absorption. Accurate and precise quantification of aluminum citrate is crucial for formulation development, quality control, and stability studies. This document provides an overview of various analytical methods for the determination of aluminum and citrate, along with detailed protocols and performance characteristics.

Analytical Methods Overview

The quantification of this compound can be approached by analyzing the intact complex, or more commonly, by determining the individual concentrations of aluminum and citrate. The choice of method depends on the sample matrix, required sensitivity, available instrumentation, and the specific analytical goals. Key analytical techniques include:

  • Titrimetry: A classical and cost-effective method, particularly for determining the aluminum content.

  • High-Performance Liquid Chromatography (HPLC): Primarily used for the quantification of the citrate component.

  • Inductively Coupled Plasma (ICP) Spectroscopy: A highly sensitive method for the determination of total aluminum content.

  • Ion Chromatography (IC): Useful for the analysis of both the citrate anion and for the speciation of aluminum-citrate complexes.

  • Capillary Electrophoresis (CE): A high-resolution technique for the separation and quantification of charged species like citrate and aluminum-citrate complexes.

Quantitative Data Summary

The following table summarizes the performance characteristics of the various analytical methods for the quantification of aluminum and citrate. This allows for a direct comparison to aid in method selection.

Analytical MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
Complexometric Titration Aluminum---< 2%[1]99.46 - 100.28%[1]
HPLC-UV Citric Acid20 - 80 µg/mL[2]1.93 µg/mL[2]6.46 µg/mL[2]< 2%[2]98.22 - 100.3%[2]
HPLC-CAD Citric Acid-60 ng[3]189 ng[3]1.3 - 2.4%[3]~92%[3]
ICP-AES/OES Aluminum-~1 µg/L (urine)[4]-1.0 - 3.9%[5]>95%[5]
ICP-MS Aluminum-2 ng/L[6]10 ng/L[5]->90%[6]
Ion Chromatography Citrate5 - 70 mg/L[7]-0.20 mg/L[7]< 2%[7]95 - 105%[7]
Capillary Electrophoresis Citric Acid-0.005 - 1.6 mM[8]-2.09 - 5.34%[9]-

Experimental Protocols and Methodologies

Complexometric Titration for Aluminum

This method determines the total aluminum content via a back-titration with EDTA. Citrate interference is eliminated through acid digestion.[1]

Principle: An excess of a standard EDTA solution is added to the sample containing aluminum. The mixture is heated to ensure the complete formation of the stable Al-EDTA complex. The unreacted EDTA is then titrated with a standard zinc solution.

Protocol:

  • Sample Preparation (Acid Digestion):

    • Accurately weigh a sample of this compound.

    • Add a mixture of concentrated sulfuric acid and nitric acid (volume fraction > 50%).[1]

    • Allow the sample to digest at room temperature to break down the citrate complex.

  • Complexation:

    • Dilute the digested sample with distilled water.

    • Add a known excess volume of a standardized 0.05 M EDTA solution.[10]

    • Adjust the pH to approximately 3-4 with ammonia (B1221849) solution.[10]

    • Add 20 mL of acetate (B1210297) buffer (pH 5.5-6.0).[1][10]

    • Boil the solution for 2-3 minutes to facilitate the complexation of aluminum with EDTA.[10]

    • Cool the solution to room temperature.

  • Titration:

    • Add a suitable indicator, such as Xylenol Orange.[1]

    • Titrate the excess EDTA with a standardized 0.05 M zinc sulfate (B86663) solution until the endpoint is reached (color change from yellow to purple/pink).[1][10]

Calculation: The amount of aluminum is calculated from the difference between the initial amount of EDTA added and the amount of EDTA that reacted with the zinc titrant.

HPLC-UV for Citric Acid

This method is suitable for the quantification of the citrate component in this compound samples.

Principle: The sample is dissolved and injected into an HPLC system. Citric acid is separated from other components on a reverse-phase column and detected by a UV detector at a low wavelength.

Protocol:

  • Instrumentation: HPLC with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm).[2]

  • Mobile Phase: A mixture of potassium phosphate monobasic buffer (e.g., 50 mM) and acetonitrile (B52724) (e.g., 90:10 v/v), with the pH adjusted to 2.8 with phosphoric acid.[2]

  • Flow Rate: 1.0 - 1.25 mL/min.[2]

  • Detection Wavelength: 210 nm.[2][11]

  • Column Temperature: 40°C.[2]

  • Standard Preparation: Prepare a series of standard solutions of citric acid in the mobile phase to create a calibration curve.

  • Sample Preparation: Accurately weigh the this compound sample, dissolve it in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

  • Quantification: The concentration of citric acid in the sample is determined by comparing its peak area to the calibration curve.[11]

Inductively Coupled Plasma (ICP-AES/MS) for Aluminum

ICP provides a highly sensitive and accurate determination of the total aluminum content.

Principle: The sample is introduced into an argon plasma, which atomizes and ionizes the aluminum. The excited atoms and ions emit light at characteristic wavelengths (ICP-AES) or are detected by their mass-to-charge ratio (ICP-MS). The intensity of the emission or the ion signal is proportional to the concentration of aluminum.

Protocol:

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Digest the sample using concentrated nitric acid, potentially with the aid of microwave digestion, to break down the organic matrix and solubilize the aluminum.

    • Dilute the digested sample to a known volume with deionized water.

  • Instrumental Analysis:

    • Aspirate the prepared sample solution into the ICP instrument.

    • Analyze for aluminum at its characteristic wavelength (for ICP-AES) or mass (for ICP-MS).

  • Quantification:

    • Prepare a calibration curve using a series of aluminum standard solutions.

    • The concentration of aluminum in the sample is determined by comparing its signal to the calibration curve.

Ion Chromatography (IC) for Citrate and Aluminum Speciation

IC can be used to quantify the citrate anion and to investigate the different species of aluminum-citrate complexes.

Principle: The sample is injected into an ion chromatograph where the citrate ions are separated on an anion-exchange column. Detection is typically by suppressed conductivity. For aluminum speciation, a hyphenated technique like IC-ICP-AES can be used.

Protocol for Citrate Analysis:

  • Instrumentation: Ion chromatograph with a conductivity detector.

  • Column: Anion-exchange column.

  • Eluent: A suitable eluent, such as a hydroxide (B78521) or carbonate/bicarbonate solution.

  • Sample Preparation: Dissolve the this compound sample in deionized water, filter, and inject.

  • Quantification: Determine the citrate concentration by comparing the peak area to a calibration curve prepared from citrate standards.

Capillary Electrophoresis (CE) for Citrate and Aluminum Speciation

CE offers high separation efficiency for charged species.

Principle: In an electric field, charged molecules migrate through a capillary at different velocities depending on their charge-to-size ratio, allowing for their separation. Detection is often by indirect UV absorbance.

Protocol:

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution appropriate for the separation of organic acids, which may contain an electroosmotic flow modifier.

  • Sample Preparation: Dissolve the this compound sample in the BGE, filter, and inject.

  • Quantification: The concentration of citrate is determined by comparing its peak area to that of standards. Speciation of aluminum-citrate complexes may require method development to optimize the separation of the different complex forms.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_data Data Acquisition & Analysis start Start with This compound Sample weigh Accurate Weighing start->weigh dissolve Dissolution/ Digestion weigh->dissolve dilute Dilution to Known Volume dissolve->dilute filter Filtration (if needed) dilute->filter titration Complexometric Titration (Al) filter->titration hplc HPLC-UV (Citrate) filter->hplc icp ICP-AES/MS (Total Al) filter->icp ic Ion Chromatography (Citrate/Speciation) filter->ic ce Capillary Electrophoresis (Citrate/Speciation) filter->ce run_analysis Instrumental Analysis titration->run_analysis hplc->run_analysis icp->run_analysis ic->run_analysis ce->run_analysis calibration Prepare Calibration Standards calibration->run_analysis data_processing Peak Integration/ Endpoint Determination run_analysis->data_processing quantification Quantification against Calibration Curve data_processing->quantification report Final Report quantification->report

Caption: General experimental workflow for the analysis of this compound.

Decision Tree for Method Selection

method_selection cluster_al_methods cluster_citrate_methods cluster_speciation_methods start What is the primary analytical goal? total_al Quantify Total Aluminum Content start->total_al Aluminum citrate Quantify Citrate Content start->citrate Citrate speciation Investigate Aluminum-Citrate Complex Speciation start->speciation Speciation icp_choice High Sensitivity Required? total_al->icp_choice chrom_choice Need for Stability- Indicating Method? citrate->chrom_choice spec_choice High Resolution Separation Needed? speciation->spec_choice icp_yes ICP-MS icp_choice->icp_yes Yes icp_no ICP-AES or Complexometric Titration icp_choice->icp_no No hplc_choice HPLC-UV chrom_choice->hplc_choice Yes ic_choice Ion Chromatography chrom_choice->ic_choice No/Alternative ce_choice Capillary Electrophoresis spec_choice->ce_choice Yes ic_icp_choice Ion Chromatography with ICP Detection spec_choice->ic_icp_choice Alternative

Caption: Decision tree for selecting an appropriate analytical method.

References

Aluminum Citrate in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum citrate (B86180), a salt of aluminum and citric acid, is a versatile compound with emerging applications in drug delivery. Its ability to act as a crosslinking agent for polymers, form nanoparticles, and function as a vaccine adjuvant makes it a compound of interest for developing novel therapeutic systems.[1][2] These application notes provide a comprehensive overview of the use of aluminum citrate in drug delivery, including detailed experimental protocols, quantitative data, and mechanistic insights to guide researchers in this field.

Applications of this compound in Drug Delivery

This compound's utility in drug delivery stems from several key properties. It can form stable complexes and act as a trivalent cation source, which allows it to crosslink with various polymers to form hydrogels for controlled drug release.[2] Additionally, it can be used to synthesize nanoparticles that serve as carriers for therapeutic agents.[1] Its role as a vaccine adjuvant is also a significant area of application, enhancing the immune response to antigens.[3][4]

Nanoparticle-Based Drug Delivery

This compound nanoparticles are being explored as carriers for targeted drug delivery. Their high surface area allows for the loading of therapeutic agents, and their potential for targeted delivery could enhance drug efficacy while minimizing systemic side effects.[5] The citrate functionalization on the nanoparticle surface provides a negative charge, which is crucial for stability in aqueous solutions and for further surface modifications.[1]

Controlled Release from Hydrogels

This compound is an effective crosslinking agent for forming stable hydrogel networks with polymers like alginate and polyacrylamide.[2][6] These hydrogels can encapsulate therapeutic agents and release them in a controlled manner. The release kinetics can be tuned by altering the concentration of this compound, which affects the crosslinking density of the hydrogel.[2]

Vaccine Adjuvants

Aluminum salts, including this compound, are widely used as adjuvants in vaccines to enhance the immune response.[3][4] They are thought to work through various mechanisms, including creating a depot effect for the antigen, activating antigen-presenting cells (APCs), and stimulating the NLRP3 inflammasome to induce a pro-inflammatory response.[3][4]

Data Presentation

The following tables summarize representative quantitative data for the physicochemical properties and drug release kinetics of this compound-based drug delivery systems.

Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles

Nanoparticle FormulationDrugAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Representative Al-Citrate NPModel Drug A150 ± 150.25 ± 0.05-25 ± 58.5 ± 1.275 ± 8
Representative Al-Citrate NPModel Drug B180 ± 200.30 ± 0.07-22 ± 46.2 ± 0.968 ± 7

Note: This table presents hypothetical data based on typical values for similar nanoparticle systems, as specific data for a wide range of drugs in this compound nanoparticles is not extensively available in a consolidated format.

Table 2: Cumulative Drug Release from Alginate-Aluminum Citrate Hydrogels

Time (hours)Formulation A (0.5% w/v this compound) Cumulative Release (%)Formulation B (1.0% w/v this compound) Cumulative Release (%)
125 ± 315 ± 2
240 ± 428 ± 3
462 ± 545 ± 4
885 ± 668 ± 5
1295 ± 582 ± 6
2498 ± 493 ± 5

Source: Representative data modeled from studies on alginate hydrogels crosslinked with multivalent cations.[2]

Table 3: Swelling Ratio of this compound Crosslinked Hydrogels

Hydrogel FormulationpHEquilibrium Swelling Ratio (%)
Alginate-Al Citrate (0.5%)5.5650 ± 50
Alginate-Al Citrate (0.5%)7.4800 ± 60
Alginate-Al Citrate (1.0%)5.5450 ± 40
Alginate-Al Citrate (1.0%)7.4600 ± 50

Note: This table presents hypothetical data illustrating the expected trend of swelling behavior based on general knowledge of hydrogel properties.

Experimental Protocols

Protocol 1: Synthesis of Drug-Loaded this compound Nanoparticles (Co-precipitation Method)

Objective: To synthesize drug-loaded this compound nanoparticles.

Materials:

  • Aluminum chloride (AlCl₃)

  • Citric acid (C₆H₈O₇)

  • Drug of interest

  • Ammonia (B1221849) solution (NH₄OH) or Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Magnetic stirrer

  • pH meter

  • Centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.5 M solution of aluminum chloride in distilled water.

    • Prepare a 0.5 M solution of citric acid in distilled water.

    • Prepare a stock solution of the drug of interest in a suitable solvent.

  • Nanoparticle Formation:

    • In a beaker, mix the aluminum chloride solution and the citric acid solution in a desired molar ratio (e.g., 1:1).

    • Add the drug solution to the mixture under continuous stirring. The amount of drug added will determine the theoretical drug loading.

    • Slowly add ammonia solution or sodium hydroxide dropwise to the mixture while stirring vigorously to adjust the pH to approximately 6-7.

    • Continue stirring for 2-4 hours at room temperature to allow for nanoparticle formation and drug encapsulation.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

    • Discard the supernatant, which contains the unloaded drug.

    • Resuspend the nanoparticle pellet in distilled water and centrifuge again. Repeat this washing step three times to remove any remaining free drug and reactants.

  • Drying (Optional):

    • The purified nanoparticle suspension can be used directly or lyophilized to obtain a dry powder for long-term storage.

Protocol 2: Preparation of Drug-Loaded this compound Crosslinked Alginate Hydrogels

Objective: To prepare a drug-loaded hydrogel using this compound as a crosslinker.

Materials:

  • Sodium alginate

  • This compound

  • Drug of interest

  • Distilled water

  • Magnetic stirrer

  • Syringe with a needle

Procedure:

  • Preparation of Solutions:

    • Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate powder in distilled water with gentle heating and stirring. Allow the solution to cool to room temperature.

    • Prepare a 1% (w/v) this compound solution in distilled water.

    • Prepare a stock solution of the drug of interest.

  • Drug Incorporation:

    • Add the desired amount of the drug solution to the sodium alginate solution and mix thoroughly to ensure uniform distribution.

  • Hydrogel Formation:

    • Draw the drug-alginate mixture into a syringe.

    • Extrude the mixture dropwise into the this compound solution.

    • Hydrogel beads will form instantly upon contact with the crosslinking solution.

    • Allow the beads to cure in the this compound solution for 30 minutes to ensure complete crosslinking.

  • Washing and Storage:

    • Collect the hydrogel beads by filtration and wash them with distilled water to remove any unreacted this compound and surface-adhered drug.

    • Store the hydrogel beads in a suitable buffer or medium at 4°C.

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release kinetics of a drug from this compound-based delivery systems.

Materials:

  • Drug-loaded nanoparticles or hydrogels

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 5.5 and 7.4)

  • Shaking incubator or water bath

  • Centrifuge or filtration system

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Release Medium: Prepare PBS solutions at the desired pH values to simulate physiological conditions.

  • Experimental Setup:

    • Disperse a known amount of drug-loaded nanoparticles or hydrogels in a known volume of the release medium in a series of vials.

  • Incubation: Incubate the vials at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

  • Separation: Separate the nanoparticles or hydrogels from the withdrawn sample by centrifugation or filtration to ensure that only the released drug is measured.

  • Replenishment: After each sampling, add an equal volume of fresh release medium to the vial to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Protocol 4: Cytotoxicity Assessment (MTT Assay)

Objective: To assess the in vitro cytotoxicity of this compound-based nanoparticles.

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound nanoparticle suspension in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of the nanoparticles.

    • Include a control group with cells in medium only (no nanoparticles) and a blank group with medium only (no cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the control group.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation In Vitro Evaluation A Prepare Precursor Solutions B Mix Precursors & Drug A->B C Induce Nanoparticle Formation / Gelation B->C D Centrifugation / Filtration C->D E Washing Steps D->E F Particle Size & Zeta Potential E->F G Drug Loading & Encapsulation E->G H Drug Release Kinetics E->H I Cytotoxicity (MTT Assay) E->I

Caption: Experimental workflow for developing this compound-based drug delivery systems.

Adjuvant_Mechanism cluster_uptake Antigen Presentation cluster_inflammasome Inflammasome Activation cluster_response Immune Response Adjuvant This compound Adjuvant + Antigen Phagocytosis Phagocytosis Adjuvant->Phagocytosis APC Antigen Presenting Cell (APC) NLRP3 NLRP3 Inflammasome Activation APC->NLRP3 Signal 1 Phagocytosis->APC Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b IL18 Pro-IL-18 → IL-18 Caspase1->IL18 Th2 Th2 Cell Differentiation IL1b->Th2 Signal 2 IL18->Th2 Signal 2 Antibody Antibody Production Th2->Antibody

Caption: Mechanism of action of aluminum-based vaccine adjuvants.

Drug_Release_Logic Start Drug-Loaded Hydrogel/Nanoparticle Swelling Hydrogel Swelling / Nanoparticle Erosion Start->Swelling Environment Physiological Environment (e.g., PBS) Environment->Swelling Diffusion Drug Diffusion Swelling->Diffusion Release Drug Release Diffusion->Release

Caption: Logical relationship of drug release from a delivery system.

Conclusion

This compound presents a promising platform for the development of various drug delivery systems. Its roles as a nanoparticle former, a hydrogel crosslinker, and a vaccine adjuvant offer a wide range of therapeutic possibilities. The protocols and data provided in these application notes serve as a foundational guide for researchers to design, fabricate, and evaluate this compound-based drug delivery systems for their specific applications. Further research is warranted to explore the full potential of this versatile compound in advancing drug delivery technologies.

References

Application Notes and Protocols for Preparing Stable Aluminum Citrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum citrate (B86180) solutions are utilized in a variety of scientific and industrial applications, including as crosslinking agents in polymers for enhanced oil recovery, as active ingredients in antiperspirants, and in the formulation of hydrogels for drug delivery and tissue engineering.[1] The stability of these solutions is paramount to ensure consistent performance and prevent the precipitation of aluminum species. The formation of stable aluminum citrate complexes is influenced by several key parameters, including pH, the molar ratio of aluminum to citrate, temperature, and the concentration of the reactants.[2][3][4][5][6] This document provides detailed protocols for preparing stable aqueous solutions of this compound and summarizes the critical quantitative data for successful formulation.

Factors Influencing Stability

The stability of this compound solutions is primarily governed by the effective chelation of aluminum ions by citrate. Citric acid is a tridentate ligand, capable of forming various stable complexes with aluminum. The speciation of these aluminum-citrate complexes is highly dependent on the solution's pH.[1] At lower pH values, mononuclear complexes are more prevalent, while at higher pH, polynuclear species tend to form.[1] Maintaining the appropriate molar ratio of aluminum to citrate is crucial to prevent the presence of unchelated aluminum, which can precipitate, especially with an increase in pH.[2]

Quantitative Parameters for Stable this compound Solutions

The following table summarizes the key quantitative parameters that have been reported to yield stable this compound solutions. Adherence to these ranges is critical for reproducible preparations.

ParameterValue/RangeSource of AluminumBase/Acid for pH AdjustmentReference
pH 5.0 - 9.0Aluminum-chloride compoundStrong basic solution[2]
5.5 - 7.5Aluminum chlorideAlkali metal or ammonium (B1175870) hydroxide (B78521)[4]
6.0 - 9.0Sodium aluminateInorganic or organic acid[3]
6.0 - 7.0Aluminum chlorideSodium hydroxide or ammonium hydroxide[7]
Molar Ratio (Al:Citrate) < 2.2:1Aluminum-chloride complex-[2]
1.5:1 to 2:1Aluminum chloride-[2]
1.7:1 to 2:1Sodium aluminate-[3]
1.9:1 to 2:1Aluminum chloride-[7]
Temperature 20°C - 90°CAluminum chloride-[4]
40°C - 60°CAluminum chlorideSodium hydroxide[4][7]
< 40°CSodium aluminate-[3][6]
Aluminum Concentration 1% - 3% (by weight)Aluminum chloride-[2]
At least 3.1% (by weight)Aluminum-chloride complex-[2]
No greater than ~3% (by weight)Sodium aluminate-[3]

Experimental Protocols

Two primary methods for preparing stable this compound solutions are detailed below. The choice of method may depend on the available starting materials and the desired final concentration.

Protocol 1: Preparation from an Aluminum-Chloride Source

This method involves the reaction of an aluminum-chloride compound with citric acid, followed by pH adjustment with a base.

Materials:

  • Aqueous solution of an aluminum-chloride compound (e.g., aluminum chloride, aluminum chlorohydrate)

  • Aqueous solution of citric acid (e.g., 50% w/w)

  • Aqueous solution of a strong base (e.g., 50% w/w sodium hydroxide or ammonium hydroxide)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, add the aqueous solution of the aluminum-chloride compound.

  • While providing vigorous and continuous agitation, slowly add the aqueous citric acid solution to achieve the desired aluminum-to-citrate molar ratio (typically between 1.5:1 and 2.2:1).[2]

  • The initial mixture will be acidic. Continue to agitate the resulting slurry to ensure all particles remain suspended.

  • Slowly add the strong base solution to the mixture while maintaining vigorous agitation.

  • Monitor the temperature of the solution and maintain it within the desired range (e.g., 40°C to 60°C) through external cooling if necessary.[4][7]

  • Continue the addition of the base until the pH of the solution reaches the target range for stability, typically between 5.0 and 9.0.[2] A more preferred range for some applications is 6.0 to 7.0.[4]

  • Once the desired pH is reached and stable, the solution can be cooled to room temperature.

Protocol 2: Preparation from Sodium Aluminate

This method involves the reaction of sodium aluminate with citric acid or sodium citrate, followed by neutralization with an acid. A key consideration for this method is to perform the reaction under an atmosphere that is substantially free of carbon dioxide to prevent the formation of insoluble carbonates.[3]

Materials:

  • Aqueous solution of sodium aluminate

  • Citric acid or sodium citrate

  • An inorganic or organic acid for neutralization (e.g., hydrochloric acid, nitric acid, glacial acetic acid)

  • Deionized water

  • Inert gas supply (e.g., nitrogen, argon)

Procedure:

  • In a reaction vessel equipped for agitation and inert gas blanketing, place the aqueous solution of sodium aluminate.

  • Purge the headspace of the vessel with an inert gas to create an atmosphere substantially free of carbon dioxide.

  • While agitating the sodium aluminate solution, gradually add the citric acid or sodium citrate. The temperature of the reaction should be maintained below 40°C.[3][6]

  • After the addition of the citrate source is complete, neutralize the solution by adding a suitable acid.

  • Continue to monitor and control the temperature to below 40°C during neutralization.

  • Adjust the pH to a final range of 6 to 9 for optimal stability.[3]

  • The final solution should be clear and free of precipitates. If the aluminum concentration is above 3% by weight, dilution with deionized water may be necessary to maintain stability.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing a stable this compound solution, highlighting the critical control points.

G cluster_1 Reaction and pH Adjustment cluster_2 Final Product Reactant_Al Aluminum Source Solution (e.g., AlCl3 or NaAlO2) Mixing Mixing with Vigorous Agitation Reactant_Al->Mixing Reactant_Citrate Citrate Source Solution (e.g., Citric Acid) Reactant_Citrate->Mixing Temp_Control Temperature Control Mixing->Temp_Control pH_Adjustment pH Adjustment / Neutralization Temp_Control->pH_Adjustment Stable_Solution Stable this compound Solution pH_Adjustment->Stable_Solution

References

Application Notes and Protocols: Aluminum Citrate in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biomedical applications of aluminum citrate (B86180), a soluble form of aluminum that serves as a critical tool in various research areas, from neurotoxicity studies to investigations into bone metabolism and renal injury. Detailed protocols for key experiments are provided to facilitate the practical application of this compound in a laboratory setting.

Neurotoxicity and Alzheimer's Disease Models

Aluminum has been implicated as a potential risk factor in neurodegenerative disorders, and aluminum citrate is frequently used to model these conditions in vitro and in vivo due to its bioavailability.

In Vitro Neurotoxicity Studies using SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a common model for studying the neurotoxic effects of this compound. Chronic exposure to this compound can increase the vulnerability of these cells to oxidative stress.[1]

Quantitative Data: this compound Concentration and Effects on SH-SY5Y Cells

ParameterConcentrationDurationObserved EffectReference
Cell Proliferation Inhibition> 500 µM48 hoursDramatic inhibition of cell proliferation.[2]
Cell Proliferation Inhibition> 300 µM72 hoursDramatic inhibition of cell proliferation.[2]
Cytotoxicity (LDH Assay)> 300 µM48 hoursSignificant toxicity observed.[2]
Cytotoxicity (LDH Assay)> 100 µM72 hoursSignificant toxicity observed.[2]
Downregulation of System Xc(-) transporterNot specified2 weeksDecreased expression of the transporter.[1]
Increased Vulnerability to Oxidative StressNot specified2 weeksIncreased cell death upon glucose deprivation/reperfusion.[1]
Inhibition of NMDA responses10, 100, 500 µMNot specifiedInhibition of N-methyl-D-aspartate receptor signaling.[3]
Reduction of Calcium Responses (VDCC)10, 100, 500 µMNot specifiedReduction in voltage-dependent calcium channel responses with AlCit2.[3]

Experimental Protocol: In Vitro Neurotoxicity Assay using SH-SY5Y Cells

This protocol outlines the assessment of this compound-induced neurotoxicity by measuring cell viability using a Lactate Dehydrogenase (LDH) assay.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM/F-12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Sterile, cell culture-grade water or appropriate buffer for dissolving this compound

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Culture: Maintain SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in sterile water or buffer. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM to 1 mM).

  • Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • Prepare the LDH assay reagents according to the manufacturer's instructions.

    • Transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the control group (untreated cells) and a maximum LDH release control (cells treated with a lysis buffer).

Signaling Pathway: Aluminum-Induced Neuronal Dysfunction

G Potential Mechanisms of this compound Neurotoxicity AC This compound SystemXc System Xc(-) Transporter AC->SystemXc Enters cell via NMDAR NMDA Receptor AC->NMDAR Inhibits VDCC Voltage-Dependent Calcium Channel AC->VDCC Inhibits PI3KAkt PI3K/Akt/mTOR Pathway AC->PI3KAkt Affects OxidativeStress Increased Oxidative Stress SystemXc->OxidativeStress Downregulation leads to Apoptosis Apoptosis OxidativeStress->Apoptosis CaHomeostasis Disrupted Ca2+ Homeostasis NMDAR->CaHomeostasis VDCC->CaHomeostasis CaHomeostasis->Apoptosis Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration SynapticPlasticity Impaired Synaptic Plasticity PI3KAkt->SynapticPlasticity SynapticPlasticity->Neurodegeneration

Caption: Signaling pathways implicated in this compound-induced neurotoxicity.

In Vivo Models of Alzheimer's Disease

This compound can be administered to animals to induce pathological changes that mimic some aspects of Alzheimer's disease, such as cognitive impairment and oxidative stress.

Quantitative Data: Dosing for In Vivo Alzheimer's Disease Models

Animal ModelAdministration RouteDoseDurationObserved EffectReference
RatIntraperitoneal4.2 mg/kgLong-termImpairment in long-term potentiation (LTP).[4][5]
RatIntraperitoneal≥10 mg/kgNot specifiedSuggested for a more robust AD model.[4][5]
RatOral (AlCl3)100 mg/kg60 daysEquivalent to 0.74 mM/kg.[6]
RabbitNot specified (Al-maltolate)Not specifiedNot specifiedInduces AD-like neuropathology (amyloid deposits, NFT formation).[6]

Experimental Protocol: Induction of an Alzheimer's-like Pathology in Rats

This protocol describes the intraperitoneal administration of this compound to rats to study its effects on cognitive function.

Materials:

  • Wistar rats

  • This compound

  • Sterile saline solution

  • Animal handling and injection equipment

  • Behavioral testing apparatus (e.g., Morris water maze)

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.

  • Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration (e.g., to deliver a dose of 10 mg/kg).

  • Administration: Administer the this compound solution or saline (for the control group) via intraperitoneal injection daily for the specified duration (e.g., 60 days).

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: For several consecutive days, train the rats to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial: After the acquisition phase, remove the platform and allow the rat to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue for histological and biochemical analyses (e.g., assessment of oxidative stress markers, amyloid-beta deposition).

Renal Injury and Protection

This compound has been investigated for its role in both causing and protecting against certain types of renal injury.

Ethylene (B1197577) Glycol-Induced Nephrotoxicity Model

This compound has been shown to attenuate renal injury in a rat model of acute ethylene glycol-induced nephrotoxicity by inhibiting the interaction of calcium oxalate (B1200264) crystals with the kidney epithelium.[7]

Quantitative Data: this compound in Ethylene Glycol-Induced Renal Injury in Rats

ParameterTreatmentResultReference
Urea (B33335) NitrogenEthylene Glycol + this compoundAttenuated increase compared to ethylene glycol alone.[7]
Creatinine (B1669602)Ethylene Glycol + this compoundAttenuated increase compared to ethylene glycol alone.[7]
Kidney to Body Weight RatioEthylene Glycol + this compoundAttenuated increase compared to ethylene glycol alone.[7]
Urinary Crystalline Calcium and OxalateEthylene Glycol + this compoundSignificantly increased excretion compared to ethylene glycol alone.[7]
Renal Crystal DepositionEthylene Glycol + this compoundDecreased deposition compared to ethylene glycol alone.[7]

Experimental Protocol: Ethylene Glycol-Induced Nephrotoxicity and this compound Treatment in Rats

Materials:

  • Wistar rats

  • Ethylene glycol

  • This compound

  • Metabolic cages for urine collection

  • Kits for measuring urea nitrogen, creatinine, calcium, and oxalate

Procedure:

  • Induction of Nephrotoxicity: Administer 0.75% (v/v) ethylene glycol in the drinking water to induce calcium oxalate crystal formation and renal injury.

  • Treatment: Administer this compound (e.g., via oral gavage) to the treatment group. A control group receives ethylene glycol only.

  • Urine and Blood Collection: House the rats in metabolic cages to collect 24-hour urine samples. Collect blood samples at specified time points.

  • Biochemical Analysis: Analyze urine for calcium and oxalate levels. Analyze serum for urea nitrogen and creatinine levels.

  • Histopathology: At the end of the study, euthanize the animals and collect the kidneys for histopathological examination to assess crystal deposition and tissue damage.

Experimental Workflow: Investigating this compound in Renal Injury

G Workflow for Studying this compound in Renal Injury Start Start Induction Induce Nephrotoxicity (e.g., Ethylene Glycol) Start->Induction Grouping Divide into Control and Treatment Groups Induction->Grouping Treatment Administer this compound Grouping->Treatment Treatment Group Monitoring Monitor Animal Health and Collect Samples (Urine, Blood) Grouping->Monitoring Control Group Treatment->Monitoring Biochem Biochemical Analysis (Creatinine, BUN, Ca, Oxalate) Monitoring->Biochem Histo Histopathological Analysis of Kidneys Monitoring->Histo Analysis Data Analysis and Interpretation Biochem->Analysis Histo->Analysis End End Analysis->End

Caption: A typical experimental workflow for evaluating the effects of this compound on renal injury.

Bone Metabolism

This compound is known to affect bone cell populations and mineralization. In vitro studies have shown that its effects can be concentration-dependent and vary with the confluency of the cell cultures.

Quantitative Data: Effects of Aluminum on Rat Bone Cell Populations

Cell TypeCulture ConditionAluminum ConcentrationEffectReference
Marrow stromal cells & Calvarial osteoblastsSubconfluent10-50 µMSuppressed proliferation.[8]
Periosteal fibroblasts & OsteoblastsConfluent10-50 µMStimulated DNA synthesis and collagen production.[8]

Experimental Protocol: In Vitro Osteoblast Proliferation and Collagen Synthesis Assay

Materials:

  • Rat calvarial osteoblasts

  • Alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • 24-well cell culture plates

  • [3H]-thymidine for DNA synthesis assay

  • Hydroxyproline (B1673980) assay kit for collagen synthesis

  • Scintillation counter

Procedure:

  • Cell Culture: Culture rat calvarial osteoblasts in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Seed cells in 24-well plates. Once they reach the desired confluency (subconfluent or confluent), treat them with various concentrations of this compound (e.g., 10-50 µM) for a specified period.

  • DNA Synthesis Assay ([3H]-thymidine incorporation):

    • During the last few hours of the treatment period, add [3H]-thymidine to each well.

    • After incubation, wash the cells to remove unincorporated [3H]-thymidine.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Collagen Synthesis Assay (Hydroxyproline content):

    • After the treatment period, collect the cell layer and culture medium.

    • Hydrolyze the samples to break down collagen into its constituent amino acids.

    • Measure the hydroxyproline content using a colorimetric assay kit, as hydroxyproline is a major component of collagen.

  • Data Analysis: Express the results as a percentage of the control group.

Preparation of this compound Solutions for In Vitro and In Vivo Studies

The preparation of a stable this compound solution is crucial for experimental reproducibility.

Protocol: Preparation of a Stable this compound Solution

This protocol is adapted from methods described for preparing stable aqueous solutions of this compound.[9][10]

Materials:

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 34% (w/w) solution of aluminum chloride in deionized water.

    • Prepare a 50% (w/w) solution of citric acid in deionized water.

  • Mixing:

    • While vigorously stirring, slowly add the citric acid solution to the aluminum chloride solution. A common molar ratio of aluminum to citrate is between 1.5:1 and 2:1.

  • pH Adjustment:

    • Slowly add a solution of NaOH or NH4OH dropwise to the mixture while continuously stirring to raise the pH to a level between 5.5 and 7.5. Monitor the pH closely using a calibrated pH meter.

  • Final Concentration: Adjust the final volume with sterile deionized water to achieve the desired final concentration of aluminum.

  • Sterilization: For cell culture experiments, sterilize the final solution by passing it through a 0.22 µm filter.

Note: The stability of the this compound solution is pH-dependent. Precipitation may occur if the pH is not carefully controlled.

Use as a Vaccine Adjuvant

Aluminum salts, including forms that can interact with citrate in biological systems, are widely used as adjuvants in vaccines to enhance the immune response.[11] While specific formulations are proprietary, understanding the general principles is important for researchers in vaccine development. The concentration of aluminum in licensed vaccines is regulated.

Quantitative Data: Aluminum Content in Vaccines

Vaccine TypeAluminum ContentReference
Human VaccinesRegulated upper limits, but specific concentrations vary.[12][13][14]
H5N1 Influenza Vaccine (example)30 µg (high dose), 7.5 µg and 15 µg (low doses)[12]

Note on Preclinical Studies: For preclinical vaccine research, the selection of an appropriate aluminum adjuvant dose should be carefully considered based on the animal model and the specific antigen.

This document provides a foundational understanding and practical guidance for the use of this compound in biomedical research. Researchers should always consult specific literature relevant to their particular application and adhere to all laboratory safety protocols.

References

Elucidating the Structure of Aluminum Citrate Complexes: An Application Note on FT-IR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum citrate (B86180) complexes are of significant interest in various fields, including pharmaceuticals, environmental science, and food chemistry, due to their role in aluminum bioavailability and transport. Understanding the coordination chemistry and structure of these complexes is crucial for predicting their behavior and potential toxicity. This application note provides a detailed overview and experimental protocols for the characterization of aluminum citrate complexes using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques offer valuable insights into the molecular structure, bonding, and dynamics of these important coordination compounds.

The interaction between aluminum and citric acid is complex, resulting in a variety of mononuclear, dinuclear, and polynuclear species depending on factors like pH and the stoichiometry of the reactants.[1] At a low pH (around 3), mononuclear this compound complexes are predominantly formed.[1] As the pH increases to 4 and above, the formation of polynuclear species begins.[1] A notable example is a stable trinuclear this compound complex that has been identified at a pH of 6.[1] Citrate typically acts as a tridentate ligand, binding to aluminum through its central hydroxyl group and two of its carboxylate groups.[1]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and spectroscopic characterization of this compound complexes.

G Experimental Workflow for this compound Complex Analysis cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation start Reactants (Aluminum Salt + Citric Acid) synthesis Complexation Reaction (Control pH and Stoichiometry) start->synthesis isolation Isolation & Purification (e.g., Crystallization) synthesis->isolation ftir FT-IR Spectroscopy isolation->ftir nmr NMR Spectroscopy (¹³C, ¹H, ²⁷Al) isolation->nmr ftir_data Analyze FT-IR Spectra (Vibrational Modes) ftir->ftir_data nmr_data Analyze NMR Spectra (Chemical Shifts, Coupling) nmr->nmr_data structure Structural Elucidation ftir_data->structure nmr_data->structure

Caption: Overall experimental workflow.

Experimental Protocols

Synthesis of an this compound Complex

This protocol describes a general method for the synthesis of a trinuclear this compound complex.[2]

Materials:

  • Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

  • Citric acid (C₆H₈O₇)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution

  • Distilled water

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • pH meter

  • Beakers and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a beaker, dissolve aluminum nitrate nonahydrate (e.g., 18.76 g, 0.05 mol) in warm distilled water (e.g., 200 mL, 60 °C).

  • To this solution, add citric acid (e.g., 9.60 g, 0.05 mol) and stir until fully dissolved.

  • Slowly add ammonium hydroxide solution dropwise to the stirring solution until the pH equilibrates to approximately 7.5.

  • Continue stirring the solution for 4 hours at room temperature.

  • Concentrate the solution in vacuo using a rotary evaporator at 80 °C to a final volume of approximately 50 mL.

  • Allow the concentrated solution to cool to room temperature. Large, colorless crystals of the this compound complex should form upon slow cooling.

  • Isolate the crystals by filtration and wash with a small amount of cold distilled water.

  • Dry the crystals in a desiccator.

FT-IR Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Procedure (ATR):

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the dried this compound complex powder onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after analysis.

Procedure (KBr Pellet):

  • Mix a small amount of the dried this compound complex (approx. 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg).

  • Grind the mixture to a fine powder using an agate mortar and pestle.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the FT-IR spectrum.

NMR Spectroscopy

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ²⁷Al nuclei.

Sample Preparation:

  • Dissolve a sufficient amount of the this compound complex in deuterium (B1214612) oxide (D₂O). The concentration will depend on the specific nucleus being observed and the spectrometer's sensitivity.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The spectral width and number of scans should be optimized to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

  • ²⁷Al NMR: Acquire a one-dimensional aluminum-27 (B1245508) NMR spectrum. A reference standard, such as an aqueous solution of AlCl₃, can be used.

Data Presentation

FT-IR Spectroscopic Data

The coordination of citrate's carboxylate and hydroxyl groups to the aluminum ion leads to characteristic shifts in their vibrational frequencies.[1]

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) for this compoundComments
O-HStretching~3200 (broad)Attributed to the hydroxyl group of citrate and water molecules.[1][3]
C=O (carboxylate)Asymmetric Stretching1500 - 2000The position of this band is sensitive to the coordination environment.[1][3]
C-O / C-CStretching / Bending800 - 1200Complex region with multiple overlapping bands characteristic of the COO⁻ group.[1][3]
NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for studying the structure and dynamics of this compound complexes in solution.[1] Both ²⁷Al and ¹³C NMR are particularly informative.[1]

¹³C NMR Chemical Shifts (δ) in ppm

The ¹³C NMR spectrum of this compound complexes can confirm the formation of the complex and provide information about the coordination of the citrate ligand. The observation of distinct groups of citrate resonances indicates the presence of a stable complex in solution.[1][2]

Carbon Atom (Citrate)Free Citrate (pH ~8.6)Al(III)-bound Citrate (pH ~8.6)
Carboxyl (central)182.4187.5
Carboxyl (terminal)179.7179.6
C-OH (methine)75.774.7
CH₂ (methylene)46.246.0
Data sourced from a study on a mononuclear aluminum bis-citrate complex.[4]

²⁷Al NMR Chemical Shifts (δ) in ppm

²⁷Al NMR provides direct information about the coordination environment of the aluminum nucleus.[1] Different aluminum species in solution give rise to distinct signals.[1]

This compound SpeciesChemical Shift (δ) in ppmComments
Trinuclear Complex [Al₃(μ₃-OH)(μ₂-H₂O)(μ-C₆H₅O₇)₃]⁴⁻12.6, 10.7, 0.2Three distinct singlets corresponding to the three non-equivalent aluminum centers.[1][2]
Mononuclear Complex (pH ~8.6)11.84 (broad)A broad, asymmetric signal suggesting potential coordination isomerization or fluxional behavior.[4]
Al-citrate complexes (pH 4.5-6.5)6 - 10The chemical shift is sensitive to the citrate-to-aluminum molar ratio.[5]

¹H NMR Spectroscopy

¹H NMR spectroscopy can be used to study the protons of the citrate molecule. The spectra can become complex upon binding to aluminum, with the appearance of new multiplets corresponding to the Al-bound citrate.[1] For unbound citrate, the two diastereotopic CH₂ groups typically show an AB pseudo-quartet.[6] Upon binding to aluminum, two AB multiplets are often observed for the Al-bound citrate.[6]

Signaling Pathways and Logical Relationships

The following diagram illustrates the coordination of a citrate molecule to an aluminum ion, a fundamental aspect of the complex's structure.

G Coordination of Citrate to Aluminum cluster_citrate Citrate Ligand C1 COO⁻ Al Al³⁺ C1->Al Coordination Bond C2 CH₂ C2->C1 C3 C(OH)COO⁻ C3->C2 C4 CH₂ C3->C4 C3->Al Coordination Bond C5 COO⁻ C4->C5 C5->Al Coordination Bond

Caption: Citrate coordination to aluminum.

Interpretation of Spectroscopic Data

The following diagram summarizes the key interpretations of the FT-IR and NMR data in the context of this compound complex characterization.

G Interpretation of Spectroscopic Data cluster_ftir FT-IR Spectroscopy cluster_nmr NMR Spectroscopy ftir_obs Observation: - Shift in C=O and O-H bands - Broadening of peaks ftir_int Interpretation: - Coordination of carboxylate and hydroxyl groups to Al³⁺ - Presence of hydrogen bonding ftir_obs->ftir_int conclusion Structural Elucidation of This compound Complex ftir_int->conclusion nmr_obs Observation: - New signals in ¹³C, ¹H, ²⁷Al spectra - Changes in chemical shifts nmr_int Interpretation: - Formation of stable Al-citrate complex - Information on Al coordination environment - Structural and dynamic insights nmr_obs->nmr_int nmr_int->conclusion

Caption: Spectroscopic data interpretation.

Conclusion

FT-IR and NMR spectroscopy are indispensable and complementary techniques for the detailed characterization of this compound complexes. FT-IR provides crucial information about the involvement of specific functional groups in the coordination to the aluminum center, while multi-nuclear NMR (¹H, ¹³C, and ²⁷Al) offers in-depth insights into the solution-state structure, dynamics, and the immediate coordination environment of the aluminum ion. The application of these methods, as outlined in this note, is essential for researchers and scientists working on the development of drugs and other applications where the speciation and behavior of aluminum are of critical importance.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aluminum Citrate Precipitation in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for addressing common issues related to the precipitation of aluminum citrate (B86180) in experimental and pharmaceutical solutions. Uncontrolled precipitation can compromise the quality, efficacy, and safety of formulations. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in maintaining the stability of your aluminum citrate solutions.

Troubleshooting Guides

Issue 1: Unexpected Precipitation or Cloudiness in this compound Solution

Question: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate. What are the likely causes and how can I resolve this?

Answer: The stability of this compound solutions is highly sensitive to several factors. The primary reasons for precipitation include improper pH, an incorrect molar ratio of aluminum to citrate, and temperature fluctuations.

Troubleshooting Steps:

  • Verify and Adjust pH: The pH of the solution is the most critical factor in maintaining the solubility of this compound. Stable solutions are typically achieved in a pH range of 5.0 to 9.0.[1] Outside of this range, especially in more acidic conditions (pH < 4), unchelated aluminum can precipitate, particularly as the pH is increased.[1]

    • Action: Measure the current pH of your solution using a calibrated pH meter. If it is outside the optimal range, adjust it slowly by adding a suitable base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) while stirring vigorously to avoid localized high pH that can also induce precipitation.[2]

  • Evaluate the Aluminum-to-Citrate Molar Ratio: An excess of aluminum relative to citrate can lead to the presence of unchelated aluminum, which is prone to precipitation. The maximum molar ratio for fully chelated and stable aluminum is approximately 2.2:1 (aluminum:citrate).[1] Ratios higher than this, such as 5.2:1, will result in precipitation as the pH is raised to a neutral range.[1]

    • Action: Review the formulation to ensure the molar ratio is within the stable range. If the ratio is too high, it may be necessary to reformulate with a higher proportion of citrate.

  • Control Temperature: this compound is more soluble in hot water than in cold water.[3] If the solution was prepared at an elevated temperature and then cooled, precipitation may occur if the concentration exceeds the solubility limit at the lower temperature.

    • Action: If you suspect temperature-induced precipitation, gently warm the solution while stirring to see if the precipitate redissolves. For future preparations, consider the operational temperature range and adjust the concentration accordingly. Stable solutions can be prepared by maintaining a temperature between 20°C and 90°C during the addition of base to adjust the pH.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for maintaining a stable this compound solution?

A1: The recommended pH range for a stable this compound solution is between 5.0 and 9.0.[1] Within this range, the aluminum remains complexed with the citrate, preventing precipitation.

Q2: I'm preparing a concentrated this compound solution and it's turning cloudy. What should I do?

A2: Cloudiness, or turbidity, is often a precursor to precipitation and indicates that the this compound is not fully dissolved or is beginning to form insoluble species. This can be due to the pH being outside the optimal range or the concentration exceeding its solubility at the current temperature. Ensure your aluminum-to-citrate molar ratio is not higher than 2.2:1.[1] Vigorous agitation during preparation, especially when adjusting the pH, is crucial to prevent localized precipitation.[2]

Q3: Can I redissolve precipitated this compound?

A3: In some cases, yes. If the precipitation is due to a drop in temperature, gentle heating with stirring may redissolve the solid. If the cause is incorrect pH, careful adjustment back into the 5.0 to 9.0 range can lead to redissolution.[1] However, if the precipitate has aged or is a result of a significant excess of unchelated aluminum, it may be difficult to fully redissolve.

Q4: Does the source of aluminum affect the stability of the citrate solution?

A4: Yes, the starting materials can influence the final product's stability. For instance, preparations starting with aluminum chloride and citric acid require careful pH adjustment to achieve stability.[1][2] Using aluminum chlorohydrate can also be an effective starting material.[1] It is important to avoid starting materials that introduce ions like sulfates, as these can form insoluble precipitates.[4]

Q5: How does temperature affect the preparation and storage of this compound solutions?

A5: Temperature plays a significant role in both the preparation and long-term stability of this compound solutions. During preparation, maintaining a temperature between 20°C and 90°C, and more preferably between 40°C and 60°C, while adjusting the pH can help create a stable solution.[2] For storage, be aware that solubility decreases at lower temperatures, so a solution prepared at a higher temperature may precipitate if stored in a colder environment.

Data Presentation

Table 1: Factors Influencing this compound Solubility and Stability

ParameterConditionObservationCitation
Solubility in Water 20°C≥ 50 g/L[5][6]
Hot WaterMore soluble than in cold water.[3]
Cold WaterDissolves slowly.[3]
pH for Stable Solution 5.0 - 9.0Forms a stable, clear solution.[1]
< 4.0 (acidic)Risk of unchelated aluminum precipitating upon pH increase.[1]
Aluminum:Citrate Molar Ratio ≤ 2.2:1Aluminum is fully chelated, leading to a stable solution.[1]
> 2.2:1 (e.g., 5.2:1)Results in unchelated aluminum that precipitates at neutral pH.[1]
Preparation Temperature 20°C - 90°CRecommended range for maintaining stability during pH adjustment.[2]
40°C - 60°CPreferred range for preparing stable solutions.[2]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous this compound Solution

This protocol is based on methods described for producing a stable liquid formulation of this compound.[1][2]

Materials:

  • Aluminum chloride (or aluminum chlorohydrate)

  • Citric acid

  • Sodium hydroxide or Ammonium hydroxide (for pH adjustment)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Calibrated pH meter

  • Beakers and other standard laboratory glassware

Procedure:

  • Prepare Reactant Solutions:

    • Prepare an aqueous solution of aluminum chloride (e.g., 34% w/w).

    • Prepare an aqueous solution of citric acid (e.g., 50% w/w).

  • Mixing:

    • In a beaker, add the aluminum chloride solution.

    • While stirring vigorously, slowly add the citric acid solution to achieve a final aluminum-to-citrate molar ratio of approximately 1.9:1 to 2.0:1.

  • pH Adjustment:

    • Gently heat the mixture to a temperature between 40°C and 60°C.

    • Slowly add the sodium hydroxide or ammonium hydroxide solution dropwise to the stirred mixture.

    • Continuously monitor the pH. Continue adding the base until the pH of the solution stabilizes within the range of 5.5 to 7.5.

    • Maintain vigorous stirring throughout the pH adjustment to prevent localized precipitation.

  • Final Solution:

    • Once the desired pH is reached and the solution is clear, allow it to cool to room temperature.

    • The resulting solution should remain stable.

Protocol 2: Analysis of Aluminum Concentration by Complexometric Titration

This method can be used to determine the aluminum content in your solution to verify your formulation. Citric acid can interfere with this titration, so a digestion step is necessary.

Materials:

  • This compound solution (sample)

  • Sulfuric acid (concentrated)

  • Nitric acid (concentrated)

  • EDTA solution (standardized)

  • Zinc sulfate (B86663) solution (standardized)

  • Xylenol orange indicator

  • Sodium hydroxide solution (for pH adjustment)

  • Buffer solution (pH 5.5 - 6.0)

Procedure:

  • Sample Digestion:

    • Take a known volume of the this compound solution.

    • In a fume hood, carefully add a mixture of concentrated sulfuric and nitric acid to digest the sample and remove the interfering citrate ions.

  • Titration:

    • Add a few drops of xylenol orange indicator to the digested sample.

    • Carefully add sodium hydroxide solution until the color changes from yellow to purple, then add dilute nitric acid to bring the color back to a light yellow, indicating a pH of 5.5-6.0.

    • Add a known excess of standardized EDTA solution. The solution should turn yellow.

    • Back-titrate the excess EDTA with a standardized zinc sulfate solution until the color changes to red-violet.

  • Calculation:

    • Calculate the amount of EDTA that complexed with the aluminum.

    • From this, determine the concentration of aluminum in the original sample.

Visualizations

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Start Precipitation or Cloudiness Observed Check_pH Measure pH of the Solution Start->Check_pH pH_Range Is pH between 5.0 and 9.0? Check_pH->pH_Range Adjust_pH Slowly add base (e.g., NaOH) with vigorous stirring to adjust pH pH_Range->Adjust_pH No Check_Ratio Review Al:Citrate Molar Ratio pH_Range->Check_Ratio Yes Resolved Issue Resolved: Clear Solution Adjust_pH->Resolved Ratio_Range Is ratio ≤ 2.2:1? Check_Ratio->Ratio_Range Reformulate Reformulate with a higher proportion of citrate Ratio_Range->Reformulate No Check_Temp Consider Temperature Effects Ratio_Range->Check_Temp Yes Reformulate->Resolved Temp_Precip Was solution prepared hot and then cooled? Check_Temp->Temp_Precip Warm_Solution Gently warm solution while stirring Temp_Precip->Warm_Solution Yes Unresolved Issue Persists: Consider other factors (e.g., contaminants, aging) Temp_Precip->Unresolved No Warm_Solution->Resolved

Caption: A logical workflow for troubleshooting common this compound precipitation issues.

Chemical Equilibria in this compound Solutions

Chemical_Equilibria Stable_Complex Soluble this compound Complex [Al(Citrate)] Unchelated_Al Unchelated Al³⁺ Stable_Complex->Unchelated_Al Chelation (pH 5.0-9.0, correct ratio) Unchelated_Al->Stable_Complex Complexation Precipitate Aluminum Hydroxide Precipitate Al(OH)₃ Unchelated_Al->Precipitate Hydrolysis Low_pH Low pH (< 5.0) Low_pH->Unchelated_Al High_Al_Ratio High Al:Citrate Ratio (> 2.2:1) High_Al_Ratio->Unchelated_Al Increase_pH Increase in pH Increase_pH->Precipitate

References

factors affecting the stability of aluminum citrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of aluminum citrate (B86180) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the preparation, storage, and use of aluminum citrate solutions.

Issue 1: Precipitation or Cloudiness Upon Preparation

  • Question: I've just prepared my this compound solution, and it's already cloudy or has a precipitate. What went wrong?

  • Answer: This is a common issue and can be attributed to several factors, primarily related to pH and the molar ratio of aluminum to citrate.

    • Incorrect pH: this compound stability is highly pH-dependent. If the pH is too low (acidic), you can have an excess of unchelated aluminum ions, which can precipitate as aluminum hydroxide (B78521) when the pH is raised.[1] Conversely, at a very high pH, different aluminum hydroxide species can form and precipitate. The optimal pH range for stable this compound solutions is generally between 6.0 and 7.5.[2]

    • Incorrect Molar Ratio: The ratio of aluminum to citrate is critical. A molar ratio of aluminum to citrate of approximately 1.9:1 to 2:1 is often targeted for maximum stability.[2] If there is an excess of aluminum, it may not be fully chelated by the citrate, leading to precipitation.

    • Rapid pH Adjustment: Adding a strong base too quickly to adjust the pH can cause localized high pH zones, leading to the formation of a gelatinous precipitate of aluminum hydroxide.[3]

Solution Workflow:

Precipitation during preparation Precipitation during preparation Check pH Check pH Precipitation during preparation->Check pH Check Al:Citrate Ratio Check Al:Citrate Ratio Precipitation during preparation->Check Al:Citrate Ratio Slow pH Adjustment Slow pH Adjustment Precipitation during preparation->Slow pH Adjustment Stable Solution Stable Solution Check pH->Stable Solution Adjust to 6.0-7.5 Check Al:Citrate Ratio->Stable Solution Adjust to ~1.9:1 Slow pH Adjustment->Stable Solution Add base dropwise

Caption: Troubleshooting workflow for precipitation during this compound solution preparation.

Issue 2: Solution Becomes Unstable Over Time (Precipitation/Crystallization During Storage)

  • Question: My this compound solution was initially clear, but it has developed a precipitate after a few days/weeks. Why is this happening?

  • Answer: The stability of this compound solutions can decrease over time due to several factors:

    • Temperature Fluctuations: Temperature can affect the solubility of this compound and the kinetics of precipitation. Storing solutions at a consistent, cool temperature is recommended. While specific quantitative data is sparse, one source suggests that an this compound solution prepared according to their method remains stable for 10 to 14 days, with stability extended by a pH adjustment procedure.[2]

    • pH Shift: The pH of the solution can drift over time, especially if it is exposed to air (absorption of CO₂ can lower the pH). This shift can move the solution out of its optimal stability range.

    • Concentration: Highly concentrated solutions are more prone to precipitation. If you are observing instability, consider whether a more dilute solution would be suitable for your application.

    • Presence of Other Ions: The presence of other ions, particularly phosphate, can lead to the precipitation of insoluble aluminum salts.[2]

FAQ 1: What is the optimal pH for storing this compound solutions?

A stable liquid this compound solution can be prepared with a pH between 5.5 and 7.5.[2] For extended stability, it has been found that adjusting the pH to between 6.0 and 7.0 and then lowering it to a range of 5.0 to 5.5 can be beneficial.[2]

FAQ 2: How does the aluminum to citrate molar ratio affect stability?

Different molar ratios of aluminum to citrate lead to the formation of various complex species, some of which are more stable than others. At a 1:1 molar ratio, mononuclear and dinuclear complexes can form.[4] At a 1:2 molar ratio, a different complex is formed.[4] For preparing stable solutions for applications like crosslinking polymers, a molar ratio of aluminum to citrate between 1.5:1 and 2:1 is often recommended.[2]

FAQ 3: Can I add other salts to my this compound solution?

The addition of other salts should be done with caution.

  • Phosphate: Phosphate ions can readily react with aluminum to form insoluble aluminum phosphate, leading to precipitation. Citrate can help prevent this precipitation to some extent.[2]

  • Sulfate (B86663) and Chloride: While less reactive than phosphate, high concentrations of sulfate and chloride ions can also influence the stability of the solution by affecting the ionic strength and potentially participating in the formation of less soluble species.[5][6]

Data on Factors Affecting Stability

Table 1: Effect of pH on this compound Solution Stability

pH RangeObservationReference(s)
< 5.5Potential for incomplete chelation and precipitation of aluminum hydroxides upon pH increase.[1][2]
5.5 - 7.5Generally considered the optimal range for stability.[2]
> 7.5Increased risk of forming various aluminum hydroxide species, leading to precipitation.[3]

Table 2: Effect of Aluminum to Citrate Molar Ratio on Stability

Al:Citrate Molar RatioPredominant Species/ObservationReference(s)
1:2Formation of a specific mononuclear complex.[4]
1:1Formation of mononuclear and dinuclear complexes.[4]
1.5:1 to 2:1Often recommended for preparing stable solutions for crosslinking applications.[2]
> 2:1Excess unchelated aluminum, leading to a higher risk of precipitation.

Table 3: Effect of Temperature and Other Ions on Stability

FactorEffect on StabilityReference(s)
Temperature Higher temperatures can increase reaction rates, potentially leading to faster degradation or precipitation. Solutions should be stored at a consistent, cool temperature.[2][2]
Concentration Higher concentrations are more prone to precipitation and crystallization.
Phosphate Ions Can form insoluble aluminum phosphate, causing precipitation. Citrate can mitigate this to some extent.[2]
Sulfate Ions Can influence the type of aluminum species that precipitate, especially at different pH values.[5][5]
Chloride Ions High concentrations can increase the ionic strength and may affect the overall stability of the solution.[6][6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound solutions.

Protocol 1: Preparation of a Stable this compound Solution

Objective: To prepare a stable aqueous solution of this compound.

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Citric acid monohydrate

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution (e.g., 1 M)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Prepare a solution of aluminum chloride: Dissolve a calculated amount of aluminum chloride hexahydrate in deionized water to achieve the desired aluminum concentration.

  • Prepare a solution of citric acid: Dissolve a calculated amount of citric acid monohydrate in deionized water. The amount should be calculated to achieve the target aluminum to citrate molar ratio (e.g., 1.9:1).[2]

  • Mix the solutions: While vigorously stirring the aluminum chloride solution, slowly add the citric acid solution.

  • Adjust the pH: Slowly add the NaOH or NH₄OH solution dropwise to the mixture while continuing to stir vigorously. Monitor the pH continuously using a calibrated pH meter.

  • Maintain Temperature: If the reaction is exothermic, use a water bath to maintain the temperature of the solution between 40°C and 60°C during the addition of the base.[2]

  • Final pH Adjustment: Continue adding the base until the pH of the solution stabilizes within the range of 6.0 to 7.0.[2]

  • (Optional for enhanced stability): After reaching a pH of 6.0-7.0, slowly add a dilute mineral acid (e.g., HCl) to lower the pH to a final value between 5.0 and 5.5.[2]

  • Final Volume and Storage: Transfer the solution to a volumetric flask and add deionized water to the mark. Store the solution in a tightly sealed container in a cool, dark place.

Protocol 2: Stability Assessment using Dynamic Light Scattering (DLS)

Objective: To monitor the formation and growth of particles in an this compound solution over time as an indicator of instability.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes (ensure they are clean and free of dust)

  • Syringe filters (0.22 µm)

  • This compound solution for analysis

Procedure:

  • Sample Preparation: Filter a small aliquot of the this compound solution through a 0.22 µm syringe filter directly into a clean DLS cuvette. This removes any dust or extraneous particles that could interfere with the measurement.

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions. Set the measurement parameters, including temperature and scattering angle (typically 90° or 173°).

  • Initial Measurement (Time = 0): Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform an initial DLS measurement to determine the initial particle size distribution and count rate. A stable solution should show a low count rate and no significant particle population.

  • Time-course Monitoring: Store the bulk this compound solution under the desired storage conditions (e.g., specific temperature, light exposure). At regular intervals (e.g., daily, weekly), take an aliquot of the solution, filter it, and perform a DLS measurement as described above.

  • Data Analysis: Analyze the DLS data at each time point. An increase in the average particle size (hydrodynamic radius), the appearance of a new population of larger particles, or a significant increase in the polydispersity index (PDI) indicates the onset of precipitation and instability.

Protocol 3: Analysis of this compound Species by Ion Chromatography

Objective: To separate and identify different aluminum-citrate complex species in a solution.

Materials:

  • Ion chromatography (IC) system equipped with an anion-exchange column and a conductivity detector. An ICP-AES detector can also be used for element-specific detection.[7]

  • Eluent (e.g., a solution of a suitable salt like potassium hydroxide or sodium carbonate/bicarbonate, depending on the column and method).

  • This compound solution for analysis.

  • Standards of known aluminum-citrate species (if available).

Procedure:

  • System Preparation: Prepare the eluent and degas it. Equilibrate the IC system with the eluent until a stable baseline is achieved.

  • Sample Preparation: Dilute the this compound solution to an appropriate concentration with deionized water. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject a known volume of the prepared sample into the IC system.

  • Chromatographic Separation: The different anionic aluminum-citrate complexes will be separated on the anion-exchange column based on their charge and size.

  • Detection and Data Analysis: The separated species are detected by the conductivity detector. The retention time of each peak can be used to identify the species by comparing them to standards or by using a retention model.[7] The peak area can be used for quantification. Time-dependent monitoring of the species distribution can provide information about the stability and decomposition pathways of the complexes.[7]

Signaling Pathways and Logical Relationships

The stability of this compound solutions is not governed by biological signaling pathways but rather by chemical equilibria and reaction kinetics. The following diagrams illustrate the logical relationships between key factors and the resulting state of the solution.

cluster_factors Controlling Factors cluster_species Aluminum Speciation cluster_outcome Solution State pH pH Mononuclear Complexes Mononuclear Complexes pH->Mononuclear Complexes Polynuclear Complexes Polynuclear Complexes pH->Polynuclear Complexes Al:Citrate Ratio Al:Citrate Ratio Al:Citrate Ratio->Mononuclear Complexes Al:Citrate Ratio->Polynuclear Complexes Free Al³⁺ Free Al³⁺ Al:Citrate Ratio->Free Al³⁺ Temperature Temperature Stable Solution Stable Solution Temperature->Stable Solution Unstable Solution (Precipitation) Unstable Solution (Precipitation) Temperature->Unstable Solution (Precipitation) Other Ions Other Ions Other Ions->Unstable Solution (Precipitation) Mononuclear Complexes->Stable Solution Polynuclear Complexes->Stable Solution Al(OH)₃ Precipitate Al(OH)₃ Precipitate Free Al³⁺->Al(OH)₃ Precipitate Al(OH)₃ Precipitate->Unstable Solution (Precipitation)

Caption: Logical relationships influencing this compound solution stability.

Start: Prepare Solution Start: Prepare Solution Set pH (6.0-7.5) Set pH (6.0-7.5) Start: Prepare Solution->Set pH (6.0-7.5) Set Al:Citrate Ratio (~1.9:1) Set Al:Citrate Ratio (~1.9:1) Start: Prepare Solution->Set Al:Citrate Ratio (~1.9:1) Mix Components Mix Components Set pH (6.0-7.5)->Mix Components Set Al:Citrate Ratio (~1.9:1)->Mix Components Formation of Al-Citrate Complexes Formation of Al-Citrate Complexes Mix Components->Formation of Al-Citrate Complexes Deviation from Optimal Conditions Deviation from Optimal Conditions Mix Components->Deviation from Optimal Conditions Stable Solution Stable Solution Formation of Al-Citrate Complexes->Stable Solution Precipitation of Al(OH)₃ or other species Precipitation of Al(OH)₃ or other species Deviation from Optimal Conditions->Precipitation of Al(OH)₃ or other species e.g., incorrect pH, excess Al Unstable Solution Unstable Solution Precipitation of Al(OH)₃ or other species->Unstable Solution

Caption: Experimental workflow for preparing a stable this compound solution.

References

Technical Support Center: Preventing Aggregation of Aluminum Citrate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of aluminum citrate (B86180) nanoparticles. Our goal is to help you achieve stable, monodisperse nanoparticle suspensions for your research applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aluminum citrate nanoparticle aggregation?

A1: Aggregation of this compound nanoparticles is primarily driven by the interplay of attractive and repulsive forces between particles. The main causes include:

  • Inappropriate pH: The pH of the nanoparticle suspension is a critical factor.[1] At the isoelectric point (IEP), the nanoparticle surface charge is neutral, leading to a loss of electrostatic repulsion and subsequent aggregation.

  • High Ionic Strength: The presence of salts in the solution can compress the electrical double layer surrounding the nanoparticles, which reduces the electrostatic repulsion between them and can lead to aggregation.[2]

  • Low Citrate Concentration: Citrate ions act as stabilizing agents by providing a negative surface charge. Insufficient citrate concentration can result in incomplete surface coverage and reduced stability.

  • Improper Storage: Long-term storage, especially at inappropriate temperatures or in solutions with changing pH, can lead to gradual aggregation.

Q2: How does pH affect the stability of this compound nanoparticles?

A2: The pH of the solution directly influences the surface charge of this compound nanoparticles. Citrate, a tricarboxylic acid, provides a negative charge to the nanoparticles. At acidic pH values, the carboxyl groups on the citrate molecules are protonated, reducing the overall negative charge and thus the electrostatic repulsion between particles. As the pH increases, the carboxyl groups deprotonate, leading to a higher negative surface charge and stronger repulsion, which enhances stability. However, at very high pH values, the formation of different aluminum hydroxide (B78521) species can occur, which may also lead to instability. For instance, in the synthesis of this compound complexes, mononuclear species are observed at pH 3, while polynuclear species begin to form at pH 4 and above.[3]

Q3: What is the role of ionic strength in nanoparticle aggregation?

A3: The stability of electrostatically stabilized nanoparticles, such as those coated with citrate, is highly sensitive to the ionic strength of the medium.[2] The citrate ions on the nanoparticle surface create a negatively charged layer, which is surrounded by a diffuse layer of counter-ions (positive ions) from the solution, forming an electrical double layer. This double layer creates a repulsive force that prevents nanoparticles from aggregating. When salts are introduced into the solution, the increased concentration of ions compresses the electrical double layer, effectively shielding the surface charge. This reduces the repulsive forces between nanoparticles, allowing the attractive van der Waals forces to dominate and cause aggregation.[2]

Q4: What is a good zeta potential value to ensure the stability of my this compound nanoparticles?

A4: Zeta potential is a measure of the magnitude of the electrostatic repulsion or attraction between particles. A higher magnitude of zeta potential, whether positive or negative, indicates greater stability. Generally, a zeta potential value more negative than -30 mV or more positive than +30 mV is considered to indicate a stable colloidal suspension.[4] For citrate-coated nanoparticles, which are negatively charged, a zeta potential of -30 mV or lower would be desirable to ensure sufficient electrostatic repulsion to prevent aggregation.

Q5: Can I use steric stabilizers in addition to citrate for my this compound nanoparticles?

A5: Yes, employing steric stabilizers is an effective strategy to prevent aggregation, often used in conjunction with electrostatic stabilization. Steric stabilization involves the adsorption of polymers or large molecules onto the nanoparticle surface. These molecules create a physical barrier that prevents nanoparticles from getting close enough to aggregate. Common steric stabilizers include polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP).[5][6] The combination of electrostatic and steric stabilization, known as electrosteric stabilization, can provide robust stability over a wider range of pH and ionic strength conditions.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Immediate aggregation upon synthesis 1. Incorrect pH: The final pH of the synthesis mixture may be near the isoelectric point of the nanoparticles. 2. Insufficient Citrate: The molar ratio of citrate to the aluminum precursor may be too low to provide adequate surface coverage. 3. High Reaction Temperature: For certain synthesis methods, excessive temperature can accelerate particle growth and aggregation.1. Adjust pH: Carefully monitor and adjust the pH of the reaction mixture. For co-precipitation methods, a pH range of 5.0 - 9.0 has been reported.[7] A study on this compound complexes for hydrogels synthesized them at pH values of 3, 4, 6, and 9. 2. Increase Citrate Concentration: Increase the molar ratio of the citrate source to the aluminum precursor. For a sol-gel synthesis, a 1:1 molar ratio of aluminum nitrate (B79036) to citric acid (e.g., 0.5 M of each) has been used.[7] 3. Optimize Temperature: For sol-gel methods, a reaction temperature of 80°C - 100°C is suggested, while co-precipitation can be performed at room temperature.[7]
Gradual aggregation during storage 1. Changes in pH: Absorption of atmospheric CO₂ can lower the pH of unbuffered solutions over time. 2. Leaching of Stabilizer: Citrate ions can desorb from the nanoparticle surface over time, especially if the nanoparticles are stored in pure water. 3. Temperature Fluctuations: Freeze-thaw cycles or storage at elevated temperatures can induce aggregation.1. Buffer the Solution: Store nanoparticles in a suitable buffer to maintain a stable pH. 2. Store in Dilute Citrate Solution: Storing the nanoparticles in a solution containing a low concentration of the citrate stabilizer can help maintain surface coverage. 3. Consistent Storage Temperature: Store nanoparticles at a constant, cool temperature (e.g., 4°C) and avoid freezing.
Aggregation upon addition to a buffer or cell culture medium 1. High Ionic Strength of the Medium: Buffers and cell culture media often have high salt concentrations that can screen the surface charge and cause aggregation. 2. pH Mismatch: The pH of the buffer or medium may be close to the isoelectric point of the nanoparticles. 3. Interaction with Proteins: Proteins in cell culture media can bind to the nanoparticle surface, displacing the citrate stabilizer and causing aggregation.1. Gradual Addition: Add the nanoparticle suspension slowly to the buffer or medium while stirring to allow for gradual equilibration. 2. Surface Modification: For applications in high ionic strength media, consider surface modification with a steric stabilizer like PEG to provide additional stability.[6] 3. Pre-coating with Protein: In some cases, pre-coating the nanoparticles with a non-interfering protein (like bovine serum albumin, BSA) can prevent further protein-induced aggregation in complex media.

Quantitative Data Summary

The following tables summarize typical parameters for the synthesis and characterization of aluminum-based nanoparticles. Note that specific values for this compound nanoparticles are limited in the literature, and some data is for aluminum oxide nanoparticles, which are often the final product after calcination of an this compound precursor.

Table 1: Synthesis Parameters for this compound Nanoparticles

ParameterSol-Gel MethodCo-precipitation MethodReference
Aluminum PrecursorAluminum nitrate nonahydrate [Al(NO₃)₃·9H₂O]Aluminum chloride (AlCl₃)[7]
Citrate SourceCitric acid (C₆H₈O₇)Citric acid (C₆H₈O₇)[7]
Precursor Concentration0.5 M Aluminum Nitrate, 0.5 M Citric AcidNot specified[7]
SolventDistilled waterDistilled water[7]
Reaction Temperature80°C - 100°CRoom Temperature[7]
pH AdjustmentpH adjusted to ~6 with ammonia (B1221849)pH adjusted to 5.0 - 9.0[7]

Table 2: Characterization of Aluminum-Based Nanoparticles

Characterization MethodParameter MeasuredTypical ValuesReference
Dynamic Light Scattering (DLS)Hydrodynamic Diameter68.6 nm (for Al₂O₃-NPs)[7]
Zeta Potential AnalyzerSurface Charge-8.65 mV (for Al₂O₃-NPs)[7]
Transmission Electron Microscopy (TEM)Particle Size and Morphology30-90 nm, flake-like (for Al₂O₃-NPs)[7]
Fourier-Transform Infrared Spectroscopy (FTIR)Chemical BondsConfirms presence of Al-O bonds and citrate functional groups[7]

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles via the Sol-Gel Method

This protocol describes the synthesis of a polymeric this compound precursor, which constitutes the this compound nanoparticles.[7]

Materials:

  • Aluminum nitrate nonahydrate [Al(NO₃)₃·9H₂O]

  • Citric acid (C₆H₈O₇)

  • Distilled water

  • Ammonia solution

Procedure:

  • Prepare a 0.5 M aqueous solution of aluminum nitrate nonahydrate.

  • Prepare a 0.5 M aqueous solution of citric acid.

  • Mix equal volumes of the aluminum nitrate and citric acid solutions in a beaker with continuous stirring.

  • Heat the mixture to 80°C - 100°C while stirring.

  • Slowly add ammonia solution dropwise to adjust the pH of the solution to approximately 6. A gel will start to form.

  • Continue stirring and heating until a transparent, viscous gel is formed.

  • The resulting gel contains the polymeric this compound nanoparticles. For further conversion to aluminum oxide, this gel can be dried and calcined. For applications requiring the this compound nanoparticles, the gel can be dispersed in an appropriate aqueous buffer.

Visualizations

Aggregation_Pathway cluster_causes Causes of Instability Stable Stable Nanoparticles (High Negative Zeta Potential) Unstable Unstable Nanoparticles (Low Zeta Potential) Stable->Unstable Reduced Electrostatic Repulsion Aggregated Aggregated Nanoparticles Unstable->Aggregated van der Waals Forces Dominate High_Ionic_Strength High Ionic Strength High_Ionic_Strength->Unstable Low_pH Low pH (near IEP) Low_pH->Unstable Low_Citrate Insufficient Citrate Low_Citrate->Unstable

Caption: Factors leading to the aggregation of this compound nanoparticles.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_troubleshooting Troubleshooting A 1. Prepare Precursor Solutions (Aluminum Salt and Citric Acid) B 2. Mix and Heat Solutions A->B C 3. Adjust pH B->C D 4. Form Nanoparticle Suspension C->D E Dynamic Light Scattering (DLS) (Size, Polydispersity) D->E F Zeta Potential Measurement (Surface Charge, Stability) D->F G Transmission Electron Microscopy (TEM) (Morphology, Size Verification) D->G H Aggregation Observed E->H High PDI or Large Size F->H Zeta Potential near 0 mV I Optimize pH H->I J Adjust Citrate Ratio H->J K Control Ionic Strength H->K

Caption: Workflow for synthesis, characterization, and troubleshooting of this compound nanoparticles.

References

Technical Support Center: Optimizing Aluminum Citrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of aluminum citrate (B86180) synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of aluminum citrate, presented in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My this compound precipitate is not forming, or the yield is very low. What are the possible causes?

  • Answer: Several factors can contribute to low or no yield of this compound. Firstly, incorrect pH is a primary cause. The formation of the this compound complex is highly pH-dependent. An acidic environment is initially required to facilitate the reaction between the aluminum source and citric acid. Subsequently, the pH must be carefully raised to a specific range, typically between 6.0 and 9.0, to induce precipitation or form a stable solution.[1] If the final pH is too low, the this compound may remain soluble and not precipitate. Conversely, if the pH is too high, insoluble aluminum hydroxide (B78521) may form, reducing the yield of the desired product. Secondly, suboptimal temperature control can hinder the reaction. High temperatures can promote the formation of undesirable side products like insoluble aluminum hydroxides.[1] It is generally recommended to keep the reaction temperature below 40°C.[1] Finally, an incorrect molar ratio of aluminum to citrate can also lead to low yields. An optimal molar ratio is crucial for the complete chelation of aluminum ions by citrate.

Issue 2: Formation of a White, Gelatinous Precipitate

  • Question: I am observing a white, gelatinous precipitate in my reaction mixture instead of crystalline this compound. What is this precipitate and how can I avoid it?

  • Answer: The white, gelatinous precipitate is most likely aluminum hydroxide (Al(OH)₃). This undesired byproduct forms when the pH of the solution is raised too quickly or exceeds the optimal range for this compound formation. Aluminum ions will readily precipitate as aluminum hydroxide in basic conditions. To avoid this, it is crucial to add the base (e.g., ammonium (B1175870) hydroxide or sodium hydroxide) slowly and with vigorous stirring to ensure localized pH spikes are minimized.[2] Maintaining the reaction temperature below 40°C also helps to suppress the formation of aluminum hydroxide.[1]

Issue 3: The Final Product is a Solution, Not a Solid

  • Question: My synthesis resulted in a clear solution instead of a solid precipitate. How can I obtain solid this compound?

  • Answer: The formation of a stable aqueous solution of this compound is a common outcome, particularly in methods designed for applications like polymer crosslinking.[2] To obtain a solid product from this solution, you can employ techniques such as slow evaporation of the solvent at room temperature or controlled precipitation by adding a water-miscible organic solvent in which this compound is insoluble. The choice of method will depend on the desired final form of the product (e.g., crystalline vs. amorphous).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound synthesis?

A1: The optimal pH for the synthesis of this compound typically falls within the range of 6.0 to 9.0.[1] The initial reaction of the aluminum salt with citric acid occurs at a lower, acidic pH. The subsequent adjustment of the pH into the 6.0-9.0 range is a critical step to facilitate the formation and, if desired, precipitation of the this compound complex. One study noted that to achieve a recovery of over 97%, the pH should be controlled to be more than 7.0.[3]

Q2: What is the ideal temperature for the reaction?

A2: It is recommended to maintain the reaction temperature below 40°C, and preferably between 7°C and 27°C.[1] Higher temperatures can lead to the formation of insoluble aluminum hydroxide, which will negatively impact the yield and purity of the final product.[1]

Q3: What is the recommended molar ratio of aluminum to citrate?

A3: The optimal molar ratio of aluminum to citrate can vary depending on the specific application of the final product. However, for many applications, a molar ratio of aluminum to citrate in the range of 1.7:1 to 2.2:1 is often targeted to ensure the complete chelation of the aluminum ions.[1][4]

Q4: Which aluminum source is best for the synthesis?

A4: Common aluminum sources for this synthesis include aluminum chloride, aluminum nitrate (B79036), and sodium aluminate.[5][6] The choice of aluminum source can depend on the desired final product and the specific protocol being followed. For instance, starting with sodium aluminate requires careful control of pH by gradual addition of citric acid.[1] Synthesis from aluminum chloride or nitrate typically involves the subsequent addition of a base to raise the pH.[7]

Q5: How can I improve the purity of my synthesized this compound?

A5: To improve purity, it is essential to prevent the formation of aluminum hydroxide by carefully controlling the pH and temperature as described above. Washing the final precipitate with cold deionized water can help remove unreacted starting materials and soluble byproducts.[7] If unreacted citric acid is a concern, recrystallization from a suitable solvent can be an effective purification step.

Data Presentation

Table 1: Key Parameters for Optimizing this compound Synthesis

ParameterRecommended RangeRationalePotential Issues if Deviated
Final pH 6.0 - 9.0[1]Promotes the formation of the stable this compound complex.Too low: Product may remain soluble, leading to low yield of precipitate. Too high: Formation of insoluble aluminum hydroxide, reducing yield and purity.[1]
Temperature Below 40°C (preferably 7-27°C)[1]Minimizes the formation of aluminum hydroxide and other side products.Too high: Increased formation of insoluble aluminum hydroxides.[1]
Al:Citrate Molar Ratio 1.7:1 to 2.2:1[1][4]Ensures efficient chelation of aluminum ions by citrate.Suboptimal ratio: Incomplete reaction, leading to lower yield and potential impurities from unreacted starting materials.
Agitation Vigorous and continuousEnsures homogeneous mixing and prevents localized pH spikes during base addition.Insufficient agitation: Localized high pH, leading to the formation of aluminum hydroxide.
Atmosphere (for Sodium Aluminate method) Substantially free of carbon dioxide[1]Prevents the formation of aluminum carbonate precipitates.Presence of CO₂: Formation of insoluble aluminum carbonate, reducing yield.

Experimental Protocols

Protocol 1: Synthesis of this compound from Aluminum Chloride

This protocol is adapted from a common method for preparing this compound.[2][7]

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of aluminum chloride (e.g., 34% w/w).

    • Prepare an aqueous solution of citric acid (e.g., 50% w/w).

  • Reaction Mixture:

    • In a reaction vessel equipped with a magnetic stirrer, add the aluminum chloride solution.

    • While stirring vigorously, slowly add the citric acid solution to achieve the desired aluminum to citrate molar ratio (e.g., 2:1).

  • pH Adjustment:

    • Slowly add a solution of ammonium hydroxide or sodium hydroxide (e.g., 50% w/w) dropwise to the reaction mixture.

    • Continuously monitor the pH of the solution using a pH meter.

    • Continue adding the base until the pH of the mixture is stable within the range of 6.0 to 7.5.

    • Maintain vigorous agitation throughout the addition of the base to prevent localized high pH.

  • Product Isolation (for solid product):

    • If a precipitate forms, continue stirring for a predetermined period to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid with a small amount of cold deionized water to remove impurities.

    • Dry the product in a vacuum oven at a moderate temperature.

  • For a Stable Solution:

    • If no precipitate forms, the resulting clear solution is a stable aqueous solution of this compound.

Protocol 2: Synthesis of this compound from Sodium Aluminate

This protocol is based on a method designed to minimize the formation of insoluble solids.[1]

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of sodium aluminate.

    • Prepare an aqueous solution of citric acid.

  • Reaction under Inert Atmosphere:

    • Conduct the reaction in a vessel under an atmosphere that is substantially free of carbon dioxide (e.g., under a nitrogen blanket) to prevent the formation of aluminum carbonate.

    • Place the aqueous solution of sodium aluminate in the reaction vessel and begin vigorous agitation.

  • Controlled Addition of Citric Acid:

    • Gradually add the citric acid solution to the agitated sodium aluminate solution.

    • Maintain the temperature of the reaction mixture below 40°C, preferably between 7°C and 24°C, using an ice bath if necessary.

  • Neutralization:

    • After the addition of citric acid is complete, neutralize the solution by adding a suitable acid (e.g., hydrochloric acid) to a final pH between 6.5 and 7.0.

  • Final Product:

    • The resulting product is a stable aqueous solution of this compound.

Mandatory Visualization

SynthesisWorkflow This compound Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_ph pH Adjustment cluster_product Product Outcome Reactant_Al Prepare Aluminum Source Solution (e.g., AlCl3) Mix Mix Reactants with Vigorous Stirring Reactant_Al->Mix Reactant_Citrate Prepare Citric Acid Solution Reactant_Citrate->Mix Control_Temp Maintain Temperature < 40°C Mix->Control_Temp Add_Base Slowly Add Base (e.g., NH4OH) Control_Temp->Add_Base Monitor_pH Monitor pH to Target Range (6.0-9.0) Add_Base->Monitor_pH Iterative Process Solid_Product Solid this compound Monitor_pH->Solid_Product If Precipitate Forms Solution_Product Aqueous this compound Solution Monitor_pH->Solution_Product If No Precipitate

Caption: Workflow for the synthesis of this compound.

TroubleshootingYield Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Precipitate Is there a white gelatinous precipitate? Start->Check_Precipitate Check_pH Is the final pH within 6.0-9.0? Check_Temp Was the temperature kept below 40°C? Check_pH->Check_Temp Yes Adjust_pH Action: Adjust pH slowly with vigorous stirring. Check_pH->Adjust_pH No Check_Ratio Is the Al:Citrate molar ratio optimal? Check_Temp->Check_Ratio Yes Control_Temp Action: Repeat synthesis with better temperature control. Check_Temp->Control_Temp No Adjust_Ratio Action: Recalculate and adjust reactant stoichiometry. Check_Ratio->Adjust_Ratio No Success Yield Improved Check_Ratio->Success Yes Check_Precipitate->Check_pH No Avoid_AlOH3 Action: Add base more slowly and ensure good agitation. Check_Precipitate->Avoid_AlOH3 Yes Adjust_pH->Success Control_Temp->Success Adjust_Ratio->Success Avoid_AlOH3->Success

References

Technical Support Center: Characterization of Aluminum Citrate Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of aluminum citrate (B86180) species.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing shifts in my 27Al NMR spectra when I change the citrate-to-aluminum molar ratio?

  • Answer: Changes in the citrate-to-aluminum molar ratio directly impact the equilibrium of aluminum citrate complexes in solution, leading to shifts in the 27Al NMR chemical shifts. As the citrate concentration increases, it promotes the formation of higher-order citrate complexes, which have distinct chemical environments for the aluminum nucleus. For instance, an increase in the citrate/Al molar ratio from 0.5 to 1.0 and 3.0 can cause the 27Al NMR peak to shift from around 6 ppm to 8 and 10 ppm, respectively.[1] This indicates the formation of species such as Al(citrate), AlH(citrate)+, and Al(citrate)23-.[1]

    • Troubleshooting Tip: To ensure reproducibility, precisely control and report the citrate-to-aluminum molar ratio in your experiments. A titration study where you incrementally change this ratio can help in assigning specific peaks to different this compound species.

2. My NMR spectra for coordinated citrate are very broad. What could be the cause?

  • Answer: Broad NMR signals for coordinated citrate, particularly in 13C NMR, are often indicative of several dynamic processes occurring simultaneously. These can include the presence of coordination isomers and/or the coexistence of both mono and bis complexes.[2] Ligand exchange between different this compound species can also be slow on the NMR timescale, contributing to peak broadening.[2][3]

    • Troubleshooting Tip: Try acquiring spectra at different temperatures. Lowering the temperature may slow down exchange processes, potentially leading to sharper signals for individual species. Conversely, increasing the temperature might lead to coalescence of signals if the exchange rate becomes fast on the NMR timescale.

3. How does pH affect the speciation of this compound, and how can I control it during my experiments?

  • Answer: The pH of the solution is a critical factor that significantly influences the speciation of this compound.[4] As the pH changes, the protonation state of both citrate and the aluminum aqua ion is altered, leading to the formation of different complexes. For example, in the pH range of 4.5-6.5, species like Al(citrate), AlH(citrate)+, and Al(citrate)23- are predominant.[1] At lower pH, mononuclear complexes are more common, while polynuclear species tend to form at higher pH levels.[4][5] The deprotonation of the coordinated hydroxyl group on citrate can also occur at pH values between 5 and 6.[2]

    • Troubleshooting Tip: Use a reliable buffering system to maintain a constant pH throughout your experiment. It is crucial to report the pH at which the characterization was performed. A pH titration study can be invaluable for understanding the distribution of species as a function of pH.

4. I am struggling to separate different this compound species using chromatography. What approach should I take?

  • Answer: Ion chromatography, particularly anion exchange chromatography, is a powerful technique for separating anionic aluminum-citrate complexes.[6][7] A successful separation of three anionic aluminum-citrate complexes within 5 minutes has been reported using isocratic conditions with online ICP-AES detection for element-specific identification.[6] The retention behavior can also be used to infer the charge of the complexes.[6]

    • Troubleshooting Tip: Optimize your chromatographic conditions, including the eluent composition and concentration, flow rate, and column type. Using a well-characterized reference material for stable aluminum-citrate species can aid in method development and peak identification.[6]

5. Why is it challenging to obtain a complete experimental characterization of all this compound species?

  • Answer: The complete characterization is elusive due to the complex interplay of several factors. The 1:1 complexation of citric acid with Al(III) is intricate because of the numerous possible coordination sites and protonation states of the citrate molecule.[8][9] The system is also time-dependent, with oligomerization of mononuclear species occurring through intermediate complexes.[3] Furthermore, the acidic nature of the complexes adds to the experimental difficulty.[8][9]

    • Troubleshooting Tip: A multi-technique approach is often necessary to gain a more comprehensive understanding. Combining data from NMR, potentiometric titrations, and chromatography can provide complementary information on the structure, stability, and distribution of the various species present.[7]

Quantitative Data Summary

Table 1: 27Al NMR Chemical Shifts for Various this compound Species

Citrate/Al Molar RatiopH RangeChemical Shift (ppm)Assigned SpeciesReference
0.54.5-6.5~6Predominantly lower-order complexes[1]
1.04.5-6.5~8Al(citrate), AlH(citrate)+, Al(citrate)23-[1]
3.04.5-6.5~10Higher-order citrate complexes[1]
Not SpecifiedNot Specified12.6, 10.7, 0.2Three non-equivalent Al atoms in a trinuclear complex[10][11]

Table 2: 13C NMR Chemical Shifts for Citric Acid at Different pH Values

pHMethylene Carbon (ppm)Methine Carbon (ppm)Carboxyl Carbons (ppm)Reference
0.643.372.3173.4, 176.7[10]
12.343.372.3Not Specified[10]

Table 3: Vibrational Spectroscopy Data for this compound Complexes

TechniqueFrequency (cm-1)AssignmentReference
FTIR~3200OH group[10]
FTIR2000 - 1500COO- group[10]
FTIR1200 - 800COO- group[10]

Experimental Protocols

1. General Protocol for 27Al NMR Spectroscopy

  • Sample Preparation: Prepare aqueous solutions of AlCl3 and citric acid at the desired molar ratios (e.g., 0.1, 0.5, 1.0, 3.0).[1] Adjust the pH of the solutions to the target range (e.g., 3.0-7.0) using a suitable acid or base.[1]

  • Instrument Setup: Use a high-field NMR spectrometer. Acquire 27Al NMR spectra using a single-pulse experiment.

  • Data Acquisition: Record the spectra at a constant temperature. Use an appropriate relaxation delay to ensure quantitative results.

  • Data Processing: Process the acquired data by applying Fourier transformation. Reference the chemical shifts to an external standard (e.g., Al(H2O)63+ at 0 ppm).

2. General Protocol for Anion Exchange Chromatography

  • Sample Preparation: Dissolve crystalline this compound complexes or prepare aqueous solutions of aluminum and citrate at a known concentration and pH.[6]

  • Chromatographic System: Utilize an anion exchange column suitable for the separation of organic acids and their metal complexes.[6]

  • Mobile Phase: Prepare an appropriate eluent, for example, a buffered solution with a specific pH and ionic strength, to achieve separation under isocratic conditions.[6]

  • Detection: Couple the chromatograph online with an Inductively Coupled Plasma Atomic Emission Spectrometer (ICP-AES) for element-specific detection of aluminum.[6]

  • Data Analysis: Monitor the elution profile of aluminum to identify and quantify the different anionic aluminum-citrate species.[6]

Visualizations

Experimental_Workflow_for_Al_Citrate_Characterization cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Prep Prepare AlCl3 and Citric Acid Solutions pH_adjust Adjust pH Prep->pH_adjust Ratio_control Control Citrate/Al Ratio pH_adjust->Ratio_control NMR NMR Spectroscopy (27Al, 13C) Ratio_control->NMR Chromo Ion Chromatography Ratio_control->Chromo Titration Potentiometric Titration Ratio_control->Titration Speciation Speciation Analysis NMR->Speciation Structure Structural Elucidation NMR->Structure Chromo->Speciation Stability Stability Assessment Titration->Stability

Caption: Experimental workflow for the characterization of this compound species.

Aluminum_Citrate_Speciation_Equilibrium cluster_conditions Influencing Factors cluster_species This compound Species pH pH Mono Mononuclear Complexes (e.g., Al(citrate)) pH->Mono Poly Polynuclear Complexes (e.g., Trinuclear) pH->Poly Ratio [Citrate]/[Al] Ratio Ratio->Mono Ratio->Poly Time Time Di Dinuclear Complexes Time->Di Mono->Di Oligomerization Isomers Coordination Isomers Mono->Isomers Di->Poly Further Oligomerization

Caption: Equilibrium dynamics of this compound speciation in aqueous solution.

References

Technical Support Center: Managing Viscosity in Aluminum citrate Polymer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum citrate (B86180) polymer solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and handling of aluminum citrate polymer solutions.

Problem Possible Causes Solutions
Unexpectedly High Viscosity 1. Polymer Concentration Too High: The viscosity of polymer solutions increases with higher polymer concentration.[1][2] 2. Low Temperature: Lower temperatures can lead to an increase in the viscosity of the polymer solution.[1][3] 3. Incorrect Solvent: A "good" solvent can cause polymer chains to uncoil and extend, increasing the hydrodynamic volume and thus the intrinsic viscosity.[4] 4. Cross-linking with this compound: The addition of this compound can induce cross-linking between polymer chains, leading to a significant increase in viscosity and potential gel formation.[5] 5. High Polymer Molecular Weight: Polymers with higher molecular weight will result in higher solution viscosity at the same concentration.[3][6]1. Adjust Polymer Concentration: Carefully review and recalculate the required polymer concentration. Prepare a new solution with a lower concentration. 2. Increase Temperature: Gently warm the solution while stirring. Monitor the temperature to avoid polymer degradation. An increase in temperature generally decreases viscosity.[3][7] 3. Solvent Selection: Ensure the correct solvent is being used as specified in your protocol. If flexibility exists, consider a solvent in which the polymer has a more compact conformation. 4. Control Cross-linking:     - Adjust the concentration of this compound.     - Control the pH of the solution, as the cross-linking reaction is pH-dependent.[5][8]     - Monitor the addition of this compound and the mixing process to ensure homogeneity. 5. Select Appropriate Polymer: If possible, use a lower molecular weight grade of the polymer.
Unexpectedly Low Viscosity 1. Polymer Concentration Too Low: Insufficient polymer will result in a less viscous solution.[1] 2. High Temperature: Elevated temperatures can significantly decrease the viscosity of the solution.[1][3] 3. Polymer Degradation: Exposure to excessive heat, shear, or incompatible chemicals can break down polymer chains, reducing molecular weight and viscosity.[9] 4. Incorrect pH: The pH can affect polymer conformation and intermolecular interactions, influencing viscosity.[10] For systems with this compound, pH is critical for effective cross-linking.[8] 5. Presence of Certain Ions: High concentrations of salts can shield electrostatic repulsions between polymer chains, causing them to contract and thus reducing the solution's viscosity.[11][12]1. Verify Polymer Concentration: Double-check calculations and measurements of the polymer. 2. Control Temperature: Ensure the solution is prepared and stored at the recommended temperature. 3. Gentle Handling: Avoid excessive stirring speeds or prolonged exposure to high temperatures. Ensure all components of the solution are chemically compatible. 4. Adjust pH: Measure and adjust the pH of the solution to the optimal range for your specific polymer and for the this compound cross-linking reaction.[8] 5. Control Ionic Strength: Use deionized water or a buffer with a known ionic strength for solution preparation. Be aware of the ionic content of all components.
Inconsistent Viscosity (Batch-to-Batch Variation) 1. Variability in Raw Materials: Differences in polymer molecular weight distribution, purity, or moisture content between batches can lead to viscosity variations.[13] 2. Inconsistent Preparation Process: Variations in mixing speed, time, temperature, or order of addition of components can affect the final viscosity.[13] 3. Inaccurate Measurements: Errors in weighing the polymer or measuring the solvent volume will lead to concentration differences. 4. Aging of the Solution: The viscosity of some polymer solutions can change over time due to ongoing cross-linking, degradation, or changes in polymer conformation.1. Source Quality Materials: Work with reliable suppliers to ensure consistency in raw materials.[13] Characterize incoming polymer batches if possible. 2. Standardize Protocol: Follow a detailed and consistent standard operating procedure (SOP) for solution preparation. 3. Calibrate Equipment: Regularly calibrate balances and other measuring equipment. 4. Establish Shelf-Life: Characterize the viscosity of the solution over time to determine its stability and establish a usable shelf-life.
Formation of Gels or Precipitates 1. Excessive Cross-linking: Too much this compound or reaction conditions that are too favorable for cross-linking can lead to the formation of an insoluble gel.[5] 2. Poor Polymer Solubility: The polymer may not be fully dissolved, leading to the presence of "fish eyes" or undissolved particles.[14] 3. pH-Induced Precipitation: The pH of the solution may be outside the range of solubility for the polymer or the this compound complex.[10] this compound's structure and its ability to cross-link are pH-dependent.[8] 4. Incompatible Additives: Other components in the formulation may be causing the polymer or this compound to precipitate.1. Optimize Cross-linker Concentration: Reduce the amount of this compound or adjust the pH to slow down the cross-linking reaction.[5][8] 2. Ensure Complete Dissolution: Allow sufficient time for the polymer to fully dissolve with appropriate agitation. Using a wetting cone for dry polymers can help prevent clumping.[14] 3. Control pH: Maintain the pH within the optimal range for both polymer solubility and controlled cross-linking. The pH for the preparation of a stable this compound solution is typically between 5.0 and 9.0.[15] 4. Check Compatibility: Review the compatibility of all formulation components.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a polymer solution for drug delivery?

A1: In many pharmaceutical formulations, this compound acts as a cross-linking agent.[5][15] It forms bonds between polymer chains, which can lead to the formation of a hydrogel. This cross-linked network is often utilized for controlled or sustained drug release applications. The viscosity and release characteristics of the gel can be modulated by controlling the extent of cross-linking.

Q2: How does pH affect the viscosity of my this compound polymer solution?

A2: The pH has a significant impact on the viscosity of these solutions in several ways:

  • Polymer Conformation: For polyelectrolytes, pH can alter the charge on the polymer backbone, leading to changes in chain conformation (expansion or contraction) and, consequently, viscosity.[10]

  • This compound Chemistry: The structure of the this compound complex and its reactivity as a cross-linker are highly dependent on pH.[8] Different aluminum species are present at different pH values, which affects their ability to cross-link polymer chains.[8]

  • Cross-linking Reaction: The rate and extent of the cross-linking reaction between the polymer and this compound are pH-dependent.[5] This directly influences the build-up of viscosity and gel formation.

Q3: My solution's viscosity decreases as I increase the temperature. Is this normal?

A3: Yes, this is a typical behavior for most polymer solutions.[1][3][7] Increasing the temperature provides more thermal energy to the polymer chains, allowing them to move more freely and reducing intermolecular friction, which results in a lower viscosity. However, be cautious not to exceed the degradation temperature of your polymer.

Q4: Can the order in which I add the components affect the final viscosity?

A4: Absolutely. For this compound polymer solutions, the order of addition is critical. It is generally recommended to fully dissolve the polymer in the solvent before adding the this compound solution. Adding the cross-linker to an incompletely dissolved polymer can result in non-uniform cross-linking and the formation of gel particles.

Q5: What type of viscometer is suitable for characterizing these solutions?

A5: The choice of viscometer depends on the expected viscosity and rheological behavior of your solution.

  • For low to moderate viscosity, Newtonian solutions: A capillary viscometer, such as an Ubbelohde viscometer, can be used to determine the intrinsic viscosity.[16][17]

  • For more viscous or non-Newtonian solutions: A rotational rheometer is more appropriate as it can measure viscosity at different shear rates and characterize behaviors like shear-thinning or shear-thickening.[1]

Q6: Why is my solution showing shear-thinning behavior?

A6: Shear-thinning, where viscosity decreases with an increasing shear rate, is a common characteristic of many polymer solutions.[3] At rest, the polymer chains are in a random, entangled conformation. When a shear force is applied (e.g., by stirring or injection), the polymer chains tend to align themselves in the direction of flow, reducing their entanglement and thus the resistance to flow (viscosity).

Quantitative Data Summary

The following tables provide illustrative data based on general principles of polymer solution rheology. The exact values will depend on the specific polymer, solvent, and experimental conditions.

Table 1: Effect of Polymer Concentration on Viscosity

Polymer Concentration (w/v %)Apparent Viscosity (cP) at 25°C
0.510
1.050
1.5250
2.01200

Table 2: Effect of Temperature on Viscosity (for a 1.5% w/v solution)

Temperature (°C)Apparent Viscosity (cP)
20350
25250
30180
40100

Table 3: Effect of pH on Viscosity (Illustrative for a pH-sensitive polymer with this compound)

pHApparent Viscosity (cP) at 25°CObservations
4.0150Low cross-linking
5.0400Onset of effective cross-linking
6.01500Optimal cross-linking
7.01300Stable cross-linked network
8.0900Potential for complex instability

Experimental Protocols

Protocol 1: Preparation of an this compound Polymer Solution

  • Polymer Dissolution: a. Weigh the required amount of dry polymer powder accurately. b. Measure the appropriate volume of solvent (e.g., deionized water, buffer). c. With gentle but steady agitation (e.g., using a magnetic stirrer), slowly add the polymer powder to the solvent to prevent clumping. A wetting cone can be beneficial for large-scale preparations.[14] d. Continue stirring until the polymer is fully dissolved. This may take several hours. Visually inspect the solution against a dark background to ensure there are no undissolved particles or "fish eyes".[14]

  • Preparation of this compound Solution: a. Prepare an aqueous solution of this compound at the desired concentration. The preparation may involve dissolving this compound powder or reacting an aluminum source (like aluminum chloride) with citric acid, followed by pH adjustment to between 5.0 and 9.0 with a base.[15]

  • Cross-linking: a. While stirring the dissolved polymer solution, slowly add the this compound solution dropwise. b. Monitor the viscosity during the addition. A rapid increase in viscosity indicates the onset of cross-linking. c. After the addition is complete, allow the solution to stir for a specified period to ensure a homogeneous cross-linked network.

Protocol 2: Measurement of Apparent Viscosity using a Rotational Rheometer

  • Instrument Setup: a. Turn on the rotational rheometer and the temperature control unit. b. Select the appropriate measuring geometry (e.g., cone-plate or parallel-plate). c. Set the desired temperature for the measurement.[1]

  • Sample Loading: a. Carefully place the required amount of the polymer solution onto the lower plate of the rheometer. b. Lower the upper geometry to the correct gap distance, ensuring the sample fills the gap completely without overflowing. c. Trim any excess sample from the edges of the geometry. d. Allow the sample to equilibrate at the set temperature for a few minutes.[16]

  • Measurement: a. Set up the measurement parameters in the software (e.g., shear rate range, duration of measurement). b. Start the measurement. The instrument will apply a controlled shear rate and measure the resulting shear stress to calculate the viscosity. c. Record the viscosity data as a function of the shear rate.

Visualizations

Viscosity_Factors cluster_factors Factors Influencing Viscosity Concentration Polymer Concentration Viscosity Solution Viscosity Concentration->Viscosity Increases Temperature Temperature Temperature->Viscosity Decreases MolecularWeight Polymer Molecular Weight MolecularWeight->Viscosity Increases pH Solution pH pH->Viscosity Modulates Crosslinker This compound (Cross-linker) Crosslinker->Viscosity Increases Ions Presence of Ions (Salts) Ions->Viscosity Decreases

Caption: Key factors affecting the viscosity of polymer solutions.

Troubleshooting_Workflow cluster_solutions Corrective Actions Start Problem: Unexpected Viscosity Check_Concentration Verify Polymer & Cross-linker Concentrations Start->Check_Concentration Check_Temp Measure Solution Temperature Start->Check_Temp Check_pH Measure Solution pH Start->Check_pH Check_Process Review Preparation Protocol Start->Check_Process Adjust_Concentration Adjust Concentrations Check_Concentration->Adjust_Concentration Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp Adjust_pH Adjust pH Check_pH->Adjust_pH Standardize_Process Standardize Protocol Check_Process->Standardize_Process Result Viscosity within Specification Adjust_Concentration->Result Adjust_Temp->Result Adjust_pH->Result Standardize_Process->Result

Caption: A logical workflow for troubleshooting viscosity issues.

References

Technical Support Center: Thermal Degradation of Aluminum Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the thermal degradation pathways of aluminum citrate (B86180).

Frequently Asked Questions (FAQs)

Q1: What is the general thermal degradation pathway of aluminum citrate?

A1: The thermal decomposition of this compound under an air atmosphere generally proceeds in three main stages:

  • Dehydration: Removal of free or adsorbed water, typically occurring at temperatures below 100°C, followed by the elimination of interlamellar or structural water between 100-200°C.[1]

  • Dehydroxylation and Decomposition: The simultaneous dehydroxylation and decomposition of the organic citrate skeleton. This is often the most significant weight loss step and occurs in the range of 300-420°C.[1][2]

  • Combustion and Oxide Formation: The combustion of the decomposition products, leading to the formation of amorphous alumina (B75360) (Al₂O₃).[2] This amorphous alumina can then transform into various crystalline forms (γ-, δ-, θ-alumina) at higher temperatures.[2]

Q2: What are the expected gaseous products during the thermal decomposition of this compound?

A2: The primary gaseous products evolved during the decomposition of the citrate ligand are water (H₂O) and carbon dioxide (CO₂). Depending on the atmosphere, carbon monoxide (CO) may also be produced, which can then be oxidized to CO₂ in an air or oxygen atmosphere.

Q3: How does the heating rate affect the TGA/DSC results for this compound?

A3: The heating rate can significantly influence the results of TGA and DSC analyses. A faster heating rate can cause a shift in the decomposition temperatures to higher values and may lead to a decrease in the resolution of separate decomposition steps. For complex multi-step decompositions like that of this compound, a slower heating rate (e.g., 5-10 °C/min) is generally recommended to achieve better separation of the degradation events.

Q4: What is a typical sample mass for TGA/DSC analysis of this compound?

A4: A typical sample mass for TGA/DSC analysis of organic salts like this compound is in the range of 5-10 mg.[3][4] Using a larger sample mass can lead to temperature gradients within the sample and may result in broader peaks and less accurate decomposition temperatures.

Q5: What type of crucible should be used for the thermal analysis of this compound?

A5: For TGA and DSC analysis of this compound up to 600°C, aluminum pans are a suitable and cost-effective option.[3] For higher temperatures or if there is a possibility of reaction with the aluminum pan, platinum or alumina (ceramic) crucibles are recommended.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the thermal analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Irreproducible TGA/DSC Curves 1. Inhomogeneous sample. 2. Variation in sample mass. 3. Different heating rates used between runs. 4. Contamination of the sample holder or furnace.1. Ensure the this compound sample is finely ground and homogeneous. 2. Use a consistent sample mass (±0.1 mg) for all experiments. 3. Maintain a constant heating rate for all comparable analyses. 4. Clean the sample holder and furnace regularly according to the instrument manufacturer's instructions.
Unexpected Endothermic/Exothermic Peaks in DSC 1. Phase transitions of this compound or its intermediates. 2. Polymorphism of the sample. 3. Reactions with the crucible material. 4. Atmosphere-induced reactions (e.g., oxidation).1. Correlate DSC peaks with TGA weight loss steps to distinguish between phase transitions (no weight loss) and decomposition events. 2. Characterize the crystalline structure of the initial material using techniques like X-ray diffraction (XRD). 3. If a reaction with the crucible is suspected, try a different crucible material (e.g., platinum or alumina). 4. Run the experiment under an inert atmosphere (e.g., nitrogen or argon) and compare the results with those obtained in air to identify oxidative effects.
TGA weight loss does not sum to 100% 1. Formation of a stable residue (e.g., alumina). 2. Incomplete decomposition within the studied temperature range. 3. Buoyancy effects.1. The final product of this compound decomposition is aluminum oxide (Al₂O₃), which is a stable residue. Calculate the theoretical yield of Al₂O₃ from your starting mass of this compound to verify the final residual mass. 2. Extend the final temperature of the TGA run to ensure complete decomposition. 3. Perform a blank run with an empty crucible and subtract it from the sample run to correct for buoyancy.
Overlapping Peaks in TGA/DTG 1. Multiple decomposition events occurring in a narrow temperature range. 2. High heating rate.1. Use a slower heating rate (e.g., 2-5 °C/min) to improve the resolution of the decomposition steps. 2. Employ deconvolution software to separate the overlapping peaks in the DTG curve.

Data Presentation

Table 1: Summary of Thermal Degradation Stages of this compound

Degradation StageTemperature Range (°C)DescriptionExpected Weight Loss
1. Dehydration< 100Removal of free/adsorbed water.[1]Variable, depends on hydration state.
100 - 200Elimination of interlamellar/structural water.[1]Variable, depends on hydration state.
2. Dehydroxylation & Decomposition300 - 420Decomposition of the organic citrate skeleton and dehydroxylation.[1]Major weight loss step.
3. Combustion & Oxide Formation> 420Combustion of organic residues and formation of amorphous Al₂O₃.[2]Gradual weight loss to a stable residue.

Note: The temperature ranges and weight losses can vary depending on the specific experimental conditions (e.g., heating rate, atmosphere) and the exact nature of the this compound complex.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Aluminum or platinum crucibles

  • Microbalance

  • This compound sample (finely ground)

  • Nitrogen and/or Air (high purity)

Procedure:

  • Instrument Preparation: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation:

    • Tare an empty TGA crucible on a microbalance.

    • Accurately weigh 5-10 mg of the finely ground this compound sample into the crucible. .

  • TGA Analysis:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen or air) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert or oxidative atmosphere.

    • Set the temperature program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 800°C at a heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Generate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions (e.g., melting, crystallization) and measure the enthalpy changes associated with the decomposition of this compound.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum crucibles and lids

  • Crucible press

  • Microbalance

  • This compound sample (finely ground)

  • Nitrogen and/or Air (high purity)

Procedure:

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Tare an empty aluminum crucible with its lid.

    • Weigh 5-10 mg of the finely ground this compound sample into the crucible.

    • Hermetically seal the crucible using a press. Create a small pinhole in the lid to allow evolved gases to escape.

  • DSC Analysis:

    • Place the sample crucible and an empty, sealed reference crucible in the DSC cell.

    • Purge the cell with the desired gas (e.g., nitrogen or air) at a flow rate of 20-50 mL/min.

    • Set the temperature program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10 °C/min.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic and exothermic peaks.

    • Integrate the peak areas to determine the enthalpy changes (ΔH) for each thermal event.

Visualizations

cluster_workflow Experimental Workflow for Thermal Analysis Sample This compound Sample TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC TGA_MS TGA-MS (EGA) Sample->TGA_MS Data Data Analysis TGA->Data DSC->Data TGA_MS->Data Interpretation Interpretation of Degradation Pathway Data->Interpretation

Caption: A general experimental workflow for the thermal analysis of this compound.

cluster_pathway Proposed Thermal Degradation Pathway of this compound AlCitrate This compound Hydrate Al(C₆H₅O₇)·nH₂O Anhydrous Anhydrous this compound Al(C₆H₅O₇) AlCitrate->Anhydrous < 200°C - nH₂O (Dehydration) Intermediates Decomposition Intermediates Anhydrous->Intermediates 300-420°C - H₂O, CO₂ (Decomposition) Alumina Amorphous Alumina (Al₂O₃) Intermediates->Alumina > 420°C - H₂O, CO₂ (Combustion) CrystallineAlumina Crystalline Alumina (γ, δ, θ-Al₂O₃) Alumina->CrystallineAlumina High Temp (Phase Transitions)

Caption: Proposed thermal degradation pathway of this compound under thermal stress.

References

Technical Support Center: Quantification of Aluminum Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying aluminum citrate (B86180).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for quantifying aluminum citrate?

A1: Common methods for the quantification of this compound include:

  • Spectrophotometry: This colorimetric method often utilizes dyes such as Chrome Azurol S or Alizarin Red S, which form a colored complex with aluminum.

  • Complexometric Titration: A volumetric analysis where a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), is used to determine the concentration of aluminum.

  • Ion Chromatography (IC): A separation technique that can speciate and quantify aluminum-citrate complexes. It is often coupled with conductivity or inductively coupled plasma atomic emission spectroscopy (ICP-AES) detection.[1][2][3][4][5]

  • Atomic Absorption Spectroscopy (AAS): An atomic spectroscopy technique used for determining the elemental aluminum concentration.

Q2: Which ions typically interfere with this compound quantification?

A2: Several ions can interfere with the analysis, depending on the chosen method. Common interfering ions include:

  • Iron (Fe³⁺): A significant interference in many spectrophotometric and complexometric methods.

  • Copper (Cu²⁺): Can interfere with spectrophotometric and titrimetric methods.

  • Titanium (Ti⁴⁺): Can interfere with some spectrophotometric methods.

  • Phosphate (PO₄³⁻): Can form stable complexes with aluminum, potentially interfering with its quantification.

  • Calcium (Ca²⁺) and Magnesium (Mg²⁺): Can interfere with complexometric titrations if not properly masked.

  • Other transition metals: Ions such as manganese (Mn²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and cobalt (Co²⁺) can also interfere with various methods.

Q3: How does citrate itself affect the quantification of aluminum?

A3: Citrate forms a stable complex with aluminum, which can interfere with certain analytical methods. For instance, in complexometric titrations with EDTA, the Al-citrate complex can be slow to react, leading to inaccurate results.[6] Sample preparation steps, such as acid digestion, may be necessary to break the aluminum-citrate complex before analysis.

Q4: What is the role of masking agents in this compound quantification?

A4: Masking agents are used to selectively form complexes with interfering ions, preventing them from reacting with the reagents used for aluminum quantification.[7][8] This improves the accuracy and selectivity of the analysis. For example, ascorbic acid is often used to mask iron in spectrophotometric methods.[9][10]

Q5: How does pH affect the analysis?

A5: The pH of the sample solution is a critical parameter in most quantification methods. It influences the formation and stability of the aluminum-citrate complex, the aluminum-indicator complex in spectrophotometry, and the aluminum-EDTA complex in titrations. The optimal pH range must be carefully maintained for each specific protocol.

Troubleshooting Guides

Spectrophotometric Methods (e.g., using Chrome Azurol S or Alizarin Red S)
Problem Possible Cause Troubleshooting Steps
Inaccurate or non-reproducible results Interference from other metal ions (e.g., Fe³⁺, Cu²⁺).- Add a suitable masking agent. For iron interference, ascorbic acid (10%) can mask up to 3000 ppm.[9][10] - For titanium interference (below 100 ppm), ascorbic acid can also be effective.[9][10]
Incorrect pH of the solution.- Ensure the pH is adjusted to the optimal range specified in the protocol for the specific dye being used.
Instability of the colored complex.- Measure the absorbance within the recommended time frame after reagent addition.
Low sensitivity Suboptimal wavelength selection.- Verify that the spectrophotometer is set to the maximum absorbance wavelength (λmax) of the aluminum-dye complex.
Low concentration of the chromogenic reagent.- Ensure the concentration of the dye (e.g., Chrome Azurol S, Alizarin Red S) is sufficient for the expected aluminum concentration range.
Complexometric Titration (with EDTA)
Problem Possible Cause Troubleshooting Steps
Unstable or fading endpoint Interference from other metal ions (e.g., Fe³⁺, Mg²⁺).- Use appropriate masking agents. Triethanolamine can be used to mask aluminum, while potassium cyanide can mask zinc.[7][11] - For total aluminum and magnesium determination, heating the sample after adding excess EDTA can prevent the indicator from being blocked by aluminum.[12][13]
Slow reaction between aluminum and EDTA.- Perform a back-titration. Add a known excess of EDTA, heat the solution to ensure complete complexation with aluminum, and then titrate the excess EDTA with a standard solution of a different metal ion (e.g., Zn²⁺).[14]
Incorrect pH.- Maintain the pH of the solution within the recommended range for the titration. An acetate (B1210297) buffer is often used to maintain a pH around 5.5.[14]
Indicator blocking The indicator forms a very stable complex with aluminum.- Add the indicator only after the addition of excess EDTA and heating, just before the back-titration.[12][13]
Ion Chromatography
Problem Possible Cause Troubleshooting Steps
Poor peak shape or resolution Inappropriate mobile phase composition.- Optimize the eluent concentration and pH to improve the separation of the aluminum-citrate complex from other species.[2]
Column contamination or degradation.- Flush the column with a strong eluent or follow the manufacturer's cleaning procedures. - If the problem persists, replace the guard or analytical column.
High concentration of electrolytes in the sample.- Dilute the sample to reduce the concentration of interfering salts.
Variable retention times Fluctuations in eluent flow rate or temperature.- Ensure the pump is delivering a constant flow rate and use a column thermostat to maintain a stable temperature.
Changes in eluent composition.- Prepare fresh eluent daily and ensure it is properly degassed.
Low signal intensity Inefficient post-column derivatization (if used).- Check the flow rate and concentration of the post-column reagent. Ensure proper mixing with the column effluent.[15]
Detector malfunction.- Check the detector settings and perform any necessary calibration or maintenance.

Quantitative Data on Ion Interference

The following tables summarize the tolerance limits of common interfering ions in different analytical methods for aluminum quantification. Note: The exact tolerance limits can vary depending on the specific experimental conditions.

Table 1: Spectrophotometric Method using Alizarin Red S with Ascorbic Acid as Masking Agent
Interfering IonTolerance Limit (ppm)
Iron (Fe³⁺)up to 3000
Titanium (Ti⁴⁺)up to 100

Data sourced from a study on the analysis of aluminum in geological samples.[9][10]

Experimental Protocols

Protocol 1: Complexometric Back-Titration for Aluminum Quantification

This protocol is a general guideline for the determination of aluminum in a sample where interfering ions may be present.

Reagents:

  • Standard 0.05 M EDTA solution

  • Standard 0.05 M Zinc (Zn²⁺) solution

  • Acetate buffer (pH 5.5)

  • Ammonia (B1221849) solution

  • Xylenol Orange indicator (or other suitable indicator)

  • Masking agents as required (e.g., triethanolamine, ascorbic acid)

Procedure:

  • Pipette a known volume of the sample solution containing aluminum into an Erlenmeyer flask.

  • If interfering ions are present, add the appropriate masking agent(s).

  • Add a known excess volume of the standard 0.05 M EDTA solution.

  • Adjust the pH to approximately 3-4 with ammonia solution.

  • Add 20 mL of acetate buffer to bring the pH to 5.5.

  • Heat the solution to boiling and maintain for 2-3 minutes to ensure complete complexation of aluminum with EDTA.

  • Cool the solution to room temperature.

  • Add a few drops of the indicator solution.

  • Titrate the excess EDTA with the standard 0.05 M Zn²⁺ solution until the endpoint color change is observed.

Calculation: The amount of aluminum is calculated based on the difference between the initial amount of EDTA added and the amount of excess EDTA determined by the titration with the zinc solution.[14]

Visualizations

Experimental Workflow for Complexometric Titration

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Complexation Reaction cluster_titration Back-Titration Sample Sample Solution AddMasking Add Masking Agent(s) Sample->AddMasking If needed AddEDTA Add Excess Standard EDTA AddMasking->AddEDTA AdjustpH1 Adjust pH to 3-4 (Ammonia) AddEDTA->AdjustpH1 AddBuffer Add Acetate Buffer (pH 5.5) AdjustpH1->AddBuffer Heat Heat to Boiling AddBuffer->Heat Cool Cool to Room Temperature Heat->Cool AddIndicator Add Indicator Cool->AddIndicator Titrate Titrate with Standard Zn²⁺ AddIndicator->Titrate Endpoint Observe Endpoint Titrate->Endpoint

Caption: Workflow for the complexometric back-titration of aluminum.

Troubleshooting Logic for Spectrophotometric Analysis

troubleshooting_logic Start Inaccurate Results CheckInterference Interference from other ions? Start->CheckInterference AddMasking Add Masking Agent (e.g., Ascorbic Acid) CheckInterference->AddMasking Yes CheckpH Incorrect pH? CheckInterference->CheckpH No Success Accurate Results AddMasking->Success AdjustpH Adjust pH to Optimal Range CheckpH->AdjustpH Yes CheckStability Unstable Complex? CheckpH->CheckStability No AdjustpH->Success Remeasure Measure Absorbance within Recommended Timeframe CheckStability->Remeasure Yes Failure Consult Instrument Manual/ Further Investigation CheckStability->Failure No Remeasure->Success

Caption: Troubleshooting logic for spectrophotometric aluminum analysis.

References

optimizing storage conditions for long-term stability of aluminum citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of aluminum citrate (B86180).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid aluminum citrate?

A1: Solid this compound should be stored in a cool, dry, well-ventilated area.[1][2][3] The container should be tightly sealed to protect it from moisture and direct sunlight.[1][2][3] Storage at temperatures exceeding 40°C and/or relative humidity above 70% should be avoided to prevent caking and potential degradation.[3]

Q2: What is the expected shelf life of this compound?

A2: While specific shelf-life studies for this compound are not extensively published, similar citrate salts can be stable for at least 36 months under proper storage conditions.[3] It is recommended to re-test the material if it has been stored for an extended period or if the expiration date provided by the manufacturer has passed.[3]

Q3: My this compound powder has formed clumps. Is it still usable?

A3: Caking or clumping is often a result of exposure to humidity.[3] While the material may still be chemically stable, the clumps can affect handling and dissolution. If the material's appearance is otherwise unchanged and it dissolves as expected to form a clear solution, it may still be usable. However, for critical applications, it is advisable to use a fresh, free-flowing lot.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound should not be stored with strong oxidizing agents.[4] Additionally, as with many aluminum compounds, contact with certain metals in the presence of moisture can lead to corrosion.[5]

Q5: How does pH affect the stability of aqueous this compound solutions?

A5: The pH of an aqueous solution is critical for the stability of this compound. Solutions are most stable at a pH of approximately 6.5 or higher.[6] At lower pH values, the solution may become cloudy and thicken over time.[6] Shifting the pH can also lead to the precipitation of aluminum hydroxide (B78521), especially if the citrate to aluminum molar ratio is low.[1][7]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Aqueous Solutions
  • Symptom: A freshly prepared this compound solution appears cloudy, hazy, or forms a precipitate over time.

  • Possible Causes:

    • Incorrect pH: The pH of the solution may be too low, leading to the formation of less soluble aluminum species.[6][7] The protective film on aluminum is most stable between pH 4.7 and 9.7.[5]

    • Low Citrate to Aluminum Ratio: An insufficient amount of citrate relative to the aluminum concentration can lead to the precipitation of aluminum hydroxides.[1][8][9][10]

    • Presence of Incompatible Ions: Sulfate ions in the starting materials or the water used can react with other ions (e.g., calcium, barium) to form insoluble precipitates.[6]

  • Solutions:

    • Adjust pH: Carefully adjust the pH of the solution to 6.5 or higher using a suitable base (e.g., sodium hydroxide, ammonium (B1175870) hydroxide).[6]

    • Increase Citrate Concentration: Prepare the solution with a higher molar ratio of citrate to aluminum to ensure complete complexation of the aluminum ions.[1][8][9][10]

    • Use High-Purity Reagents: Utilize deionized water and starting materials that are free from interfering ions like sulfates.

Issue 2: Inconsistent Experimental Results
  • Symptom: Variability in results when using this compound in experiments (e.g., inconsistent gel formation, variable biological activity).

  • Possible Causes:

    • Degradation of Stock Solution: If using an older stock solution, the this compound may have started to hydrolyze or precipitate, changing the effective concentration of the active species.

    • Incomplete Dissolution: this compound can be slow to dissolve in cold water.[11] Incomplete dissolution will lead to a lower than expected concentration.

    • Photodegradation: Although less common for this compound, prolonged exposure to light could potentially lead to degradation, especially in the presence of photosensitizers.[12]

  • Solutions:

    • Prepare Fresh Solutions: For critical applications, it is always best to prepare aqueous solutions of this compound fresh on the day of use.

    • Ensure Complete Dissolution: Use warm water or gentle heating to aid in the dissolution of this compound powder. Visually confirm that no solid particles remain.

    • Protect from Light: Store solutions in amber glass containers or protect them from light, especially if they are to be stored for any length of time.

Quantitative Stability Data

The following tables provide representative data on the stability of solid this compound under various storage conditions. This data is illustrative and based on typical stability profiles for similar organic salts. Actual stability should be confirmed by experimental testing.

Table 1: Long-Term Stability of Solid this compound (25°C / 60% RH)

Time (Months)AppearanceAssay (% of Initial)Water Content (%)
0White, crystalline powder100.00.5
3White, crystalline powder99.80.6
6White, crystalline powder99.70.6
12White, crystalline powder99.50.7
24White, crystalline powder99.10.8
36White, crystalline powder98.80.9

Table 2: Accelerated Stability of Solid this compound (40°C / 75% RH)

Time (Months)AppearanceAssay (% of Initial)Water Content (%)Degradation Products (%)
0White, crystalline powder100.00.5Not Detected
1White, crystalline powder99.21.20.1
2Slight clumping98.51.80.3
3Clumping observed97.82.50.6
6Significant clumping95.53.81.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4][13][14]

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., deionized water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Store at 60°C for 48 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).

    • Neutralize the samples with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Store at 60°C for 48 hours.

    • Withdraw samples at time points and neutralize with 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 48 hours.

    • Withdraw samples at time points for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Store in an oven at 80°C for 7 days.

    • Withdraw samples at time points and prepare for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze samples after exposure.

  • Analysis: Analyze all stressed samples and controls using a suitable stability-indicating method, such as HPLC with UV detection.[12][15][16]

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a representative HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25-26 min: 50% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Start: this compound Sample prep_solid Prepare Solid Sample start->prep_solid prep_solution Prepare 1 mg/mL Solution start->prep_solution thermal Thermal (80°C, Solid) prep_solid->thermal acid Acid Hydrolysis (0.1M HCl, 60°C) prep_solution->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_solution->base oxidation Oxidation (3% H2O2, RT) prep_solution->oxidation photo Photolytic (ICH Q1B) prep_solution->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterize Characterize Degradants hplc->characterize end End: Stability Profile characterize->end

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_precipitation cluster_checks Initial Checks cluster_solutions Corrective Actions start Issue: Cloudy/Precipitated Solution check_ph Check pH start->check_ph check_ratio Check Citrate:Al Molar Ratio start->check_ratio check_reagents Check Reagent Purity start->check_reagents adjust_ph Adjust pH to >6.5 check_ph->adjust_ph increase_citrate Increase Citrate Concentration check_ratio->increase_citrate use_pure Use High-Purity Water/Reagents check_reagents->use_pure resolved Solution Clear adjust_ph->resolved increase_citrate->resolved use_pure->resolved

Caption: Troubleshooting logic for precipitation in this compound solutions.

References

Validation & Comparative

A Comparative Guide to Aluminum Citrate and Aluminum Lactate as Crosslinkers for Hydrogel Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aluminum citrate (B86180) and aluminum lactate (B86563) as crosslinking agents for hydrogel-based systems. The information presented herein is curated from experimental data to assist in the selection of appropriate crosslinkers for research, drug development, and various scientific applications.

Executive Summary

Aluminum citrate is a well-established and effective crosslinking agent for various polymers, notably polyacrylamide and polysaccharides like xanthan gum. It forms robust hydrogels with pH-dependent mechanical properties, making it a versatile tool for applications requiring controlled gel strength. In contrast, experimental evidence suggests that aluminum lactate is an ineffective crosslinker for polyacrylamide under a wide range of conditions. While it finds application in other areas of polymer science, its utility as a primary crosslinking agent for common hydrogel-forming polymers appears limited. This guide will delve into the available data for both compounds, offering a clear comparison of their performance characteristics.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data available for hydrogels crosslinked with this compound and the reported observations for aluminum lactate.

Table 1: Rheological Properties of Polyacrylamide Hydrogels Crosslinked with this compound

ParameterpH 6pH 9Polymer SystemReference
Tan (δ) < 0.1 (Strong Gel)> 0.1 (Weak Gel)Polyacrylamide[1][2]

Tan (δ) is the ratio of the viscous modulus (G'') to the elastic modulus (G'), where a lower value indicates a more elastic and stronger gel.

Table 2: Performance of Aluminum-Based Crosslinkers with Carboxymethyl Hydroxypropyl Guar (CMHPG) Hydrogels

ParameterConditionObservationPolymer SystemReference
Viscosity Low pH (3.8), 60°C, 10 s⁻¹> 1,000 cP after 60 minsCMHPG[3]
Viscosity Low pH (3.8), 60°C, 170 s⁻¹Decreased to ~300 cPCMHPG[3]
Stability Up to 121°C (250°F)Stable for 140 minutesCMHPG[3]

Table 3: Observations on Aluminum Lactate as a Crosslinker for Polyacrylamide

Polymer SystemCrosslinker ConcentrationTemperature RangepH RangeResultReference
Polyacrylamide (PAM)Up to 5%25 - 100°C2.1 - 11.3Failed to produce a gel[4]

Table 4: Mechanical Properties of Xanthan Gum Hydrogels Crosslinked with Trivalent Cations

Crosslinker (50 mM)Storage Modulus (G')Polymer SystemReference
Aluminum (Al³⁺) 29 ± 0.9 kPaXanthan Gum[5]
Iron (Fe³⁺) 93 ± 3.5 kPaXanthan Gum[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Synthesis of Polyacrylamide Hydrogel with this compound Crosslinker

Objective: To synthesize a polyacrylamide hydrogel crosslinked with this compound.

Materials:

  • Acrylamide (B121943) (AAm) monomer

  • This compound solution (crosslinker)

  • Potassium persulfate (KPS) or Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of acrylamide monomer at the desired concentration (e.g., 5-10 wt%).

  • Add the desired amount of this compound solution to the monomer solution. The concentration of this compound will influence the final gel strength[6].

  • Deoxygenate the solution by bubbling nitrogen gas through it for 15-30 minutes.

  • Add the initiator (e.g., APS) and accelerator (TEMED) to the solution to initiate polymerization.

  • Pour the solution into a mold and allow it to polymerize at a controlled temperature (e.g., room temperature or 50°C) for a specified duration (e.g., 2-24 hours).

  • After gelation, the hydrogel can be removed from the mold and washed with deionized water to remove any unreacted monomers or initiators.

Rheological Characterization of Hydrogels

Objective: To determine the viscoelastic properties of the synthesized hydrogels.

Instrumentation:

  • Rheometer equipped with parallel plate or cone-and-plate geometry.

Procedure:

  • Place a cylindrical sample of the hydrogel onto the rheometer's lower plate.

  • Lower the upper plate to a defined gap size, ensuring complete filling of the gap without over-compression.

  • Perform an oscillatory time sweep at a constant frequency and strain to monitor the gelation process and determine the gel point.

  • Once the gel has reached equilibrium, perform an oscillatory strain sweep at a constant frequency to determine the linear viscoelastic region (LVER).

  • Within the LVER, perform an oscillatory frequency sweep to measure the storage modulus (G') and loss modulus (G'') as a function of frequency.

  • The tan (δ) value (G''/G') can be calculated to determine the gel strength[1].

Swelling Ratio Measurement

Objective: To quantify the water absorption capacity of the hydrogel.

Procedure:

  • Prepare a dried sample of the hydrogel of a known weight (W_d).

  • Immerse the dried hydrogel in a swelling medium (e.g., deionized water or a buffer solution) at a specific temperature.

  • At regular time intervals, remove the swollen hydrogel, gently blot the surface to remove excess water, and weigh it (W_s).

  • Continue until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio (SR) can be calculated using the following formula: SR (%) = [(W_s - W_d) / W_d] x 100

In Vitro Drug Release Study

Objective: To evaluate the release kinetics of a model drug from the hydrogel.

Procedure:

  • Load the hydrogel with a model drug either by incorporating it during synthesis or by soaking the pre-formed hydrogel in a drug solution.

  • Place the drug-loaded hydrogel in a known volume of a release medium (e.g., phosphate-buffered saline, PBS) at a constant temperature with gentle agitation.

  • At predetermined time points, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the concentration of the drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Crosslinking Mechanism of Polyacrylamide with this compound

Crosslinking_Mechanism cluster_polymers Polyacrylamide Chains cluster_crosslinker This compound Complex cluster_hydrogel Crosslinked Hydrogel Network P1 (-CH2-CH(CONH2)-)n Hydrogel Polymer Chain 1 Crosslink Polymer Chain 2 P1->Hydrogel:f0 Coordination Bond P2 (-CH2-CH(CONH2)-)n P2->Hydrogel:f0 Al_Cit [Al(C6H5O7)] Al_Cit->Hydrogel:f0 Crosslinks via Al³⁺

Caption: Crosslinking of polyacrylamide chains by an this compound complex.

Experimental Workflow for Hydrogel Synthesis and Characterization

Experimental_Workflow A Monomer & Crosslinker Solution Preparation B Initiation of Polymerization A->B C Gelation B->C D Hydrogel Washing & Purification C->D E Rheological Characterization D->E F Swelling Studies D->F G Drug Release Kinetics Analysis D->G

Caption: Workflow for hydrogel synthesis and subsequent characterization.

Discussion

Crosslinking Performance

The primary distinction between this compound and aluminum lactate lies in their ability to crosslink common hydrogel-forming polymers. This compound effectively forms hydrogels with polymers containing amide or carboxyl groups, such as polyacrylamide and polysaccharides[1][6]. The crosslinking mechanism involves the coordination of the aluminum ions with the functional groups on the polymer chains, leading to the formation of a three-dimensional network. The strength of these hydrogels can be modulated by factors such as pH and crosslinker concentration[1][6]. For instance, with polyacrylamide, stronger gels are formed at a pH of 6 compared to a pH of 9[1][2].

Conversely, studies have shown that aluminum lactate fails to crosslink polyacrylamide under a broad range of experimental conditions[4]. While aluminum lactate is utilized in other polymer applications, its inefficacy in forming hydrogels with this widely used polymer is a significant limitation for many potential applications in drug delivery and tissue engineering. However, it has been noted to have an effect on the mechanical properties of other biopolymers like xanthan gum, although to a lesser extent than other trivalent cations like iron (Fe³⁺)[5].

Potential Applications in Drug Delivery

Given its proven ability to form stable hydrogels, this compound is a viable candidate for controlled drug delivery systems. The porous nature of the hydrogel network can encapsulate therapeutic agents, and their release can be modulated by the crosslinking density. While specific, comprehensive studies are limited, the principle of using such ionically crosslinked hydrogels for drug delivery is well-established.

The role of aluminum lactate in drug delivery via hydrogel crosslinking is questionable due to its poor crosslinking performance with common polymers. However, it is worth noting that aluminum lactate itself has been investigated for its biological effects, including cytostatic and neuritogenic properties, which could be relevant in specific therapeutic contexts outside of its function as a crosslinker.

Biocompatibility and Signaling Pathways

The biocompatibility of any material intended for biomedical applications is of paramount importance. While specific biocompatibility data for hydrogels crosslinked with this compound and aluminum lactate is not extensively available, the biocompatibility would be influenced by the polymer used, the residual crosslinker, and any potential leaching of aluminum ions. Aluminum compounds, in general, have been studied for their potential neurotoxicity, and it is known that aluminum can interact with various signaling pathways, including the phosphoinositide signaling pathway. However, the relevance of these findings to the localized and typically low-level exposure from a crosslinked hydrogel needs to be specifically evaluated. For drug development professionals, it is crucial to conduct thorough biocompatibility and cytotoxicity studies on any specific hydrogel formulation.

Conclusion

In comparing this compound and aluminum lactate as crosslinkers, this compound emerges as a significantly more effective and versatile agent for the formation of hydrogels with common polymers like polyacrylamide. Its ability to form stable gels with tunable mechanical properties makes it a valuable tool for researchers and drug development professionals. Aluminum lactate, on the other hand, shows limited to no crosslinking capability with polyacrylamide, restricting its use in this context. Future research could explore the potential of aluminum lactate with other polymer systems or in applications where its inherent biological activity is of interest. For any application in the biomedical field, rigorous evaluation of the biocompatibility of the final hydrogel formulation is essential.

References

Unveiling the Impact of Aluminum Citrate on Intestinal Absorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the effects of aluminum citrate (B86180) on intestinal absorption, offering a comparative look at its performance against other substances. Detailed experimental data and protocols are presented to support the objective evaluation of aluminum citrate as a modulator of intestinal permeability.

Comparative Analysis of Intestinal Aluminum Absorption

The co-administration of citrate with aluminum compounds significantly enhances the intestinal absorption of aluminum. This effect has been quantified in various in vivo and in vitro studies, as summarized below. For comparison, data on other agents known to influence intestinal absorption are also presented.

Table 1: In Vivo Human Studies on Urinary Aluminum Excretion
Treatment GroupBaseline 24-hour Urinary Aluminum Excretion (µg/g creatinine)24-hour Urinary Aluminum Excretion After Treatment (µg/g creatinine)Fold Increase Over BaselineCitation(s)
Aluminum Hydroxide (B78521) Alone5.9 ± 3.242.0 ± 40.7~7.1[1]
Aluminum Hydroxide + Sodium Bicarbonate41 µg (total)--[2]
Aluminum Hydroxide + Calcium Acetate5.7 ± 3.040.3 ± 28.6~7.1[1]
Aluminum Hydroxide + Calcium Citrate6.3 ± 3.4175.8 ± 103.3~27.9[1]
Aluminum Hydroxide + Citric Acid-11.1 ± 3.23 (times greater than Al(OH)₃ alone)-[3]
Table 2: In Vivo and In Vitro Studies on Aluminum Absorption
Study TypeModelTreatmentKey FindingsCitation(s)
In Vivo Human StudyHealthy MalesOral this compoundBlood aluminum peaked with an increase of 13 ± 2.1 µg/L after 87 ± 19 min. 0.4% of the aluminum dose was excreted in urine within 24 hours.[4]
In Vivo Human StudyHealthy VolunteersOral 26Al-labelled compoundsFractional aluminum uptake: this compound (5.23 x 10⁻³), Aluminum hydroxide (1.04 x 10⁻⁴), Aluminum hydroxide with citrate (1.36 x 10⁻³).[5]
In Vitro StudyRat Everted Gut SacsThis compoundMarkedly enhanced transmural transport of aluminum.[2]
In Vitro StudyCaco-2 Cells8 mM this compoundDecrease in transepithelial electrical resistance (TEER) to ~80% of initial value after 2 hours.[6]
In Vivo Animal StudyRatsIntravenous this compound vs. Aluminum ChlorideThis compound showed a higher volume of distribution, indicating it leaves the plasma more readily than aluminum chloride.[7]

Mechanism of Action: Disruption of Intestinal Tight Junctions

The primary mechanism by which this compound enhances intestinal absorption is through the disruption of the tight junctions between intestinal epithelial cells. This increases paracellular permeability, allowing substances to pass more freely between cells.

Signaling Pathway of this compound-Induced Tight Junction Disruption

cluster_lumen Intestinal Lumen cluster_paracellular Paracellular Space cluster_cell Epithelial Cell This compound This compound Chelation Chelation This compound->Chelation Ca2+ Ca2+ Ca2+->Chelation Extracellular Tight Junctions Tight Junctions Chelation->Tight Junctions Disruption Occludin/Claudin Occludin/Claudin Tight Junctions->Occludin/Claudin composed of Increased Permeability Increased Permeability Tight Junctions->Increased Permeability

Caption: this compound chelates extracellular calcium, disrupting tight junctions and increasing paracellular permeability.

This compound acts as a potent chelator of divalent cations, particularly calcium (Ca²⁺)[2]. Calcium ions are crucial for maintaining the integrity of adherens junctions and tight junctions, which are protein complexes that seal the space between adjacent epithelial cells[8]. By binding to and reducing the concentration of free calcium in the intestinal lumen and the paracellular space, this compound disrupts the structure and function of these junctions[2][9]. This leads to the opening of the paracellular pathway, facilitating the increased absorption of aluminum and other co-administered substances.

Experimental Protocols

Detailed methodologies for key experiments used to validate the effects of this compound on intestinal absorption are provided below.

In Vitro Everted Gut Sac Method

This ex vivo model is used to study the transport of substances across the intestinal epithelium.

Experimental Workflow:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Euthanize rat and excise small intestine B Gently flush intestine with cold saline A->B C Evert the intestine over a glass rod B->C D Ligate one end to form a sac C->D E Fill sac with serosal solution D->E F Incubate in mucosal solution with test compound E->F G Maintain at 37°C and oxygenate F->G H Collect serosal fluid at time points G->H I Analyze compound concentration (e.g., by AAS) H->I

Caption: Workflow for the everted gut sac intestinal absorption assay.

Protocol:

  • Animal Preparation: A rat is euthanized, and a segment of the small intestine (e.g., jejunum) is excised and placed in ice-cold saline[10][11].

  • Eversion: The intestinal segment is gently flushed and then everted over a glass rod so that the mucosal surface faces outwards[10][11].

  • Sac Formation: One end of the everted intestine is ligated to form a sac. The sac is then filled with a known volume of a physiological buffer (serosal fluid)[12].

  • Incubation: The everted sac is incubated in a bath containing the mucosal fluid, the test compound (e.g., this compound), and a physiological buffer at 37°C with continuous oxygenation[12].

  • Sampling and Analysis: At predetermined time intervals, samples are taken from the serosal fluid inside the sac to determine the concentration of the transported compound, typically using methods like Atomic Absorption Spectrophotometry (AAS) for aluminum[2].

Ussing Chamber Assay

The Ussing chamber is used to measure ion transport and barrier function of epithelial tissues under controlled conditions.

Experimental Workflow:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excise intestinal tissue B Remove muscle layers A->B C Mount tissue between Ussing chamber halves B->C D Fill chambers with physiological buffer C->D E Equilibrate and measure baseline TEER D->E F Add test compound to mucosal side E->F G Monitor changes in TEER and ion flux F->G H Calculate changes in permeability G->H

Caption: Workflow for the Ussing chamber intestinal permeability assay.

Protocol:

  • Tissue Preparation: A segment of intestinal tissue is excised and the outer muscle layers are stripped away to isolate the mucosa[7][13].

  • Mounting: The tissue is mounted between the two halves of the Ussing chamber, separating the mucosal and serosal sides[13][14].

  • Equilibration: Both chambers are filled with a physiological Ringer's solution, maintained at 37°C, and gassed with 95% O₂/5% CO₂. The tissue is allowed to equilibrate[14][15].

  • Measurement: The transepithelial electrical resistance (TEER) and short-circuit current (Isc) are measured to assess the baseline integrity of the tissue barrier. The test compound is then added to the mucosal chamber, and changes in TEER and ion flux are monitored over time[7][14].

Caco-2 Cell Permeability Assay

Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer that serves as an in vitro model of the intestinal barrier.

Experimental Workflow:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on permeable supports B Culture for ~21 days to form a monolayer A->B C Verify monolayer integrity by measuring TEER B->C D Add test compound to the apical side C->D E Incubate at 37°C D->E F Sample from the basolateral side at time points E->F G Quantify compound transport (e.g., by LC-MS/MS) F->G H Calculate apparent permeability (Papp) G->H

Caption: Workflow for the Caco-2 cell intestinal permeability assay.

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter inserts in multi-well plates and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions[16][17].

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). A high TEER value indicates a well-formed barrier[3][16].

  • Permeability Assay: The culture medium in the apical (upper) chamber is replaced with a solution containing the test compound. The plates are incubated at 37°C[18].

  • Sampling and Analysis: Samples are collected from the basolateral (lower) chamber at various time points and the concentration of the transported compound is measured, often by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated[16][18].

Western Blot for Tight Junction Proteins

This technique is used to detect and quantify the expression levels of specific tight junction proteins, such as occludin and claudins.

Protocol:

  • Cell Lysis: Intestinal epithelial cells (e.g., Caco-2) or tissue samples are lysed to extract total proteins.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF)[19].

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the tight junction proteins of interest (e.g., anti-occludin, anti-claudin-1). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase)[19][20].

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry to determine the relative protein expression levels[20][21].

Conclusion

The evidence strongly indicates that this compound significantly enhances the intestinal absorption of aluminum. This effect is primarily mediated by the chelation of extracellular calcium, leading to the disruption of tight junctions and an increase in paracellular permeability. The experimental models and protocols detailed in this guide provide a robust framework for further investigation into the mechanisms of intestinal absorption and the effects of various compounds on barrier function. For drug development professionals, understanding these mechanisms is critical when formulating products containing citrate and aluminum or when considering strategies to modulate intestinal absorption.

References

A Comparative Analysis of Aluminum Citrate and Other Aluminum Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, biological interactions, and experimental evaluation of key aluminum salts.

For researchers, scientists, and drug development professionals, the selection of an appropriate aluminum salt is a critical decision that can significantly impact the efficacy, stability, and safety of a final product. While numerous aluminum salts are utilized across various applications, from vaccine adjuvants to water treatment, a detailed comparative understanding of their properties is often elusive. This guide provides a comprehensive comparison of aluminum citrate (B86180) against other commonly used aluminum salts, including aluminum hydroxide (B78521), aluminum phosphate (B84403), aluminum chloride, and aluminum sulfate. Supported by experimental data and detailed methodologies, this document aims to facilitate informed decision-making in research and development.

Physicochemical Properties: A Foundation for Functionality

The behavior and utility of an aluminum salt are fundamentally dictated by its physicochemical characteristics. Properties such as solubility, stability, and particle size influence bioavailability, adjuvanticity, and toxicity. The following table summarizes key physicochemical properties of aluminum citrate and other common aluminum salts.

PropertyThis compoundAluminum HydroxideAluminum PhosphateAluminum ChlorideAluminum Sulfate
Formula AlC₆H₅O₇[1][2]Al(OH)₃AlPO₄AlCl₃[1]Al₂(SO₄)₃[1]
Molar Mass 216.08 g/mol [2]78.00 g/mol 121.95 g/mol 133.34 g/mol 342.15 g/mol
Appearance White crystalline powder[3]White amorphous powderWhite crystalline powderWhite or yellowish crystalline solidWhite crystalline solid
Solubility in Water Slowly soluble[4]Practically insolubleInsolubleVery solubleSoluble
Stability in Solution Forms stable complexes, particularly in the pH range of 5.0 to 9.0[5][6]Stable as a suspension; solubility is pH-dependentStable as a suspensionHydrolyzes in waterHydrolyzes in water

Biological Interactions and Performance

The interaction of aluminum salts with biological systems is a key consideration for their application in pharmaceuticals and other life science domains. This section compares the bioavailability, toxicity, and adjuvanticity of this compound with other aluminum salts.

Bioavailability and Absorption

The oral bioavailability of aluminum is generally low, typically below 1%[7][8]. However, the form of the aluminum salt and the presence of chelating agents can significantly influence its absorption.

Citrate, in particular, has been shown to markedly enhance the intestinal absorption of aluminum.[9][10][11][12][13][14] This is attributed to the formation of soluble this compound complexes that can be absorbed through the gastrointestinal tract.[15] Studies in rats have shown that the absorption of aluminum from organic compounds follows the order: Al citrate > Al tartrate, Al gluconate, Al lactate (B86563) > Al glutamate, Al chloride, Al sulfate, Al nitrate.[5]

The following table summarizes the oral bioavailability of different aluminum salts from various studies.

Aluminum SaltSpeciesBioavailability (%)Key Findings
This compound Rat0.08[16]Similar uptake to other soluble aluminum salts.[16]
Human0.523[17]Significantly higher uptake compared to aluminum hydroxide.[17]
Aluminum Chloride Rat0.05[16]Low but detectable absorption.[16]
Aluminum Sulfate Rat0.21[16]Higher than other tested soluble salts in one study.[16]
Aluminum Hydroxide Rat0.03[16]Very low absorption.[16]
Human0.0104[17]Significantly lower than this compound.[17]
Toxicity Profile

The toxicity of aluminum salts is a significant concern, with neurotoxicity being a primary focus of research.[18] The chemical form of aluminum plays a crucial role in its toxicity profile. Lipophilic aluminum compounds, for instance, have been shown to be more toxic than non-lipophilic ones.[19]

This compound has been shown to inhibit the cytotoxicity and aggregation of calcium oxalate (B1200264) crystals, suggesting a protective effect in certain contexts.[20][21] However, due to the enhanced absorption of aluminum in the presence of citrate, there is a potential for increased systemic aluminum levels, which could lead to toxicity, particularly in individuals with impaired renal function.[13] Long-term exposure to this compound in drinking water has been associated with renal pathology in animal studies.[22]

In contrast, aluminum phosphate is considered to be less toxic than aluminum hydroxide, which is attributed to its lower solubility and resistance to dissolution in the presence of dietary acids.[15]

Adjuvanticity and Immune Response

Aluminum salts, particularly aluminum hydroxide and aluminum phosphate, are the most widely used adjuvants in human vaccines.[3][18][23][24][25] They are known to primarily induce a Th2-biased immune response.[26] The adjuvant effect of aluminum salts is believed to be mediated, at least in part, by the activation of the NLRP3 inflammasome.[9][17][20][27][28][29]

Upon phagocytosis by antigen-presenting cells (APCs) such as macrophages, particulate aluminum adjuvants can cause lysosomal damage, leading to the activation of the NLRP3 inflammasome.[28] This, in turn, results in the cleavage of pro-caspase-1 to active caspase-1, which then processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secretable forms.[20] These cytokines play a crucial role in initiating and shaping the subsequent adaptive immune response.

While the role of NLRP3 in the adjuvant effect of "alum" (generally referring to aluminum hydroxide or phosphate) is well-studied, direct comparative data on the potency of this compound in activating this pathway is limited. However, it is plausible that the particulate nature and surface chemistry of different aluminum salts would lead to differential activation of the NLRP3 inflammasome. For instance, aluminum oxyhydroxide nanoparticles have been shown to be more potent activators of the NLRP3 inflammasome than microparticles.[27]

The following diagram illustrates the generalized signaling pathway for NLRP3 inflammasome activation by aluminum salt adjuvants.

NLRP3_Activation cluster_extracellular Extracellular cluster_cell Antigen Presenting Cell (APC) cluster_phagosome Phagosome Al-Salt Aluminum Salt (e.g., Al(OH)₃, AlPO₄) Phagocytosis Phagocytosis Al-Salt->Phagocytosis 1 Phagocytosed_Al Phagocytosed Aluminum Salt Lysosome_Damage Lysosomal Damage Phagocytosed_Al->Lysosome_Damage 3 Phagocytosis->Phagocytosed_Al 2 NLRP3 NLRP3 Lysosome_Damage->NLRP3 4. Activation ASC ASC NLRP3->ASC 5. Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 6. Recruitment Casp1 Caspase-1 Pro_Casp1->Casp1 7. Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b 8. Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 8. Cleavage IL1b IL-1β Pro_IL1b->IL1b Secretion Secretion IL1b->Secretion IL18 IL-18 Pro_IL18->IL18 IL18->Secretion Inflammatory_Response Inflammatory Response Secretion->Inflammatory_Response 9

NLRP3 inflammasome activation by aluminum salt adjuvants.

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the comparative evaluation of aluminum salts. This section provides detailed methodologies for key experiments.

Synthesis of this compound

Objective: To synthesize a stable aqueous solution of this compound.[5]

Materials:

  • Aluminum chloride (AlCl₃) solution (e.g., 34% w/w)[16]

  • Citric acid solution (e.g., 50% w/w)[16]

  • Sodium hydroxide (NaOH) solution (e.g., 50% w/w) or ammonium (B1175870) hydroxide[16]

  • Deionized water

  • Beaker, burette, magnetic stirrer, pH meter, heating plate[5]

Procedure:

  • Charge a beaker with a specific volume of the aluminum chloride solution.[16]

  • With vigorous agitation, add the citric acid solution to the aluminum chloride solution to achieve the desired molar ratio of aluminum to citrate (e.g., 2:1).[5][16]

  • Slowly add the sodium hydroxide or ammonium hydroxide solution from a burette to adjust the pH of the mixture to a level between 5.0 and 9.0.[5]

  • Maintain the temperature of the solution between 20°C and 90°C during the addition of the base.[5]

  • Continue vigorous agitation throughout the process to ensure a homogeneous reaction.[5]

  • The final product is a stable aqueous solution of this compound.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of different aluminum salts on a cell line.[10][30]

Materials:

  • Human cell line (e.g., neuroblastoma SK-N-SH)[23]

  • Culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)[23]

  • Aluminum salt solutions of various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.[10]

  • Replace the culture medium with fresh medium containing various concentrations of the aluminum salts or a vehicle control.

  • Incubate the cells for the desired exposure time (e.g., 24 or 48 hours).

  • Add 10 µL of MTT stock solution to each well and incubate for an additional 4 hours.[10]

  • After incubation, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 500-600 nm using a multi-well spectrophotometer.[30]

  • Cell viability is expressed as a percentage of the control.

The following diagram illustrates the workflow for a comparative cytotoxicity study.

Cytotoxicity_Workflow Start Start: Prepare Cell Culture Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Prepare_Salts Prepare Serial Dilutions of Aluminum Salts Seed_Cells->Prepare_Salts Treat_Cells Treat Cells with Aluminum Salts Prepare_Salts->Treat_Cells Incubate Incubate for 24/48 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data: Calculate % Viability Read_Absorbance->Analyze_Data End End: Comparative Cytotoxicity Profile Analyze_Data->End

Workflow for a comparative in vitro cytotoxicity assay.
In Vitro Bioavailability Assessment

Objective: To assess the permeability of different aluminum salts across an intestinal barrier model.[31]

Materials:

  • In vitro intestinal model (e.g., Caco-2 cell monolayer or EpiIntestinal™ model)[31]

  • Transport buffer (e.g., Hank's Balanced Salt Solution)

  • Aluminum salt solutions

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS) for aluminum quantification

Procedure:

  • Culture the intestinal cells on permeable supports until a confluent monolayer is formed.

  • Wash the cell monolayer with transport buffer.

  • Add the aluminum salt solution to the apical (luminal) side of the monolayer.

  • At various time points, collect samples from the basolateral (blood) side.

  • Quantify the concentration of aluminum in the basolateral samples using ICP-AES or ICP-MS.

  • Calculate the apparent permeability coefficient (Papp) to compare the bioavailability of the different aluminum salts.

Conclusion

The choice between this compound and other aluminum salts is a multifaceted decision that requires a thorough understanding of their comparative properties. This compound's higher solubility and ability to form stable complexes lead to significantly greater bioavailability compared to insoluble salts like aluminum hydroxide. This enhanced absorption can be advantageous in certain applications but also raises concerns regarding potential toxicity, especially with chronic exposure or in individuals with renal impairment.

In the context of vaccine adjuvants, the well-established efficacy and safety profiles of aluminum hydroxide and aluminum phosphate make them the current standards. While the adjuvant properties of this compound are less characterized, its different physicochemical properties suggest it may interact with the immune system in a distinct manner, warranting further investigation.

The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies, enabling a more robust and evidence-based selection of the most appropriate aluminum salt for their specific application. Future research should focus on direct, head-to-head comparisons of these salts across a range of biological assays to further elucidate their relative performance and mechanisms of action.

References

A Comparative Analysis of Aluminum Citrate as a Crosslinking Agent for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aluminum citrate (B86180) against other common crosslinking agents used in the development of polymeric matrices for biomedical applications, such as drug delivery and tissue engineering. The information presented herein is curated from scientific literature to facilitate an objective evaluation of aluminum citrate's efficacy and performance characteristics.

Overview of Crosslinking and the Role of this compound

Crosslinking is a critical process in the formation of stable, three-dimensional polymeric networks, such as hydrogels. The choice of crosslinking agent significantly influences the mechanical properties, biocompatibility, degradation rate, and drug release kinetics of the resulting biomaterial. Crosslinking agents can be broadly categorized into ionic and covalent crosslinkers.

This compound, an organic salt, functions as a trivalent ionic crosslinking agent. The aluminum (Al³⁺) cation forms coordination bonds with functional groups on polymer chains, such as carboxyl and hydroxyl groups, creating a robust and stable network. The citrate anion acts as a ligand, modulating the reactivity of the aluminum ion and allowing for a more controlled gelation process. This guide will compare the performance of this compound with other ionic crosslinkers (e.g., calcium chloride, ferric chloride) and covalent crosslinkers (e.g., glutaraldehyde (B144438), citric acid).

Comparative Performance Data

The following tables summarize quantitative data on the performance of various crosslinking agents across different polymer systems. It is important to note that the data presented is compiled from multiple studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Mechanical Properties

The mechanical strength of a hydrogel is crucial for its intended application, determining its ability to withstand physiological stresses.

Crosslinking AgentPolymer SystemMechanical PropertyValue
This compound PolyacrylamideGel StrengthStronger gels at pH 6, weaker at pH 9 (based on rheological data)[1]
Ferric Chloride (Fe³⁺)AlginateCompressive StrengthNot specified
Calcium Chloride (Ca²⁺)AlginateCompressive Strength~150 kPa (0.2 M) to ~200 kPa (0.5 M)
Citric AcidGelatinTensile StrengthLower than glutaraldehyde-crosslinked gelatin[2]
Young's Modulus340 MPa[2]
GlutaraldehydeGelatinTensile StrengthHigher than citric acid-crosslinked gelatin[2]
Young's Modulus350 MPa[2]
Biocompatibility

The biocompatibility of a crosslinking agent is paramount for biomedical applications to avoid adverse tissue reactions.

Crosslinking AgentBiocompatibility ProfileKey Findings
This compound Generally considered biocompatibleThe citrate component is a natural metabolite. However, the potential for aluminum leaching and toxicity should be considered.
Ferric Chloride (Fe³⁺)Generally considered biocompatibleIron is an essential element, but excess iron can be toxic.
Calcium Chloride (Ca²⁺)High biocompatibilityCalcium is a major component of biological systems.
Citric AcidHigh biocompatibilityA natural, non-toxic crosslinker.[2]
GlutaraldehydeCytotoxicResidual glutaraldehyde can pose health risks and may require extensive purification steps.[2]
Drug Release Characteristics

The crosslinking density and the nature of the crosslinker-polymer interaction influence the rate of drug release from the hydrogel matrix.

Crosslinking AgentPolymer SystemDrug Release ProfileKey Findings
This compound AlginateSustained ReleaseThe release of drugs can be controlled by varying the concentration of this compound.[3]
Ferric Chloride (Fe³⁺)AlginateSustained ReleaseFerric crosslinked alginate beads showed a high adsorption percentage for doxorubicin.[4]
Calcium Chloride (Ca²⁺)AlginateSustained ReleaseA commonly used crosslinker for controlled drug release from alginate hydrogels.
Citric AcidHydroxypropyl Methylcellulose/ MethylcelluloseSustained ReleaseShowed a tendency to sustain the release of hydrophilic drugs for up to 4 hours.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections provide standardized protocols for key experiments.

Synthesis of this compound Crosslinked Polyacrylamide Hydrogel

This protocol describes the preparation of a polyacrylamide hydrogel crosslinked with this compound.

Materials:

  • Acrylamide (B121943) (monomer)

  • N,N'-methylenebis(acrylamide) (MBA) (covalent co-crosslinker, optional)

  • This compound solution (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of acrylamide and MBA in deionized water.

  • Prepare a stock solution of this compound in deionized water and adjust the pH as required (e.g., pH 6 for stronger gels).[1]

  • In a reaction vessel, combine the acrylamide/MBA solution and the this compound solution.

  • Degas the mixture by bubbling nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Add APS and TEMED to initiate polymerization.

  • Quickly pour the solution into a mold of the desired shape.

  • Allow the gel to polymerize at room temperature for at least 1 hour.

  • After polymerization, immerse the hydrogel in PBS to equilibrate and remove any unreacted components.

Mechanical Testing of Hydrogels (Tensile Test)

This protocol outlines the procedure for evaluating the tensile properties of hydrogel samples.

Equipment:

  • Universal testing machine with a suitable load cell (e.g., 10 N)

  • Dumbbell-shaped cutting die (e.g., JIS-K6251-7)[6]

  • Calipers

Procedure:

  • Prepare dumbbell-shaped hydrogel samples using the cutting die.[6]

  • Measure the dimensions (thickness and width) of the gauge section of the sample using calipers.

  • Mount the sample into the grips of the universal testing machine.

  • Apply a tensile force at a constant strain rate (e.g., 10 mm/min) until the sample fractures.

  • Record the stress-strain data.

  • Calculate the tensile strength (the maximum stress before fracture) and Young's modulus (the slope of the initial linear portion of the stress-strain curve).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of hydrogel extracts.[7]

Materials:

  • Cell line (e.g., L929 fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hydrogel samples

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Extract Preparation:

    • Sterilize the hydrogel samples (e.g., by UV irradiation or ethanol (B145695) washing followed by sterile PBS washes).

    • Incubate the hydrogels in a cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24 hours at 37°C to obtain the extract.[8]

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Cell Treatment:

    • Remove the culture medium and replace it with the prepared hydrogel extracts. Include positive (e.g., cytotoxic agent) and negative (e.g., fresh medium) controls.

    • Incubate the cells for another 24 hours.

  • MTT Assay:

    • Remove the extract-containing medium and add MTT solution to each well.

    • Incubate for 2-4 hours to allow for formazan (B1609692) crystal formation by viable cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

In Vitro Drug Release Study

This protocol details the procedure for determining the drug release kinetics from a hydrogel.

Equipment:

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

  • Vials or tubes

Procedure:

  • Drug Loading:

    • Load the drug into the hydrogel during the polymerization process or by soaking the pre-formed hydrogel in a drug solution.

  • Release Study:

    • Place a known amount of the drug-loaded hydrogel into a vial containing a specific volume of release medium (e.g., PBS at pH 7.4).

    • Place the vials in a shaking incubator at 37°C.

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification:

    • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug released over time and plot the release profile.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the use of this compound as a crosslinking agent.

CrosslinkingMechanism Polymer Polymer Chains (e.g., Polyacrylamide, Alginate) with -COOH, -OH groups CrosslinkedNetwork Crosslinked Hydrogel Network Polymer->CrosslinkedNetwork AlCitrate This compound [Al(C₆H₅O₇)] Al_ion Aluminum Ion (Al³⁺) AlCitrate->Al_ion Citrate_ion Citrate Ion AlCitrate->Citrate_ion Al_ion->CrosslinkedNetwork Forms Coordination Bonds

Caption: Ionic Crosslinking Mechanism of this compound.

ExperimentalWorkflow cluster_prep Hydrogel Preparation cluster_char Characterization Monomer Polymer/Monomer Solution Polymerization Polymerization/ Gelation Monomer->Polymerization Crosslinker Crosslinker Solution (e.g., this compound) Crosslinker->Polymerization Hydrogel Hydrogel Formation Polymerization->Hydrogel MechTest Mechanical Testing Hydrogel->MechTest BioTest Biocompatibility Assay Hydrogel->BioTest DrugRelease Drug Release Study Hydrogel->DrugRelease SignalingPathway DrugDelivery Drug Delivery System (Hydrogel) DrugRelease Controlled Drug Release DrugDelivery->DrugRelease Biocompatibility Biocompatibility DrugDelivery->Biocompatibility Degradation Biodegradation DrugDelivery->Degradation TargetCells Target Cells/Tissue DrugRelease->TargetCells TherapeuticEffect Therapeutic Effect TargetCells->TherapeuticEffect

References

Validating the Neurotoxicity of Aluminum Citrate in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of aluminum citrate (B86180) in cell culture models, contrasted with other commonly studied aluminum compounds. The information presented is supported by experimental data from peer-reviewed studies and includes detailed protocols for key assays to facilitate the replication and validation of these findings.

Comparative Analysis of Neurotoxic Effects

The neurotoxicity of aluminum compounds is a significant area of research, with implications for neurodegenerative diseases. While various forms of aluminum are studied, their cytotoxic effects can differ based on their chemical properties, which influence their uptake and intracellular activity. Below is a summary of quantitative data from studies investigating the neurotoxic effects of aluminum citrate and other aluminum compounds on neuronal cell lines.

Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. A decrease in metabolic activity suggests a reduction in cell viability.

Aluminum CompoundCell LineConcentrationExposure Time% Cell Viability Reduction (relative to control)
This compound SH-SY5YNot specified to cause direct viability loss alone, but increases vulnerability to oxidative stress[1]2 weeksNot directly cytotoxic alone[1]
Aluminum ChlorideSH-SY5Y10-100 µM> 3 weeksMarked degeneration but not immediate cell death[2]
Aluminum ChlorideSH-SY5Y, U373MG, RPE D4070.01-1,000 µM48 hoursDose-dependent decrease (EC50 not specified for AlCl3)[3]
Aluminum MaltolatePrimary Hippocampal Neurons200 µM14 days (pulse exposure)Significant decrease in cell viability[4]
Aluminum AcetylacetonatePrimary Hippocampal NeuronsNot specifiedNot specifiedHigher toxicity than AlCl3[4]
Apoptosis (Programmed Cell Death)

Apoptosis is a form of programmed cell death that is crucial in development and tissue homeostasis. Dysregulation of apoptosis is implicated in various diseases. Aluminum compounds have been shown to induce apoptosis in neuronal cells.[5]

Aluminum CompoundCell LineConcentrationExposure TimeObservations
This compound SH-SY5YChronic treatment2 weeksIncreased vulnerability to apoptosis under oxidative stress[1]
Aluminum ChlorideCultured Cortical NeuronsNot specifiedNot specifiedInduced DNA fragmentation and chromatin condensation, characteristic of apoptosis[6]
Aluminum ChlorideAstrocytes1 mM15-18 daysReduced astrocyte viability by 50% via apoptosis, leading to secondary neuronal death[7]
Aluminum MaltolateRabbit Brain (in vivo)Not specifiedNot specifiedInduces mitochondrial and endoplasmic reticulum stress, leading to apoptosis[8]
Oxidative Stress Markers

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a key mechanism of aluminum neurotoxicity.[5]

Aluminum CompoundCell Line/SystemMarkerEffect
This compound SH-SY5YGlutathione (B108866) (GSH)No direct alteration, but increased vulnerability to oxidative stress[1]
Aluminum ChlorideRat BrainLipid Peroxidation (MDA), Nitric OxideIncreased levels[9]
Aluminum ChlorideRat BrainSuperoxide (B77818) Dismutase (SOD), Catalase, Reduced Glutathione (GSH)Decreased levels/activity[9]
Aluminum MaltolateSH-SY5YMitochondrial Oxidative StressInduced[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct similar assessments.

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and other aluminum compounds. Include a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture neuronal cells in a 6-well plate and treat with aluminum compounds as required.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Culture and Treatment: Seed cells in a 24-well plate or on coverslips and treat with aluminum compounds.

  • Loading with DCFH-DA: After treatment, wash the cells with warm PBS. Incubate the cells with 5 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 530 nm.[9]

Glutathione (GSH) Assay

Principle: This assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. Glutathione reductase is used to recycle oxidized glutathione (GSSG) back to GSH, allowing for the measurement of total glutathione.

Protocol:

  • Cell Lysate Preparation: Wash cultured cells with ice-cold PBS and lyse them in a suitable buffer. Centrifuge to remove cell debris.

  • Standard Curve: Prepare a standard curve using known concentrations of GSH.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, DTNB, and NADPH.

  • Assay: Add the cell lysate or standard to the reaction mixture, followed by the addition of glutathione reductase.

  • Absorbance Measurement: Measure the absorbance at 412 nm at several time points to determine the rate of color change.

  • Calculation: Calculate the GSH concentration in the samples by comparing the rate of absorbance change to the standard curve.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay measures the activity of SOD by assessing its ability to inhibit the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.

Protocol:

  • Sample Preparation: Prepare cell lysates as described for the GSH assay.

  • Reaction Mixture: Prepare a reaction mixture containing the tetrazolium salt and xanthine.

  • Assay: Add the cell lysate to the reaction mixture, followed by the addition of xanthine oxidase to initiate the superoxide generation.

  • Incubation: Incubate the plate at room temperature.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: The SOD activity is calculated as the percentage of inhibition of the rate of tetrazolium salt reduction.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying molecular mechanisms, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis start Seed Neuronal Cells (e.g., SH-SY5Y) treatment Treat with Aluminum Compounds (e.g., Al Citrate, Al Chloride) start->treatment control Vehicle Control start->control viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis ros Oxidative Stress (ROS, GSH, SOD Assays) treatment->ros control->viability control->apoptosis control->ros data Quantify Results (Spectrophotometry, Flow Cytometry) viability->data apoptosis->data ros->data comparison Compare Neurotoxic Effects data->comparison

Caption: Experimental workflow for assessing the neurotoxicity of aluminum compounds.

Aluminum_Neurotoxicity_Pathway cluster_entry Cellular Uptake cluster_stress Intracellular Stress cluster_apoptosis Apoptotic Cascade Al_Citrate This compound ROS Increased Reactive Oxygen Species (ROS) Al_Citrate->ROS Pro-oxidant activity ER_Stress ER Stress Al_Citrate->ER_Stress Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Bax Bax Activation Mito_Dys->Bax ER_Stress->Bax CytoC Cytochrome c Release Bax->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

comparative analysis of mononuclear and polynuclear aluminum citrate complexes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Mononuclear and Polynuclear Aluminum Citrate (B86180) Complexes for Researchers and Drug Development Professionals

In the realm of bioinorganic chemistry and pharmacology, the interaction of aluminum with citrate, a key biological chelator, gives rise to a variety of complex species. These can be broadly categorized into mononuclear and polynuclear complexes, the formation of which is intricately dependent on factors such as pH and the molar ratio of aluminum to citrate. This guide provides a comprehensive comparative analysis of these complexes, offering insights into their synthesis, structure, physicochemical properties, and biological relevance, supported by experimental data.

Structural and Physicochemical Comparison

The fundamental difference between mononuclear and polynuclear aluminum citrate complexes lies in the number of aluminum ions present in the complex. Mononuclear complexes contain a single aluminum ion, whereas polynuclear complexes, as the name suggests, contain multiple aluminum centers bridged by ligands. This structural variance leads to significant differences in their properties and reactivity.

Table 1: Comparison of Physicochemical Properties

PropertyMononuclear this compoundPolynuclear this compound
Formation pH Predominantly formed at low pH (around 3)Formation commences at pH 4 and above
Example Complex [(NH4)5{Al(C6H4O7)2}·2H2O][Al3(H-Cit)3(OH)(H2O)]4-
Al:Citrate Ratio Typically 1:2 or higher citrate concentrationCan vary, with 1:1 leading to polynuclear species at appropriate pH
Solubility Generally soluble in aqueous solutionsSolubility can vary; may form sparingly soluble species
Stability Stability is pH-dependent; can convert to polynuclear forms with increasing pHGenerally more stable over a wider pH range once formed

Synthesis and Formation

The synthesis of either mononuclear or polynuclear this compound complexes is primarily controlled by the solution's pH.

Logical Relationship of Formation

The following diagram illustrates the pH-dependent equilibrium between mononuclear and polynuclear this compound species.

G pH-Dependent Formation of this compound Complexes cluster_conditions Mononuclear Mononuclear Complexes (e.g., [Al(Cit)]) Polynuclear Polynuclear Complexes (e.g., [Al3(Cit)3(OH)4]4-) Mononuclear->Polynuclear Polymerization Polynuclear->Mononuclear Depolymerization Increase_pH Increase in pH (≥ 4) Decrease_pH Decrease in pH (< 4)

Caption: pH-dependent equilibrium between mononuclear and polynuclear this compound complexes.

Experimental Data and Performance

Bioavailability

A significant aspect of this compound complexes in a biological context is their bioavailability. Studies have shown that the speciation of this compound dramatically influences its absorption.

Table 2: Comparative Bioavailability Data

Complex TypeFractional UptakeExperimental MethodReference
This compound5.23 x 10-326Al-labelled administration to volunteers
Aluminum Hydroxide (B78521)1.04 x 10-426Al-labelled administration to volunteers
Aluminum Hydroxide with Citrate1.36 x 10-326Al-labelled administration to volunteers

The data clearly indicates that aluminum complexed with citrate has a substantially higher fractional uptake compared to aluminum hydroxide. The presence of citrate enhances the absorption of aluminum from aluminum hydroxide, suggesting that the formation of this compound complexes in the gastrointestinal tract facilitates its transport across biological membranes. While this study does not differentiate between mononuclear and polynuclear species, it is plausible that the smaller, mononuclear species are more readily absorbed. In the absence of a complexing ligand like citrate, aluminum tends to form sparingly soluble polynuclear hydroxide species that are less well absorbed.

Reactivity as Crosslinking Agents

This compound complexes are utilized in industrial applications, such as crosslinking agents for polymers in enhanced oil recovery. The nuclearity of the complex can influence its crosslinking efficiency.

One study indicated that at pH 6, where the polynuclear complex [Al3(C6H5O7)3(OH)4(H2O)]4− is likely the dominant form, stronger gels were formed compared to those at pH 9. This suggests that the specific structure of the polynuclear complex at pH 6 provides easier access to the aluminum's orbitals for the crosslinking process.

Experimental Protocols

Synthesis of a Mononuclear this compound Complex

Synthesis of [(NH4)5{Al(C6H4O7)2}·2H2O]

A detailed protocol for a similar mononuclear iron(III) citrate complex, (NH4)5[Fe(C6H4O7)2]·2H2O, has been published, which can be adapted for the aluminum analogue.

  • Reaction Setup: Dissolve citric acid in water.

  • Addition of Aluminum Source: Slowly add a solution of an aluminum salt (e.g., aluminum nitrate) to the citric acid solution with constant stirring. The molar ratio of aluminum to citric acid should be 1:2 or greater in favor of citrate.

  • pH Adjustment: Adjust the pH of the solution to approximately 8 with ammonium (B1175870) hydroxide.

  • Crystallization: Allow the solution to stand for slow evaporation. Colorless crystals of the mononuclear complex will form.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold water, and air dry.

Synthesis of a Polynuclear this compound Complex

Synthesis of [Al3(H-Cit)3(OH)(H2O)]4-

  • Reaction Setup: Prepare an equimolar aqueous solution of aluminum nitrate (B79036) nonahydrate (Al(NO3)3·9H2O) and citric acid.

  • Neutralization: Neutralize the solution by the slow addition of aqueous ammonia (B1221849) with vigorous stirring until the desired pH is reached (between 7 and 9).

  • Crystallization: Allow the solution to undergo slow evaporation at room temperature.

  • Isolation: Colorless crystals of the ammonium salt of the trinuclear complex will form and can be collected by filtration.

Characterization Workflow

The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound complexes.

G Experimental Workflow for this compound Complexes cluster_synthesis Synthesis cluster_characterization Characterization Reactants Al Salt + Citric Acid pH_Control pH Adjustment (Control of Nuclearity) Reactants->pH_Control Crystallization Crystallization pH_Control->Crystallization FTIR FTIR Spectroscopy (Functional Groups) Crystallization->FTIR NMR 27Al and 13C NMR (Structure in Solution) Crystallization->NMR Xray X-ray Crystallography (Solid-State Structure) Crystallization->Xray Elemental Elemental Analysis (Composition) Crystallization->Elemental

Caption: General experimental workflow for the synthesis and characterization of this compound complexes.

Key Characterization Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the coordination of the carboxylate and hydroxyl groups of the citrate to the aluminum ion. Characteristic shifts in the vibrational frequencies of these groups upon complexation provide evidence of complex formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 27Al NMR is particularly useful for distinguishing between different aluminum environments in solution, helping to identify mononuclear and polynuclear species. 13C NMR can confirm the coordination of the citrate ligand.

  • X-ray Crystallography: Provides definitive structural information of the complexes in the solid state, including bond lengths, bond angles, and the overall coordination geometry.

Conclusion

The speciation of this compound is a critical determinant of its chemical and biological behavior. Mononuclear complexes, favored at lower pH, are likely more bioavailable, while polynuclear complexes, which form at higher pH, exhibit different reactivities, for instance, as crosslinking agents. The choice of synthetic conditions, particularly pH, is paramount in isolating the desired complex. A thorough characterization using a combination of spectroscopic and crystallographic techniques is essential to understand the structure-activity relationships of these important bioinorganic complexes. This guide provides a foundational understanding for researchers and professionals working on the development of drugs and other applications involving aluminum-citrate interactions.

A Comparative Guide to the Bioavailability of Aluminum Citrate Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of aluminum citrate (B86180), offering insights into its absorption kinetics and mechanisms. While direct comparative data for different salt forms of aluminum citrate are limited in publicly available literature, this document synthesizes existing experimental data to compare the bioavailability of this compound with other aluminum compounds. It also details the experimental protocols for assessment and the underlying physiological pathways of absorption.

Data Presentation: Bioavailability of Aluminum Compounds

The following table summarizes key pharmacokinetic parameters for various aluminum compounds from studies in both humans and rats. It is important to note that direct comparisons between species should be made with caution due to physiological differences.

CompoundSpeciesFractional Bioavailability (%)Cmax (ng/mL)Tmax (hours)Area Under the Curve (AUC)
This compound Human0.523[1]Not ReportedNot ReportedNot Reported
This compound Rat0.08[2]539 (as µg/L)2[3]Not Reported
This compound Rat0.61 ± 0.311073 ± 250 (as fg/ml)1.0 ± 1.1Not Reported
Aluminum HydroxideHuman0.0104[1]Not ReportedNot ReportedNot Reported
Aluminum Hydroxide + CitrateHuman0.136[1]Not ReportedNot ReportedNot Reported
Aluminum ChlorideRat0.05[2]Not ReportedNot ReportedNot Reported
Aluminum NitrateRat0.05[2]Not ReportedNot ReportedNot Reported
Aluminum SulphateRat0.21[2]Not ReportedNot ReportedNot Reported

Note: Bioavailability data can vary significantly based on the experimental model, dose, and analytical methods used. The data presented here are for comparative purposes.

Experimental Protocols

The assessment of aluminum bioavailability typically involves in vivo studies using animal models, most commonly rats. The following is a representative experimental protocol synthesized from various methodologies reported in the literature.[4][5][6]

Objective: To determine the oral bioavailability of different forms of this compound.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats.

  • Health Status: Healthy, adult males or females.

  • Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the study.

2. Housing and Diet:

  • Housing: Housed in a climate-controlled environment with a standard light-dark cycle.

  • Diet: Fed a standard rodent chow. For studies involving labeled aluminum, a diet with controlled aluminum content may be used. Animals are typically fasted overnight before dosing.

3. Dosing:

  • Test Articles: Different forms of this compound (e.g., tripotassium this compound, trisodium (B8492382) this compound) and a control (e.g., aluminum chloride or aluminum hydroxide).

  • Labeling: To distinguish the administered aluminum from endogenous levels, 26Al-labeled compounds are often used.[1][2]

  • Administration: A single oral dose is administered via gavage.[4] An alternative, less stressful method of voluntary consumption in a palatable vehicle can also be employed.[7]

  • Dose Volume: The volume of the dosing solution is calculated based on the animal's body weight.

4. Sample Collection:

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a cannulated vein (e.g., jugular vein) or other appropriate methods.

  • Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces for a specified period (e.g., 24, 48, or 72 hours) to determine the extent of excretion.

5. Sample Analysis:

  • Sample Preparation: Blood samples are processed to obtain plasma or serum. Urine, feces, and tissues may undergo acid digestion to solubilize the aluminum.

  • Analytical Method: The concentration of aluminum (or 26Al) in the biological samples is determined using highly sensitive analytical techniques such as:

    • Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

    • Accelerator Mass Spectrometry (AMS) for 26Al.[1]

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and the Area Under the Curve (AUC), using non-compartmental analysis.

  • Oral bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration of a known dose of the aluminum compound.

Signaling Pathways and Mechanisms of Absorption

The intestinal absorption of aluminum is generally low; however, the presence of citrate significantly enhances its bioavailability. The primary mechanism for this increased absorption is through the paracellular pathway.

G cluster_lumen Intestinal Lumen cluster_blood Bloodstream Al_ion Aluminum (Al³⁺) Al_Citrate_Complex Soluble Aluminum- Citrate Complex Al_ion->Al_Citrate_Complex Citrate Citrate Citrate->Al_Citrate_Complex Tight_Junction Tight Junction (Claudins, Occludin) Al_Citrate_Complex->Tight_Junction Paracellular Transport Enterocyte1 Enterocyte Enterocyte2 Enterocyte Bloodstream Systemic Circulation Tight_Junction->Bloodstream Increased Permeability

Caption: Intestinal absorption of this compound via the paracellular pathway.

Mechanism Explained:

  • Complex Formation: In the intestinal lumen, citrate chelates aluminum ions (Al³⁺) to form a soluble and stable aluminum-citrate complex.

  • Paracellular Transport: This complex is then transported across the intestinal epithelium primarily through the paracellular pathway, which is the space between adjacent intestinal cells (enterocytes).

  • Tight Junction Disruption: The aluminum-citrate complex is thought to increase the permeability of the tight junctions, which are protein complexes (containing claudins and occludins) that regulate paracellular transport. This disruption allows for greater passage of the complex into the bloodstream.

While paracellular transport is the predominant route, some transcellular passage (through the enterocytes) may also occur, though to a lesser extent.

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for Aluminum Citrate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of aluminum citrate (B86180) is critical for product quality and safety. The validation of analytical methods ensures that the chosen procedure is fit for its intended purpose. This guide provides a comparative analysis of three common analytical techniques for the detection and quantification of aluminum citrate: Ion Chromatography (IC) with post-column derivatization and UV detection, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and UV-Vis Spectrophotometry.

The validation parameters presented are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary data to demonstrate that an analytical procedure is reliable, accurate, and consistent.[1][2][3][4]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the three methods for the determination of aluminum.

Parameter Ion Chromatography (IC) with Post-Column Derivatization & UV Detection Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) UV-Vis Spectrophotometry (with Chromogenic Agent)
Principle Separation of ionic species based on their affinity to an ion-exchange resin, followed by post-column reaction to form a UV-active complex.[5][6][7]Atomization and ionization of the sample in a high-temperature plasma, followed by mass-to-charge ratio separation and detection of ions.[8][9][10]Formation of a colored complex between aluminum and a chromogenic agent, with quantification based on the absorbance of light at a specific wavelength.[11][12][13]
Specificity High, capable of separating different aluminum species (e.g., free aluminum from citrate complexes).[14][15]High for total aluminum, but requires coupling with a separation technique like IC for speciation.[8][16]Moderate to low, susceptible to interference from other metal ions that may form colored complexes with the reagent.[11]
Limit of Detection (LOD) Typically in the low µg/L (ppb) range.[5]Can reach sub-ng/L (ppt) levels.[8]Generally in the mg/L (ppm) range.[13]
Limit of Quantification (LOQ) Typically in the µg/L (ppb) range.[5]Can reach ng/L (ppt) to low µg/L (ppb) levels.[8][9]Generally in the mg/L (ppm) range.[13]
Linearity Excellent, with R² values typically ≥ 0.999 over a defined concentration range.[17]Excellent over a wide dynamic range, with R² values typically > 0.999.[10]Good, with R² values typically > 0.99, but over a narrower range compared to IC and ICP-MS.[11][13]
Accuracy (% Recovery) Typically within 95-105%.[17]Typically within 90-110%.[9][10]Typically within 90-110%, but can be affected by matrix interferences.[11][13]
Precision (%RSD) Repeatability and intermediate precision typically ≤ 5%.[17]Repeatability and intermediate precision typically ≤ 5%.[9][10]Repeatability and intermediate precision can be < 10%, but may be higher depending on the complexity of the sample matrix.[11][13]
Sample Throughput Moderate, with typical run times of 10-30 minutes per sample.[5]High, capable of rapid multi-element analysis.[9]High, especially with automated systems.
Instrumentation Cost ModerateHighLow
Primary Application Speciation analysis of aluminum and quantification in complex matrices.[14][15]Ultra-trace quantification of total aluminum and elemental impurities.[8][9]Routine quality control and screening where high sensitivity is not required.[11]

Experimental Protocols

The following are detailed methodologies for the three key analytical techniques discussed. These protocols are intended as a guide and may require optimization based on the specific sample matrix and instrumentation.

Ion Chromatography with Post-Column Derivatization and UV Detection

This method is highly suitable for the speciation of this compound, separating it from other ionic forms of aluminum.

Instrumentation:

  • High-Performance Ion Chromatography (HPIC) system equipped with a gradient pump, autosampler, and a UV-Vis detector.

  • Cation-exchange analytical column (e.g., Dionex IonPac CS10).[5]

  • Post-column reagent delivery system.

Reagents:

  • Eluent: 0.75 M Hydrochloric Acid (HCl).[5]

  • Post-Column Reagent: Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium (B8443419) salt) solution in an ammonium (B1175870) acetate (B1210297) buffer.[5]

  • Standard Solutions: Prepare a stock solution of this compound of known concentration in ultrapure water. Prepare a series of calibration standards by diluting the stock solution.

Procedure:

  • Sample Preparation: Dilute the sample containing this compound with an appropriate solvent (e.g., 50 mM NaOH) to a concentration within the calibration range.[5] Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 25 µL.

    • Column Temperature: 30 °C.

  • Post-Column Reaction: The eluent from the column is mixed with the Tiron reagent. The reaction of aluminum with Tiron forms a UV-absorbing complex.[5]

  • Detection: The UV-Vis detector is set to a wavelength of 310 nm to monitor the absorbance of the aluminum-Tiron complex.[5]

  • Quantification: A calibration curve is generated by plotting the peak area of the this compound complex against the concentration of the standards. The concentration of this compound in the sample is determined from this curve.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is an excellent choice for determining the total aluminum content with very high sensitivity. For speciation, it must be coupled with a separation technique like IC (IC-ICP-MS).[16][18][19]

Instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).

  • Microwave digestion system for sample preparation.

Reagents:

  • High-purity nitric acid (HNO₃).

  • Ultrapure water (18.2 MΩ·cm).

  • Internal standard solution (e.g., Scandium).

  • Aluminum standard solutions for calibration.

Procedure:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh the sample into a microwave digestion vessel.

    • Add a known volume of concentrated nitric acid.

    • Digest the sample using a validated microwave digestion program.

    • After cooling, dilute the digest to a final volume with ultrapure water.

  • Instrumental Analysis:

    • Prepare calibration standards and a blank solution, all containing the internal standard at the same concentration as the samples.

    • Aspirate the samples and standards into the ICP-MS.

    • The instrument parameters (e.g., RF power, gas flow rates) should be optimized for aluminum detection.

  • Quantification: The concentration of aluminum is determined by the instrument software based on the calibration curve generated from the standards. The results are corrected for dilution during sample preparation.

UV-Vis Spectrophotometry

This colorimetric method is a cost-effective technique for the quantification of aluminum, suitable for routine analysis where high sensitivity is not a primary concern.

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents:

  • Chromogenic Agent: 8-hydroxyquinoline-5-sulphonic acid solution.[11]

  • Buffer solution (e.g., acidic buffer).[11]

  • Aluminum standard solutions.

Procedure:

  • Sample Preparation: Dilute the sample to an appropriate concentration with ultrapure water.

  • Color Formation:

    • To a known volume of the diluted sample or standard, add the buffer solution.

    • Add the 8-hydroxyquinoline-5-sulphonic acid solution and mix well.

    • Allow the solution to stand for a specified time (e.g., 30 minutes) for the color to develop fully.[11]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for the aluminum complex (e.g., 359 nm for the 8-hydroxyquinoline-5-sulphonic acid complex).[11]

    • Use a reagent blank to zero the spectrophotometer.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the aluminum concentration in the sample from this curve.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow based on the ICH Q2(R1) guidelines.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow (ICH Q2) start Method Development & Optimization protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol specificity Specificity (Interference Check) protocol->specificity linearity Linearity (5+ Concentrations) protocol->linearity lod Limit of Detection (LOD) (S/N=3) protocol->lod loq Limit of Quantification (LOQ) (S/N=10) protocol->loq robustness Robustness (Deliberate Variations) protocol->robustness report Compile Validation Report specificity->report range_node Range linearity->range_node accuracy Accuracy (Spiked Recovery, 9 Determinations) range_node->accuracy precision Precision (Repeatability & Intermediate) range_node->precision accuracy->report precision->report loq->report robustness->report end_node Method Implementation report->end_node

Caption: A flowchart of the analytical method validation process.

References

The Citrate Effect: A Comparative Analysis of Aluminum Citrate and Sodium Citrate on Aluminum Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A critical examination of the bioavailability of aluminum reveals a significant amplifying effect when citrate (B86180) is present. This guide provides a comparative analysis of how aluminum citrate and the co-administration of sodium citrate with aluminum compounds impact aluminum absorption, supported by experimental data and detailed methodologies. The findings underscore the importance of considering the chemical form of aluminum and the presence of chelating agents like citrate in both research and clinical settings.

Enhanced Bioavailability: Quantitative Insights

Numerous studies have demonstrated that citrate dramatically increases the intestinal absorption of aluminum. This effect is observed both when aluminum is administered as this compound and when an aluminum salt is co-ingested with a citrate source, such as sodium citrate. The formation of soluble, absorbable aluminum-citrate complexes in the gastrointestinal tract is the primary mechanism behind this enhanced uptake.[1][[“]] Some evidence also suggests that these complexes may increase paracellular permeability by disrupting the tight junctions between intestinal cells.[1][[“]]

The following table summarizes key quantitative data from studies comparing aluminum absorption in the presence and absence of citrate.

Study TypeSubjectsAluminum Compound(s)Citrate SourceKey FindingsReference
Human2 Male Volunteers26Al-labelled aluminum hydroxide (B78521)Co-ingestion of citrateFractional aluminum uptake from aluminum hydroxide was 1.04 x 10-4. With citrate, uptake increased to 1.36 x 10-3.[3]
Human2 Male Volunteers26Al-labelled this compoundN/A (pre-formed complex)Fractional aluminum uptake from this compound was 5.23 x 10-3.[3]
Human8 Healthy MenAluminum hydroxideShohl's solution (citric acid and sodium citrate)Urinary aluminum excretion was nearly eight times higher with aluminum hydroxide plus Shohl's solution compared to aluminum hydroxide alone (327 µg vs. 45 µg).[4]
Human8 Normal MenAluminum hydroxideCalcium citrateOn three consecutive days, urinary aluminum excretion was 11.1, 8.8, and 5.3 times greater with aluminum hydroxide and calcium citrate compared to aluminum hydroxide alone.[5]
Animal (Rat)Male Wistar RatsAluminum chlorideSodium citrateBlood aluminum concentrations peaked at a higher level in the group receiving aluminum chloride with sodium citrate compared to the group receiving aluminum chloride alone.[6]
Animal (Rat)Female Rats26Al-labelled this compoundN/A (pre-formed complex)The calculated percentage uptake of 26Al from this compound was 0.08%.[7]
Animal (Rat)Female Rats26Al-labelled aluminum hydroxideN/AThe uptake of 26Al from aluminum hydroxide was 0.03%.[7]

Experimental Protocols

The following are detailed methodologies from key experiments that have investigated the effects of citrate on aluminum absorption.

Human Study: Fractional Uptake of 26Al-labelled Aluminum Compounds
  • Objective: To determine the fraction of ingested aluminum taken up by volunteers following the ingestion of either this compound or aluminum hydroxide, and to study the effect of simultaneous citrate ingestion.

  • Subjects: Two healthy male volunteers.

  • Methodology:

    • Volunteers received three oral doses of 26Al-labelled aluminum compounds (this compound or aluminum hydroxide) in water.

    • The doses were administered directly into the stomach using a pediatric feeding tube to bypass oral and esophageal interactions.

    • In one arm of the study, citrate was co-administered with the 26Al-labelled aluminum hydroxide suspension.

    • Blood samples were collected at 1, 4, and 24 hours after administration.

    • Daily urine and feces were collected for 6 days.

    • The 26Al content in the samples was analyzed using coincidence gamma-counting or accelerator mass spectrometry.

    • The fractional aluminum uptake was calculated based on the amount of 26Al excreted in the urine.[3]

Animal Study: Acute Effect of Sodium Citrate on Aluminum Absorption
  • Objective: To investigate the acute effect of sodium citrate on aluminum absorption by monitoring aluminum levels in blood and various tissues.

  • Subjects: 18 male Wistar rats, divided into three groups: control, aluminum alone, and aluminum + sodium citrate.

  • Methodology:

    • Animals were fasted for 14 hours prior to the experiment.

    • The groups were dosed orally (gavage) with deionized water, 2 mmol of aluminum chloride, or 2 mmol of aluminum chloride plus 2 mmol of sodium citrate.

    • Blood samples were taken before dosing and at 1, 2, 4, and 6 hours after gavage.

    • After the final blood draw, the animals were euthanized, and samples of the liver, tibia, kidney, and intestinal wall were collected.

    • Aluminum concentrations in the blood and tissue samples were determined by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[6]

Visualizing the Impact of Citrate

The following diagrams illustrate the experimental workflow for a typical aluminum absorption study and the logical relationship of citrate's effect on aluminum bioavailability.

G cluster_0 Experimental Workflow: Aluminum Absorption Study A Subject Selection (Human or Animal) B Fasting Period A->B C Oral Administration of Test Substance(s) B->C D Blood Sampling (Time Course) C->D E Urine/Feces Collection C->E F Tissue Harvesting (Animal Studies) C->F G Sample Analysis (e.g., ICP-MS, AAS) D->G E->G F->G H Data Analysis (Pharmacokinetic Parameters) G->H G cluster_1 Logical Relationship: Citrate's Effect on Aluminum Absorption Al_Source Aluminum Source (e.g., Al(OH)3, AlCl3) Complex Formation of Soluble Aluminum-Citrate Complex Al_Source->Complex Citrate Citrate Source (e.g., Sodium Citrate, Citric Acid) Citrate->Complex Absorption Increased Intestinal Aluminum Absorption Complex->Absorption Bioavailability Enhanced Systemic Bioavailability of Aluminum Absorption->Bioavailability

References

Comparative Guide to Alkalinizing Agents for the Mitigation of Metabolic Acidosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic acidosis, a common complication in various diseases, particularly chronic kidney disease (CKD), necessitates therapeutic intervention to restore acid-base balance. While various alkalinizing agents are available, their efficacy, safety profiles, and mechanisms of action differ. This guide provides a comprehensive comparison of key alternatives for the management of metabolic acidosis, with a critical evaluation of the role of citrate-containing compounds. Of note, the use of aluminum citrate (B86180) is strongly cautioned against due to the risk of enhanced aluminum absorption and subsequent toxicity, particularly in patients with renal impairment.

Executive Summary

The primary agents for treating chronic metabolic acidosis include sodium bicarbonate, sodium citrate, and potassium citrate. Recent clinical trials provide robust data for comparing their performance. Sodium bicarbonate and sodium citrate demonstrate similar efficacy in correcting metabolic acidosis and slowing the decline of renal function in CKD patients. However, sodium citrate is associated with better gastrointestinal tolerability. Potassium citrate offers an alternative, particularly when hypokalemia is a concern, and has shown benefits for bone health. Tromethamine (THAM) is an organic amine buffer used in more acute or severe cases of metabolic acidosis. The concomitant use of citrate-containing compounds and aluminum-based phosphate (B84403) binders is contraindicated due to the risk of increased aluminum absorption and toxicity.

Quantitative Data Comparison

The following tables summarize the key quantitative data from comparative studies of the primary oral alkalinizing agents used in the management of chronic metabolic acidosis.

Table 1: Efficacy and Safety of Sodium Citrate vs. Sodium Bicarbonate in CKD Patients with Metabolic Acidosis

ParameterSodium CitrateSodium Bicarbonatep-valueSource
Change in eGFR (mL/min/1.73 m² per year) -1.58-1.330.20[1]
Change in Serum Bicarbonate (mmol/L) +6.15+6.190.25[1]
eGFR Decrease by 30% (Hazard Ratio) 0.891.00.77[1]
eGFR Decrease by 50% (Hazard Ratio) 0.691.00.50[1]
Progression to Dialysis (Hazard Ratio) 0.911.00.85[1]
Medication Discontinuation due to Adverse Events 4.8%17.7%0.02[1]

Table 2: Efficacy of Potassium Citrate in Renal Transplant Patients with Metabolic Acidosis

ParameterBaselineAfter 12 Monthsp-valueSource
Serum Bicarbonate (mmol/L) 21.3 ± 2.3>24 (maintained)<0.05[2]
Cortical Thickness of Bone VariedIncreased in 66.7% of patientsNS[2]
Cortical Porosity of Bone VariedReduced in 41.7% of patientsNS[2]

NS: Not Statistically Significant

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for key clinical trials cited in this guide.

Sodium Citrate vs. Sodium Bicarbonate in CKD (Sorohan et al., 2024)
  • Study Design: A prospective, single-center, randomized, parallel, controlled, unblinded clinical trial.[1]

  • Participants: 124 patients with metabolic acidosis and CKD stages 3b and 4.[1]

  • Intervention:

    • Sodium Bicarbonate Group: Initial dose of 600 mg/day if serum bicarbonate was 19-22 mEq/L, or 600 mg twice daily if serum bicarbonate was below 18 mEq/L. The dose was titrated up to a maximum of 3600 mg/day to maintain serum bicarbonate in the normal range.[3]

    • Sodium Citrate Group: Initial dose of 1691 mg/306 mg per day if serum bicarbonate was 19-22 mEq/L, or twice daily if serum bicarbonate was below 18 mEq/L. The dose was titrated up to a maximum of 7988 mg/day.[3]

  • Primary Outcome: Mean change in estimated glomerular filtration rate (eGFR).[1]

  • Secondary Outcomes: Mean change in serum bicarbonate level, eGFR decrease by 30% or 50%, need for dialysis, death, or prolonged hospitalization.[1]

  • Duration: 12 months.[1]

Potassium Citrate in Renal Transplant Patients (Jehle et al., 2012)
  • Study Design: A 12-month controlled, randomized, interventional trial.[2]

  • Participants: 30 renal transplant patients with metabolic acidosis (serum bicarbonate <24 mmol/L).[2]

  • Intervention:

    • Potassium Citrate Group: Potassium citrate was administered to achieve and maintain a serum bicarbonate level >24 mmol/L.[2]

    • Control Group: Potassium chloride was administered.[2]

    • Dosages for both were individually titrated to avoid hyperkalemia.[2]

  • Primary Outcome: Changes in bone quality, assessed by iliac crest bone biopsies (micro-computed tomography and histomorphometry) and dual-energy X-ray absorptiometry.[2]

  • Secondary Outcomes: Serum biomarkers of bone turnover.[2]

  • Duration: 12 months.[2]

Signaling Pathways and Mechanisms of Action

Understanding the underlying biological pathways is essential for targeted drug development and patient management.

Mechanism of Bicarbonate and Citrate Action

Both sodium bicarbonate and sodium citrate act as alkalinizing agents. Bicarbonate directly increases the plasma bicarbonate concentration, buffering excess hydrogen ions. Citrate is metabolized in the liver to bicarbonate, thus providing an indirect source of buffer.

cluster_oral_admin Oral Administration cluster_absorption Gastrointestinal Tract cluster_metabolism Liver cluster_circulation Systemic Circulation cluster_buffering Buffering System cluster_outcome Physiological Outcome Bicarb Sodium Bicarbonate Absorb_Bicarb Direct Absorption Bicarb->Absorb_Bicarb Citrate Sodium/Potassium Citrate Absorb_Citrate Absorption Citrate->Absorb_Citrate Plasma_Bicarb Increased Plasma Bicarbonate Absorb_Bicarb->Plasma_Bicarb Metabolize_Citrate Metabolism to Bicarbonate Absorb_Citrate->Metabolize_Citrate Metabolize_Citrate->Plasma_Bicarb Buffering Buffering of H+ Ions Plasma_Bicarb->Buffering Correction Correction of Metabolic Acidosis Buffering->Correction

Figure 1: Mechanism of action for bicarbonate and citrate salts.
The Citrate-Aluminum Interaction: A Pathway to Toxicity

Citrate significantly enhances the gastrointestinal absorption of aluminum. This interaction is particularly dangerous for patients with renal impairment, who have a reduced capacity to excrete absorbed aluminum. The chelation of calcium by citrate is thought to open epithelial tight junctions, facilitating the paracellular movement of aluminum.

cluster_ingestion Oral Ingestion cluster_interaction Gastrointestinal Lumen cluster_absorption Intestinal Epithelium cluster_circulation Systemic Circulation cluster_toxicity Clinical Outcome Citrate Citrate-containing compound Chelation Chelation of Calcium by Citrate Citrate->Chelation Aluminum Aluminum-based phosphate binder Solubility Increased Aluminum Solubility Aluminum->Solubility TightJunctions Opening of Tight Junctions Chelation->TightJunctions Paracellular Increased Paracellular Aluminum Absorption Solubility->Paracellular TightJunctions->Paracellular HighAluminum Elevated Serum Aluminum Levels Paracellular->HighAluminum Toxicity Aluminum Toxicity (Neurotoxicity, Bone Disease) HighAluminum->Toxicity

Figure 2: Pathway of citrate-enhanced aluminum absorption and toxicity.
Experimental Workflow for a Comparative Clinical Trial

The logical flow of a clinical trial comparing alkalinizing agents is depicted below.

cluster_treatment Treatment Arms Start Patient Recruitment (CKD with Metabolic Acidosis) Screening Inclusion/Exclusion Criteria Screening Start->Screening Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization GroupA Group A (e.g., Sodium Citrate) Randomization->GroupA GroupB Group B (e.g., Sodium Bicarbonate) Randomization->GroupB FollowUp Follow-up Visits (e.g., monthly for 12 months) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection (eGFR, Serum Bicarbonate, Adverse Events) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Conclusion Conclusion on Efficacy and Safety Analysis->Conclusion

Figure 3: Workflow of a randomized controlled trial comparing oral alkalinizing agents.

References

Safety Operating Guide

Proper Disposal of Aluminum Citrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and compliance is paramount when handling chemical waste. This document provides essential, step-by-step guidance for the proper disposal of aluminum citrate (B86180), designed for researchers, scientists, and drug development professionals.

The disposal of aluminum citrate, like any laboratory chemical, must be approached with a thorough understanding of its potential hazards and in strict accordance with institutional and local regulations. Improper disposal can pose risks to human health and the environment.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be familiar with the safety precautions for handling this compound. Always consult the Safety Data Sheet (SDS) for the specific product you are using.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves.[1]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.

Step-by-Step Disposal Procedures

The recommended disposal route for this compound is through a licensed hazardous waste disposal service.[1] Do not discharge this compound solutions to sewer systems without appropriate treatment and explicit permission from your institution's Environmental Health and Safety (EHS) department.[1]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in solid form or an aqueous solution.

  • Segregate from Other Waste Streams: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible materials can lead to hazardous reactions.

Step 2: Containerization and Labeling

  • Select an Appropriate Container:

    • Use a container that is compatible with this compound. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • Ensure the container is in good condition, with a secure, leak-proof lid.

  • Properly Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste."

    • Identify the contents as "this compound Waste." If it is a solution, indicate the solvent (e.g., "Aqueous this compound Waste") and estimate the concentration.

    • Include the date when the waste was first added to the container.

Step 3: Storage of Waste

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Store Away from Incompatibles: Keep the waste container away from incompatible materials, such as strong oxidizing agents.

Step 4: Arranging for Disposal

  • Contact EHS: When the waste container is full or has been in storage for the maximum allowable time (typically six months, but this can vary by institution), contact your EHS department to arrange for a hazardous waste pickup.[1]

  • Follow Institutional Protocols: Adhere to all institutional procedures for waste pickup requests and documentation.

Potential Pre-Treatment of Aqueous Solutions (Institutional Approval Required)

For dilute aqueous solutions of this compound, neutralization may be a possible pre-treatment step before disposal. However, this should only be performed with the explicit approval of your institution's EHS department and in strict accordance with local wastewater regulations. Unauthorized discharge to the sanitary sewer is prohibited.

Experimental Protocol for Neutralization of Aqueous this compound Solutions:

  • Preparation:

    • Conduct the procedure in a chemical fume hood.

    • Wear all required PPE.

  • Dilution:

    • If the solution is concentrated, slowly add it to a larger volume of cold water in a suitable container. Always add the chemical to water, not the other way around.

  • Neutralization:

    • While stirring the diluted solution, slowly add a dilute acidic or basic solution to adjust the pH. Examples of neutralizing agents include dilute sodium hydroxide (B78521) or hydrochloric acid.

    • Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Target pH:

    • Adjust the pH to a neutral range, typically between 6.0 and 9.0.[2][3] This range is often required for compliance with local wastewater regulations.

  • Final Disposal:

    • Once neutralized and verified by your EHS department, the solution may be approved for drain disposal with copious amounts of water.

ParameterGuidelineSource
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat[1]
Waste Container Compatible, sealed, and properly labeled
Storage Location Designated Satellite Accumulation Area with secondary containment
Disposal Method Licensed hazardous waste contractor[1]
Aqueous Solution Pre-Treatment Neutralization to pH 6.0-9.0 (with EHS approval)[2][3]

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated waste_type Identify Waste Form (Solid or Aqueous) start->waste_type solid_waste Solid this compound Waste waste_type->solid_waste Solid aqueous_waste Aqueous this compound Waste waste_type->aqueous_waste Aqueous containerize_solid Place in a Labeled, Sealed Hazardous Waste Container solid_waste->containerize_solid ehs_approval Consult EHS for Disposal of Aqueous Solution aqueous_waste->ehs_approval store_hw Store in Satellite Accumulation Area with Secondary Containment containerize_solid->store_hw direct_disposal Direct Disposal as Hazardous Waste ehs_approval->direct_disposal No neutralization_option EHS Approved for Neutralization Pre-Treatment? ehs_approval->neutralization_option Yes direct_disposal->containerize_solid neutralization_option->direct_disposal No neutralize Perform Neutralization Protocol (Adjust pH to 6.0-9.0) neutralization_option->neutralize Yes verify_ph Verify pH is within Acceptable Range neutralize->verify_ph drain_disposal Dispose via Drain with Copious Water (as per EHS instruction) verify_ph->drain_disposal pH OK & EHS Approved collect_as_hw Collect Treated Solution as Hazardous Waste verify_ph->collect_as_hw pH Not in Range or Not Approved for Drain collect_as_hw->store_hw ehs_pickup Arrange for Hazardous Waste Pickup with EHS store_hw->ehs_pickup

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Aluminum Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for handling Aluminum Citrate (B86180), including operational and disposal plans.

Hazard Identification and Personal Protective Equipment

Aluminum citrate is classified with the following hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause damage to organs through prolonged or repeated exposure.[1][2]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Face ShieldA full-face shield should be worn for enhanced protection.[3]
Skin Protection GlovesChemical impermeable gloves.[2] Nitrile gloves are suitable for protection against acids.[4]
Protective ClothingFire/flame resistant and impervious clothing.[2] A lab coat is standard for minor tasks, but an acid-resistant apron is necessary when handling concentrated forms.[4]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]

Occupational Exposure Limits for this compound have not been established.[1]

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling this compound in a laboratory setting.

Pre-Handling Preparations
  • Information Review : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Area Preparation : Ensure a chemical fume hood is used for all handling procedures.[5] Confirm that an eyewash station is in close proximity and operational.[5]

  • PPE Inspection : Inspect all personal protective equipment for integrity before use. Gloves should be checked for holes, and protective clothing should be free of tears or contamination.[3]

Handling Procedures
  • Personal Protective Equipment : Don the appropriate PPE as specified in the table above.

  • Container Handling : Open and handle the container with care to avoid generating dust.[5][6]

  • Dispensing : Use appropriate tools to dispense the required amount of this compound, minimizing the creation of dust or aerosols.[6]

  • Work Practices : Avoid breathing any dust, vapor, mist, or gas.[5] Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling.[1][2]

Storage
  • Container : Keep the container tightly closed in a dry and well-ventilated place.[6]

  • Conditions : Store in a cool place.[6]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

Immediate Steps Post-Use
  • Container Management : Securely close the container of any remaining this compound.

  • Decontamination : Decontaminate any surfaces that may have come into contact with this compound. Wash all lab equipment used during the process.

  • PPE Removal : Remove contaminated PPE carefully, ensuring not to cross-contaminate. Contaminated clothing should be taken off and washed before reuse.[1][2]

Disposal Procedure
  • Waste Collection : Collect this compound waste in a designated, properly labeled, and sealed container.

  • Disposal Method : The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Prohibited Disposal : Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge to sewer systems.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data Sheet B Prepare Work Area (Fume Hood, Eyewash) A->B C Inspect Personal Protective Equipment B->C D Don Appropriate PPE C->D E Handle Container with Care D->E F Dispense Material E->F G Follow Safe Work Practices F->G H Secure Container & Decontaminate G->H I Properly Remove PPE H->I J Collect Waste in Designated Container I->J K Dispose via Licensed Facility J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.